molecular formula C8H6F3NO2 B1274296 4-amino-2-(trifluoromethyl)benzoic Acid CAS No. 393-06-6

4-amino-2-(trifluoromethyl)benzoic Acid

Cat. No.: B1274296
CAS No.: 393-06-6
M. Wt: 205.13 g/mol
InChI Key: AMVHEVZYTGHASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVHEVZYTGHASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397107
Record name 4-amino-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-06-6
Record name 4-amino-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-(trifluoromethyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 393-06-6

This technical guide provides a comprehensive overview of 4-amino-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and biological significance.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline solid.[1] Its chemical structure features a benzoic acid scaffold substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that are valuable in medicinal chemistry.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 393-06-6[2][3][4]
Molecular Formula C₈H₆F₃NO₂[2][4]
Molecular Weight 205.14 g/mol [3][4]
Appearance White to cream powder/crystal[1]
Melting Point 183-186 °C
Boiling Point 318.8 ± 42.0 °C at 760 mmHg
Purity ≥97%[3][4]
Storage Temperature Room Temperature[4]

Table 2: Solubility

SolventSolubility
Methanol Soluble
Water Slightly Soluble
Acidic and Neutral Solvents Soluble

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for this compound.[5][6] Key characteristic peaks would include those corresponding to N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not readily available in the searched literature, data for the related compound 4-(trifluoromethyl)benzoic acid can be used for comparative analysis.[7][8][9][10] For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum would display characteristic peaks for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons.[11]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be indicative of the loss of the carboxylic acid group, the trifluoromethyl group, and other characteristic fragments. Mass spectral data for 4-(trifluoromethyl)benzoic acid is available for reference.[9]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from m-trifluoromethyl fluorobenzene. A key intermediate in this synthesis is 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

A common route involves the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and subsequent aminolysis.[12][13]

  • Step 1: Positioning Bromination: m-Trifluoromethyl fluorobenzene is reacted with a brominating agent such as dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.[13]

  • Step 2: Cyano Group Replacement: The resulting brominated compound undergoes a cyanation reaction, for instance, using cuprous cyanide in a solvent like quinoline, to produce 4-fluoro-2-trifluoromethyl benzonitrile.[12]

  • Step 3: Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile is then subjected to ammonolysis, where it is heated with liquid ammonia in a solvent like ethanol under pressure to yield 4-amino-2-(trifluoromethyl)benzonitrile.[12][13]

Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

  • Procedure: 2-trifluoromethyl-4-amino-benzonitrile is heated with a strong base, such as sodium hydroxide, in a mixed solvent system of N,N-dimethylformamide and ethylene glycol. The reaction is carried out under anhydrous conditions at a temperature of 140-150 °C for 5-10 hours. Following the reaction, the product is isolated and purified.[14]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the provided search results, its derivatives have shown significant biological effects, suggesting its potential as a scaffold in drug discovery.

Inhibition of Cancer Cell Proliferation:

A derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells.[15] This inhibition is mediated through the independent regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[15] These proteins are involved in delivering retinoids to their respective nuclear receptors, which in turn regulate gene expression related to cell growth and differentiation.[15]

CRABP2_FABP5_Signaling ATPR 4-amino-2-trifluoromethyl- phenyl retinate (ATPR) CRABP2 CRABP2 ATPR->CRABP2 modulates FABP5 FABP5 ATPR->FABP5 modulates RAR Retinoic Acid Receptor (RAR) CRABP2->RAR PPAR Peroxisome Proliferator- Activated Receptor (PPAR) FABP5->PPAR Proliferation Cell Proliferation, Invasion, Migration RAR->Proliferation inhibits PPAR->Proliferation promotes

Figure 1: Simplified diagram of the proposed mechanism of action for an ATPR derivative in breast cancer cells.

Hedgehog Signaling Pathway Inhibition:

Furthermore, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[16][17] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. These findings suggest that the this compound core could be a valuable starting point for designing novel Hh pathway inhibitors.

Hedgehog_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits GLI_A Activated GLI GLI->GLI_A TargetGenes Target Gene Expression GLI_A->TargetGenes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Inhibitor Trifluoromethyl- containing Benzamide Derivatives Inhibitor->SMO inhibits

Figure 2: Overview of the Hedgehog signaling pathway and the potential point of inhibition by trifluoromethyl-containing benzamide derivatives.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three reactive sites: the amino group, the carboxylic acid group, and the aromatic ring, which can be further functionalized. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound.[18]

This intermediate is utilized in the development of:

  • Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs) with potential applications in oncology and as anti-inflammatory agents.

  • Agrochemicals: In the synthesis of novel pesticides and herbicides.[19]

  • Liquid Crystals and other materials. [20]

Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-amino-2-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with available experimental protocols for its synthesis and analysis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and reaction optimization. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.14 g/mol [2][3]
Melting Point 183-186 °C
Boiling Point 318.8 ± 42.0 °C (at 760 mmHg)
Appearance White to cream crystalline powder[3][4]
Solubility Slightly soluble in water; Soluble in methanol.[5]
pKa (Predicted) 3.89 ± 0.36N/A
logP (Computed) 1.7[1]
CAS Number 393-06-6[1]

Experimental Protocols

Synthesis of this compound Precursor

A direct and complete experimental protocol for the synthesis of this compound is not extensively detailed in the available literature. However, patents provide a comprehensive multi-step synthesis for its immediate precursor, 4-amino-2-(trifluoromethyl)benzonitrile. The final step would involve the hydrolysis of the nitrile group to a carboxylic acid.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be achieved from m-trifluoromethyl fluorobenzene through a three-step process: bromination, cyanation, and ammonolysis.[6][7]

Step 1: Positional Bromination

  • Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin.

  • Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the reaction is maintained for several hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is isolated by washing with an ice-water solution.[6][7]

Step 2: Cyanide Substitution

  • Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, and cuprous cyanide.

  • Procedure: The 4-fluoro-2-trifluoromethyl bromobenzene obtained in the first step is added dropwise to a refluxing mixture of quinoline and cuprous cyanide. The reaction is carried out for an extended period, followed by steam distillation to yield 4-fluoro-2-trifluoromethylbenzonitrile.[6][7]

Step 3: Ammonolysis

  • Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, and liquid ammonia.

  • Procedure: The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to approximately 120-122 °C for 8-10 hours. The resulting crude 4-amino-2-(trifluoromethyl)benzonitrile is then purified by recrystallization from toluene to yield a high-purity product.[6][7]

Final Step: Hydrolysis (General Procedure) While a specific protocol for this final conversion was not found, the hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation. This can typically be achieved under acidic or basic conditions. For example, heating the nitrile with a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield the corresponding carboxylic acid.

Analytical Methods: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its precursors. While a specific, validated method for the final product is not detailed in the searched literature, the purity of the 4-amino-2-(trifluoromethyl)benzonitrile precursor has been confirmed by HPLC analysis.[6][7] For structurally similar aminobenzoic acids, reversed-phase HPLC is commonly employed.

General HPLC Parameters for Aminobenzoic Acids:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic and basic functional groups.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm) is a common choice.

Visualizations

Synthesis Workflow of 4-Amino-2-(trifluoromethyl)benzonitrile

The following diagram illustrates the general workflow for the synthesis of the key precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

SynthesisWorkflow A m-Trifluoromethyl fluorobenzene B Positional Bromination A->B Dibromohydantoin, H₂SO₄, AcOH C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Cyanide Substitution C->D CuCN, Quinoline E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Ammonolysis E->F NH₃, Ethanol G 4-Amino-2-trifluoromethyl benzonitrile F->G

Caption: A workflow diagram illustrating the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.

Signaling Pathways and Biological Activity

Extensive searches of the available scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Its primary documented application is as a chemical intermediate for the synthesis of more complex molecules with potential biological activities. Therefore, a diagram of a signaling pathway is not applicable based on current knowledge.

Conclusion

This compound is a valuable building block in the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has summarized its key physical properties and provided insights into its synthesis and analysis based on the available literature. Further experimental determination of its quantitative solubility, pKa, and logP would be beneficial for its broader application in research and development.

References

An In-depth Technical Guide to the Solubility of 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-amino-2-(trifluoromethyl)benzoic acid. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative solubility information with established experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals and other advanced materials.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. Understanding its solubility profile is essential for designing effective drug delivery systems and for optimizing reaction conditions in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂PubChem[1]
Molecular Weight 205.13 g/mol PubChem[1]
Appearance White to cream crystalline powder---
Melting Point 183-186 °C---
pKa (predicted) Acidic pKa: ~3.5 (carboxylic acid), Basic pKa: ~2.5 (anilinium ion)---

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions from various sources provide a general understanding of its solubility profile. The compound is generally described as being slightly soluble in water and soluble in various organic solvents.

SolventQualitative Solubility
Water Slightly soluble
Acidic Solvents Soluble
Neutral Solvents Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Methanol Soluble

For a structurally related compound, 4-amino-2-(trifluoromethyl)benzonitrile, a solubility of 10 mg in 0.5 mL of dichloromethane (DCM) has been reported, suggesting good solubility in chlorinated solvents. Another related compound, 3,5-Bis(trifluoromethyl)benzoic acid, is reported to have a solubility in excess of 10 mg/mL in DMSO-d6 and methanol-d4, and in excess of 2 mg/mL in chloroform-d3. These data points for analogous compounds suggest that this compound is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity >99%)

  • Solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide) of HPLC grade

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solution Prepare supersaturated solution (excess solid in solvent) equilibration Equilibrate on shaker (e.g., 24-48h at 25°C) prep_solution->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant (0.22 µm syringe filter) centrifugation->filtration dilution Dilute filtered solution for HPLC analysis filtration->dilution hplc_analysis Inject onto HPLC and quantify concentration dilution->hplc_analysis calculate_solubility Calculate solubility from calibration curve hplc_analysis->calculate_solubility calibration_curve Prepare calibration curve with known standards calibration_curve->calculate_solubility

Caption: A schematic overview of the shake-flask method for solubility determination.

Detailed Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for the analysis of similar aromatic acids is a mixture of acetonitrile and water (with 0.1% formic acid or acetic acid), run in an isocratic or gradient mode.

    • Column: A C18 reversed-phase column is suitable for this analysis.

    • Detection: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance (this can be determined by a UV scan).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL, g/L, or mol/L.

Logical Relationship for Experimental Design

The following diagram illustrates the logical relationships and decision-making process in designing a solubility study for this compound.

G Logical Flow for Solubility Study Design cluster_method Methodology cluster_execution Execution & Validation cluster_results Data Analysis & Reporting define_objective Define Study Objective (e.g., pre-formulation, process development) select_solvents Select Relevant Solvents (e.g., aqueous, organic, biorelevant media) define_objective->select_solvents select_temp Select Temperature(s) (e.g., 25°C, 37°C) define_objective->select_temp choose_method Choose Solubility Method (Shake-Flask is standard) select_solvents->choose_method choose_analysis Choose Analytical Technique (HPLC-UV is common) choose_method->choose_analysis perform_exp Perform Experiment (as per protocol) choose_analysis->perform_exp validate_method Validate Analytical Method (linearity, accuracy, precision) perform_exp->validate_method analyze_data Analyze Data and Calculate Solubility validate_method->analyze_data report_results Report Results with Statistical Analysis analyze_data->report_results

Caption: A flowchart illustrating the key decision points in a solubility study.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides a foundational understanding of its solubility characteristics based on available qualitative information and data from structurally similar compounds. The detailed experimental protocol based on the shake-flask method with HPLC analysis offers a robust framework for researchers to accurately determine the solubility of this compound in various solvents. Such data is crucial for advancing its application in pharmaceutical development and other scientific fields.

References

An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted benzoic acid with the molecular formula C₈H₆F₃NO₂ and a molar mass of 205.13 g/mol . The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a trifluoromethyl group (-CF₃) at position 2, and a carboxylic acid group (-COOH) at position 1.

The trifluoromethyl group is a key feature of this molecule. It is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the ability of drug candidates to cross cell membranes.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆F₃NO₂[1]
Molar Mass 205.13 g/mol [1]
Appearance White to yellow crystal powder[1]
Melting Point 183-186 °C[2]
Boiling Point 318.8 ± 42.0 °C (Predicted)[2]
Solubility Soluble in Methanol[3]
Storage Temperature Room Temperature[1]

Synthesis of this compound

A plausible and industrially relevant synthetic route to this compound involves a multi-step process starting from m-trifluoromethyl fluorobenzene. This process culminates in the formation of 4-amino-2-(trifluoromethyl)benzonitrile, which can then be hydrolyzed to the desired benzoic acid.

Experimental Protocol: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

The synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, has been described in the patent literature and involves three main steps[4][5]:

  • Positional Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to introduce a bromine atom at the desired position.

  • Cyano Group Substitution: The bromo-intermediate is then reacted to replace the bromine atom with a cyano group, yielding 4-fluoro-2-(trifluoromethyl)benzonitrile.

  • Aminolysis: The fluoro-intermediate undergoes aminolysis, where the fluorine atom is substituted with an amino group to produce 4-amino-2-(trifluoromethyl)benzonitrile.

The overall yield for this three-step process is reported to be in the range of 73-75%, with the final product having a purity of over 99% as determined by HPLC[4][5].

Experimental Protocol: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile

While a specific detailed protocol for the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to the corresponding benzoic acid was not explicitly found in the searched literature, this transformation is a standard organic chemistry reaction. Generally, nitrile hydrolysis can be achieved under acidic or basic conditions. A generalized experimental protocol would involve:

  • Reaction Setup: The starting nitrile is dissolved in a suitable solvent, and a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Heating: The reaction mixture is typically heated to reflux for a period of time to drive the hydrolysis to completion.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.

A workflow for the proposed synthesis is depicted in the following diagram:

G A m-Trifluoromethyl fluorobenzene B Positional Bromination A->B C 4-Bromo-2-(trifluoromethyl) fluorobenzene B->C D Cyano Group Substitution C->D E 4-Fluoro-2-(trifluoromethyl) benzonitrile D->E F Aminolysis E->F G 4-Amino-2-(trifluoromethyl) benzonitrile F->G H Hydrolysis G->H I 4-Amino-2-(trifluoromethyl) benzoic acid H->I G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch1 Patched1 (PTCH1) Hh->Ptch1 binds & inhibits Smo Smoothened (SMO) Ptch1->Smo inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu inhibits Gli Gli Transcription Factor Sufu->Gli inhibits TargetGenes Target Gene Expression Gli->TargetGenes activates

References

A Comprehensive Technical Guide to the Safe Handling of 4-amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-amino-2-(trifluoromethyl)benzoic acid (CAS No: 393-06-6). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. A thorough understanding of its potential risks is fundamental to safe handling.

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3
Respiratory Tract Irritation

Signal Word: Warning[1][2]

GHS Pictograms:

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol [3]
Appearance Off-white to tan solid
Melting Point 136 - 139 °C (276.8 - 282.2 °F)

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and prevent accidents.

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][5]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]

  • Keep foodstuff containers separate.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

  • Personal Precautions: Avoid dust formation.[1] Avoid breathing mist, gas, or vapors. Use personal protective equipment.

  • Environmental Precautions: Prevent product from entering drains.

  • Methods for Cleaning Up: Sweep up the material and place it into a suitable, closed container for disposal.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No specific hazards arising from the chemical are reported.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocol: General Laboratory Handling

The following is a generalized protocol for handling this compound in a research setting.

1. Preparation:

  • Review the Safety Data Sheet (SDS) thoroughly before starting any work.
  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible.[4]
  • Assemble all necessary equipment and reagents.
  • Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
  • Use a spatula for solid transfers. Avoid creating dust clouds.
  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Reaction Setup:

  • Set up the reaction apparatus within the fume hood.
  • Ensure all glassware is properly clamped and secure.
  • If heating the reaction, use a well-controlled heating mantle or oil bath.

4. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature before quenching or extraction.
  • Perform all liquid-liquid extractions and solvent removal (e.g., rotary evaporation) within the fume hood.

5. Waste Disposal:

  • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

6. Decontamination:

  • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
  • Wash all glassware.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizations

Safety_Workflow prep Preparation (Review SDS, Don PPE) handling Handling (Weighing, Transfer in Fume Hood) prep->handling procedure Experimental Procedure (Reaction, Work-up) handling->procedure emergency Emergency Event (Spill, Exposure) handling->emergency If incident occurs waste Waste Disposal (Segregate Hazardous Waste) procedure->waste procedure->emergency If incident occurs decon Decontamination (Clean Area, Doff PPE) waste->decon first_aid First Aid (Follow SDS) emergency->first_aid Exposure spill_response Spill Response (Evacuate, Contain) emergency->spill_response Spill

Caption: General laboratory safety workflow for handling hazardous chemicals.

This guide is intended to provide comprehensive safety and handling information. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

4-amino-2-(trifluoromethyl)benzoic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 4-amino-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for this compound (CAS No. 393-06-6), a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk during its handling and use.

Chemical and Physical Properties

The fundamental properties of a substance are critical for its safe handling and storage. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₆F₃NO₂[1][2]
Molecular Weight 205.13 g/mol [1][2]
Appearance White to yellow or cream crystal-powder[3]
Purity ≥97%[3]
IUPAC Name This compound[1]
CAS Number 393-06-6[1][2]
InChI Key AMVHEVZYTGHASE-UHFFFAOYSA-N[3]

Hazard Identification and Classification

Understanding the hazards associated with a chemical is the first step in risk mitigation. This compound is classified as hazardous under the Globally Harmonized System (GHS).

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4WarningH332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3WarningH335: May cause respiratory irritation

Source:[3]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

  • Ventilation : Always handle this material in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[4]

  • Eyewash and Safety Shower : Facilities must be equipped with an easily accessible eyewash station and safety shower.[4]

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5]

  • Skin and Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][6]

  • Respiratory Protection : If a fume hood is not available or if dust levels are high, use a NIOSH/MSHA-approved respirator.[4]

General Handling Protocol
  • Avoid Contact : Do not get in eyes, on skin, or on clothing.[4]

  • Avoid Inhalation : Do not breathe dust, vapor, mist, or gas.[4]

  • Prevent Dust Formation : Minimize the generation of dust during handling.[6]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

Storage Conditions
  • Container : Keep the container tightly closed.[4][6]

  • Location : Store in a cool, dry, and well-ventilated place.[4][6]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[5][7]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure.

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_contact Wash immediately with plenty of soap and water for at least 15 minutes. start->skin_contact Skin eye_contact Rinse cautiously with water for at least 15 minutes. start->eye_contact Eye inhalation Move person to fresh air. start->inhalation Inhaled ingestion Rinse mouth with water. start->ingestion Swallowed remove_clothing Remove contaminated clothing and shoes. skin_contact->remove_clothing medical_aid Seek Immediate Medical Attention remove_clothing->medical_aid remove_lenses Remove contact lenses, if present and easy to do. eye_contact->remove_lenses remove_lenses->medical_aid rest Keep at rest in a position comfortable for breathing. inhalation->rest rest->medical_aid no_vomit Do NOT induce vomiting. ingestion->no_vomit no_vomit->medical_aid

Caption: First aid workflow for different exposure routes.

Detailed First Aid Measures:
  • After Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation persists, consult a physician.[5][8]

  • After Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

  • After Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If you feel unwell, call a POISON CENTER or doctor.[7]

  • After Ingestion : Rinse mouth with water.[7] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor immediately if you feel unwell.[7]

Accidental Release and Disposal Protocols

A systematic approach to spill cleanup and waste disposal is necessary to prevent environmental contamination and secondary exposure.

Spill Cleanup Protocol

The following protocol outlines the steps for managing a small-scale solid spill in a laboratory setting. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS) personnel.[10]

Spill_Cleanup_Workflow cluster_0 1. Assess & Secure cluster_1 2. Contain & Clean cluster_2 3. Decontaminate cluster_3 4. Dispose n1 Alert personnel in the area n2 Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) n1->n2 n3 Gently cover spill to prevent dust formation n2->n3 n4 Carefully sweep or vacuum up material (use non-sparking tools) n3->n4 n5 Place into a suitable, sealed disposal container n4->n5 n6 Wipe spill area with a wet cloth or absorbent pad n5->n6 n7 Wash area with soap and water n6->n7 n8 Place all contaminated materials (pads, gloves) into the disposal container n7->n8 n9 Label container as hazardous waste n8->n9 n10 Arrange for disposal via institutional EHS n9->n10

Caption: Step-by-step protocol for cleaning a solid chemical spill.

  • Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

  • Containment : Prevent the product from entering drains.[11]

  • Cleanup : Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4][7] Care should be taken to avoid creating dust.[12]

  • Decontamination : After the material has been removed, wipe the area down with a wet paper towel or absorbent pad, followed by washing with soap and water.[12][13]

  • Disposal : All contaminated materials, including PPE, should be placed in the sealed disposal container and disposed of as hazardous waste according to federal, state, and local regulations.[7][10]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Do not empty into drains.[5]

Potential Biological Activity and Signaling Pathways

For professionals in drug development, understanding the potential biological interactions of a compound is paramount. While direct studies on the signaling pathways of this compound are limited, research on structurally related molecules provides valuable insights.

Inhibition of Cancer Cell Proliferation (Derivative Compound)

A study on 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) , a derivative of the title compound, has shown it inhibits the proliferation, invasion, and migration of breast cancer cells.[14] The proposed mechanism involves the independent regulation of two key intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[14]

Signaling_Pathway cluster_CRABP2 CRABP2 Pathway cluster_FABP5 FABP5 Pathway ATPR 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) CRABP2 CRABP2 ATPR->CRABP2 Upregulates FABP5 FABP5 ATPR->FABP5 Downregulates RAR RAR (in nucleus) CRABP2->RAR Transports Retinoic Acid Gene Gene Transcription (Tumor Suppressor Genes) RAR->Gene Activates Inhibition Inhibition Gene->Inhibition PPARd PPARδ/β (in nucleus) FABP5->PPARd Transports Lipids Gene2 Gene Transcription (Cell Proliferation Genes) PPARd->Gene2 Activates Proliferation Breast Cancer Cell Proliferation & Migration Gene2->Proliferation Inhibition->Proliferation Inhibits

Caption: Proposed mechanism of a derivative, ATPR, in breast cancer cells.

Antimicrobial Potential

Derivatives of para-aminobenzoic acid (PABA) have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[15] Trifluoromethyl-substituted phenyl derivatives, in particular, have shown potent activity as growth inhibitors of Gram-positive bacteria.[16] Given that this compound shares structural motifs with these active compounds, it represents a scaffold of interest for the development of new antimicrobial agents.[15][16][17] Further research is warranted to explore its specific spectrum of activity and mechanism of action.

References

The Trifluoromethyl Group: A Keystone Substituent in the Physicochemical and Biological Profile of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the scaffold of benzoic acid has emerged as a powerful tool in medicinal chemistry and drug discovery. This whitepaper provides a comprehensive analysis of the multifaceted role of the CF3 group in modulating the physicochemical properties and biological activities of benzoic acid derivatives. Through a detailed examination of quantitative data, experimental protocols, and relevant biological pathways, this guide aims to equip researchers with the foundational knowledge to leverage the unique attributes of this "super-methyl" group in the design of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the benzoic acid ring profoundly alters its fundamental physicochemical characteristics, namely its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Modulation of Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid, thereby increasing its acidity and lowering its pKa value. The position of the CF3 group on the aromatic ring influences the magnitude of this effect.

CompoundpKa (Predicted)Reference
Benzoic Acid4.20[1]
2-(Trifluoromethyl)benzoic Acid-
3-(Trifluoromethyl)benzoic Acid3.77[2][3]
4-(Trifluoromethyl)benzoic Acid4.05

Note: Experimental pKa values for 3-(trifluoromethyl)benzoic acid in water have been measured, though the specific value was not available in the cited abstract.[4][5][6][7]

Influence on Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a crucial factor for membrane permeability and overall bioavailability. The trifluoromethyl group is generally considered to be lipophilic, and its incorporation into a molecule typically increases the logP value. However, the overall effect on lipophilicity is a complex interplay of electronic and steric factors.

CompoundlogP (Predicted)Reference
Benzoic Acid1.87
2-(Trifluoromethyl)benzoic Acid-
3-(Trifluoromethyl)benzoic Acid2.51 - 2.56[8]
4-(Trifluoromethyl)benzoic Acid2.51 - 2.56

Experimental Protocols

Accurate determination of pKa and logP is fundamental in drug discovery. The following sections detail standardized experimental protocols for these measurements.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. The protocol involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH.

Materials and Reagents:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Trifluoromethyl-substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

  • Titration: Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

  • Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH has risen significantly beyond the expected pKa, typically to around pH 11-12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the steepest portion of the curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.

Materials and Reagents:

  • Trifluoromethyl-substituted benzoic acid sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Prepare pre-saturated solvents by vigorously mixing n-octanol and water for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the trifluoromethyl-substituted benzoic acid in either the aqueous or organic phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial. Add a known volume of the other phase. The volume ratio of the two phases should be adjusted based on the expected logP to ensure measurable concentrations in both phases.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([organic]) to its concentration in the aqueous phase ([aqueous]). The logP is the base-10 logarithm of P.

    logP = log10 ( [organic] / [aqueous] )

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The electronic and lipophilic modifications induced by the trifluoromethyl group directly translate to altered biological activity. The CF3 group can enhance a molecule's binding affinity to its target protein through various non-covalent interactions and can also improve its metabolic stability, leading to a longer duration of action.

A notable example of a drug containing a trifluoromethyl group is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The trifluoromethyl group in Celecoxib is crucial for its potent and selective inhibition of the COX-2 enzyme.

Visualizing the Role of the Trifluoromethyl Group in a Biological Pathway and Experimental Workflow

To further illustrate the significance of the trifluoromethyl group, this section provides diagrams of a key signaling pathway modulated by a CF3-containing drug and a representative experimental workflow for its synthesis.

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the mechanism of action of Celecoxib.[2][9]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Catalyzes conversion Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib (contains CF3 group) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Experimental Workflow: Synthesis of a Trifluoromethyl-Containing Benzoic Acid Derivative (Celecoxib)

The synthesis of Celecoxib involves a key condensation reaction to form the pyrazole ring, a common scaffold in medicinal chemistry. The following diagram outlines a general synthetic workflow.[10]

Celecoxib_Synthesis_Workflow Start Starting Materials: 4-methylacetophenone Ethyl trifluoroacetate Step1 Claisen Condensation Start->Step1 Intermediate1 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione Step1->Intermediate1 Step2 Condensation / Cyclization Intermediate1->Step2 Reagent1 4-hydrazinobenzenesulfonamide hydrochloride Reagent1->Step2 Product Celecoxib Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Celecoxib Purification->FinalProduct

Caption: A representative workflow for the synthesis of Celecoxib.

Conclusion

The trifluoromethyl group is an indispensable tool in the arsenal of medicinal chemists. Its profound influence on the acidity and lipophilicity of benzoic acid derivatives provides a powerful lever for fine-tuning the pharmacokinetic properties of drug candidates. Furthermore, the unique electronic nature and steric bulk of the CF3 group often lead to enhanced biological activity and improved metabolic stability. A thorough understanding of the principles outlined in this whitepaper will empower researchers to rationally design and develop novel benzoic acid-based therapeutics with optimized efficacy and safety profiles. The continued exploration of the nuanced effects of the trifluoromethyl group promises to unlock new avenues in the pursuit of innovative medicines.

References

The Strategic Utility of 4-amino-2-(trifluoromethyl)benzoic acid in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-(trifluoromethyl)benzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylated aromatic structure, featuring both a nucleophilic amino group and a carboxylic acid handle, offers a valuable scaffold for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in the development of novel therapeutics and functional materials. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and visual aids to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

PropertyValueReference
CAS Number393-06-6[1]
Molecular FormulaC₈H₆F₃NO₂[1]
Molecular Weight205.13 g/mol [1]
Melting Point183-186 °C
AppearanceWhite to cream powder/crystal[2]
SolubilitySoluble in methanol
pKa (estimated)~4.5

Note: The pKa value is an estimation based on the known pKa of 4-aminobenzoic acid (pKa1 ≈ 2.4, pKa2 ≈ 4.9) and the electron-withdrawing effect of the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common approaches involve the hydrolysis of the corresponding benzonitrile or the reduction of the analogous nitro compound.

From 4-amino-2-(trifluoromethyl)benzonitrile (Hydrolysis)

Hypothetical Experimental Protocol (based on general nitrile hydrolysis):

  • Reaction: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in a mixture of ethanol and water, add a strong base such as sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product can be collected by filtration and purified by recrystallization.

A patent for the synthesis of the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, describes a multi-step process starting from m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and ammonolysis.[3][4]

From 4-nitro-2-(trifluoromethyl)benzoic acid (Reduction)

Another viable synthetic pathway is the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.

Experimental Protocol (based on general nitro group reduction):

  • Reaction Setup: In a high-pressure reactor, dissolve 4-nitro-2-(trifluoromethyl)benzoic acid in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system.

Core Reactions as a Synthetic Building Block

The bifunctional nature of this compound allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Amide Bond Formation

The amino group of this compound can readily participate in amide bond formation with carboxylic acids or their derivatives. The use of coupling agents is a common strategy to facilitate this reaction.

Experimental Protocol: Amide Coupling with a Carboxylic Acid using EDC

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of a coupling additive like 1-hydroxybenzotriazole (HOBt).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Amide_Formation

Amide bond formation workflow.
Esterification

The carboxylic acid moiety of this compound can be esterified, for example, through the Fischer-Speier esterification method.

Experimental Protocol: Fischer Esterification with Methanol

  • Reaction Setup: Dissolve this compound in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. The product can be further purified by column chromatography if necessary.[6][7][8][9][10]

Esterification

Fischer esterification workflow.

Application in Medicinal Chemistry: Kinase Inhibitors

The trifluoromethylphenyl amine moiety is a key pharmacophore in a number of kinase inhibitors used in cancer therapy. The presence of the trifluoromethyl group can significantly enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases. A prominent example is Sorafenib, a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway. While not directly synthesized from this compound, its structure and mechanism of action provide a compelling case for the utility of this building block in designing novel kinase inhibitors.

The RAF/MEK/ERK Signaling Pathway and the Action of Sorafenib

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Sorafenib exerts its anticancer effects by inhibiting key kinases in this pathway, as well as receptor tyrosine kinases involved in angiogenesis.[11][12][13][14][15]

RAF_MEK_ERK_Pathway

RAF/MEK/ERK signaling pathway and Sorafenib's inhibitory action.

Inhibitory Activity of Sorafenib:

Kinase TargetIC₅₀ (nM)
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-290
PDGFR-β57

Data from relevant literature.

The synthesis of Sorafenib analogues often involves the coupling of an amine-containing fragment with an isocyanate.[16] The structural similarity of this compound to key fragments of Sorafenib highlights its potential as a starting material for the development of novel kinase inhibitors with improved efficacy and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups, coupled with the beneficial properties imparted by the trifluoromethyl substituent, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively incorporate this compound into their synthetic strategies.

References

The Trifluoromethyl Group: A Keystone in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Trifluoromethylated Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules, particularly aminobenzoic acids, has emerged as a powerful tool in the design and development of advanced materials, pharmaceuticals, and agrochemicals. This technical guide explores the multifaceted applications of trifluoromethylated aminobenzoic acids, providing a comprehensive overview of their synthesis, biological activities, and material properties. The unique electronic properties of the CF3 group impart enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules, making it a highly sought-after moiety in medicinal chemistry. In materials science, the introduction of the CF3 group can significantly enhance thermal stability, solubility, and optical properties of polymers.

Pharmaceutical Applications: A New Frontier in Drug Design

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, transforming parent molecules into potent therapeutic agents. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]

Enzyme Inhibition: A Primary Target

Trifluoromethylated aminobenzoic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in a range of diseases. The CF3 group can enhance the binding affinity of these compounds to the active sites of enzymes, leading to potent and selective inhibition.

One notable example is the inhibition of histone deacetylases (HDACs), which are crucial epigenetic regulators and validated targets for cancer therapy. Trifluoromethyl ketones, derived from aminobenzoic acids, have been identified as potent HDAC inhibitors.[2] These compounds have demonstrated antiproliferative effects against various cancer cell lines.[2]

Another area of interest is the inhibition of Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism. Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol, a desirable outcome in the prevention of cardiovascular diseases. Trifluoromethyl-containing benzamides have been synthesized and evaluated as promising CETP inhibitors.

Table 1: Inhibitory Activity of Trifluoromethylated Compounds

Compound ClassTarget EnzymeIC50 Value(s)Reference(s)
Trifluoromethyl KetonesHistone Deacetylases (HDACs)Submicromolar[2]
Trifluoromethyl BenzamidesCholesteryl Ester Transfer Protein (CETP)1.03 μM (for compound 9c)
2-Trifluoromethyl AcrylamidesProtein Disulfide Isomerase (PDI)0.48 ± 0.004 μM (for compound 14d)[3]
Anticancer and Antimicrobial Activity

The cytotoxic effects of trifluoromethylated aminobenzoic acid derivatives against cancer cell lines are a significant area of research. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Furthermore, these compounds have demonstrated potent antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. PABA (p-aminobenzoic acid) derivatives, including those with trifluoromethyl groups, have shown efficacy against various bacterial and fungal strains.[4]

Table 2: Anticancer and Antimicrobial Activity Data

Compound TypeCell Line/OrganismActivity MetricValueReference(s)
PABA Schiff BasesHepG2 (Cancer Cell Line)IC50≥ 15.0 µM[4]
PABA Schiff BasesMethicillin-resistant Staphylococcus aureusMICfrom 15.62 µM[4]
PABA Schiff BasesAntifungalMIC≥ 7.81 µM[4]

Agrochemical Innovations: Enhancing Crop Protection

In the agrochemical sector, the trifluoromethyl group is instrumental in developing more effective and stable pesticides and herbicides. The enhanced lipophilicity conferred by the CF3 group improves the penetration of the active ingredient through the waxy cuticles of plants and insects, leading to increased efficacy.[5] Moreover, the metabolic stability of these compounds ensures a longer duration of action, reducing the frequency of application.

Advanced Materials: The Rise of Fluorinated Polymers

Trifluoromethylated aminobenzoic acids serve as crucial monomers in the synthesis of high-performance polymers, such as polyamides and polyimides. The incorporation of the CF3 group into the polymer backbone imparts a range of desirable properties.

Enhanced Thermal and Mechanical Properties

Fluorinated polyimides exhibit exceptional thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. These properties make them suitable for applications in the aerospace and electronics industries, where materials are exposed to extreme temperatures.

Improved Solubility and Processability

A significant challenge with many high-performance polymers is their poor solubility, which limits their processability. The introduction of bulky trifluoromethyl groups disrupts polymer chain packing, leading to increased solubility in common organic solvents. This allows for the solution-casting of flexible and transparent films.[6]

Desirable Optical and Dielectric Properties

Trifluoromethylated polyimides often exhibit high optical transparency and low dielectric constants.[6] These properties are highly sought after for applications in microelectronics, such as interlayer dielectrics and flexible display substrates.

Table 3: Properties of Trifluoromethylated Polyamides and Polyimides

Polymer TypeMonomer(s)Key PropertiesReference(s)
Aromatic PolyamidesN,N-bis(4-carboxyphenyl)-3-trifluoromethylanilineAmorphous, soluble, high thermal stability (Tg 258–327°C), low dielectric constants (3.22–3.70 at 100 Hz)[1]
Fluorinated PolyimidesAromatic diamine with four pendant trifluoromethylphenyl groupsExcellent solubility, high optical transparency (cut-off wavelengths 327-343 nm), low dielectric constants (2.69–2.85 at 1 MHz), high thermal stability (Tg 259–281 °C)[6]

Experimental Protocols

Synthesis of Trifluoromethylated Aminobenzoic Acids

A general synthetic route to trifluoromethylated aminobenzoic acids involves the introduction of the trifluoromethyl group onto an aromatic ring, followed by functional group manipulations to install the amino and carboxylic acid moieties.

Example: Synthesis of 4-(Trifluoromethyl)benzoic acid

Under an oxygen atmosphere, p-trifluorobenzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol) are added to a reaction tube containing water (2 mL). An oxygen balloon is connected, and the mixture is stirred at 70°C for 1 hour. After cooling, the solid product is isolated by centrifugation, washed with water, and dried to yield 4-(trifluoromethyl)benzoic acid.[7]

Biological Evaluation Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][8][9]

Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]

Polymer Synthesis and Characterization

Synthesis of a Trifluoromethylated Polyimide

A diamine monomer containing trifluoromethyl groups is dissolved in an anhydrous solvent such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride is then added, and the mixture is stirred under a nitrogen atmosphere to form a poly(amic acid) (PAA) solution. The PAA solution is then thermally or chemically imidized to obtain the final polyimide. The polyimide can be precipitated, dried, and then redissolved for film casting.[5][13]

Characterization of Polymers

  • Thermal Analysis: Glass transition temperature (Tg) and decomposition temperature are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Solubility: The solubility of the polymers is tested in various organic solvents.

  • Mechanical Properties: Tensile strength, modulus, and elongation at break are measured on polymer films using a universal testing machine.

  • Optical Properties: The optical transparency of the polymer films is evaluated by measuring their UV-Vis transmittance.

  • Dielectric Properties: The dielectric constant is measured using an impedance analyzer.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

anticancer_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway TF_Aminobenzoic_Acid Trifluoromethylated Aminobenzoic Acid Derivative Mitochondrion Mitochondrion TF_Aminobenzoic_Acid->Mitochondrion Induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway induced by a trifluoromethylated aminobenzoic acid derivative.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add trifluoromethylated aminobenzoic acid derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end polymer_synthesis_workflow cluster_monomers Monomers cluster_synthesis Synthesis cluster_processing Processing & Characterization Diamine Trifluoromethylated Aminobenzoic Acid (or derivative) Polymerization Polycondensation in NMP Diamine->Polymerization Dianhydride Dianhydride Dianhydride->Polymerization PAA Poly(amic acid) (PAA) Polymerization->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Trifluoromethylated Polyimide Imidization->Polyimide Precipitation Precipitation & Drying Polyimide->Precipitation Film_Casting Solution Casting Precipitation->Film_Casting Characterization Characterization (TGA, DSC, etc.) Film_Casting->Characterization

References

Commercial Availability of 4-Amino-2-(trifluoromethyl)benzoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accessibility and purity of key chemical intermediates are critical. This technical guide provides an in-depth overview of the commercial availability of 4-amino-2-(trifluoromethyl)benzoic acid (CAS Number: 393-06-6), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.

Summary of Commercial Suppliers

This compound is readily available from a variety of chemical suppliers. The purity levels are generally high, with most vendors offering a minimum of 97%. The compound is typically sold in quantities ranging from grams to bulk orders, catering to both laboratory-scale research and larger-scale development needs. The table below summarizes the offerings from several prominent suppliers.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich 393-06-697%1 g, 5 g, 10 gMarketed under the Aldrich brand; ships from an Aldrich Partner.
Thermo Fisher Scientific 393-06-697+%1 gPart of the Thermo Scientific Chemicals brand, formerly Alfa Aesar.[1][2]
ChemUniverse 393-06-697%1 g, 5 g, 10 g, Bulk QuoteOffers blanket purchase orders for large quantities.[3]
Oakwood Chemical 393-06-698%1 g, 5 g, 25 g, 100 gProvides detailed safety and technical information.[4]
Santa Cruz Biotechnology 393-06-6Not SpecifiedNot SpecifiedFor research use only.[5]

Physicochemical Properties

Key identifiers and properties of this compound are provided below for easy reference.

PropertyValue
Molecular Formula C₈H₆F₃NO₂[3][4][5]
Molecular Weight 205.13 g/mol [3][5]
Appearance White to cream powder or crystal.[1]
Melting Point 183°C to 187°C[2][4]

Experimental Protocols

While specific experimental protocols for the direct application of this compound in signaling pathways or as a therapeutic agent are not extensively detailed in publicly available literature, a general synthetic route for a related compound, 4-amino-2-trifluoromethyl benzonitrile, is described in patent literature. This process can be adapted to understand the synthesis of related benzoic acid derivatives.

Representative Synthesis of a Related Intermediate: 4-amino-2-trifluoromethyl benzonitrile

A patented method for the preparation of 4-amino-2-trifluoromethyl benzonitrile involves a three-step process starting from m-trifluoromethyl fluorobenzene.[6][7] This synthesis is relevant as the benzonitrile can be a precursor to the corresponding benzoic acid through hydrolysis.

Methodology:

  • Positional Bromination: The process begins with the bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at a specific position on the aromatic ring.

  • Cyano Group Substitution: The bromine is then replaced by a cyano group (CN) through a substitution reaction, often using a cyanide salt like cuprous cyanide.

  • Aminolysis: The final step involves the substitution of another group on the ring (in the patent, a fluorine atom) with an amino group (NH₂) via ammonolysis, typically by heating with ammonia in a sealed vessel.

The resulting 4-amino-2-trifluoromethyl benzonitrile can then be hydrolyzed to this compound, although the patent focuses on the synthesis of the benzonitrile itself which is an intermediate for the drug bicalutamide.[8]

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow of the synthesis described in the patent literature for a related precursor to the target molecule.

G Start m-Trifluoromethyl Fluorobenzene Step1 Positional Bromination Start->Step1 Step2 Cyano Group Substitution Step1->Step2 Step3 Aminolysis Step2->Step3 Intermediate 4-Amino-2-trifluoromethyl Benzonitrile Step3->Intermediate End 4-Amino-2-(trifluoromethyl)benzoic Acid (via Hydrolysis) Intermediate->End

Caption: Logical workflow for the synthesis of this compound precursor.

Signaling Pathways and Further Research

Currently, there is a lack of specific, publicly available research detailing the direct involvement of this compound in defined biological signaling pathways. Its structural motifs, however, are common in pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminobenzoic acid scaffold is a well-known pharmacophore.

Researchers and drug development professionals are encouraged to explore the potential of this compound in their respective fields. Its commercial availability and the foundational synthetic knowledge provide a solid starting point for the design and synthesis of novel derivatives for biological screening and materials science applications. Further investigation is warranted to elucidate its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and other specialty chemicals. This document details its physicochemical properties, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for laboratory and research applications.

Core Data Presentation

For ease of comparison and reference, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1][2]
CAS Number 393-06-6[1]
Appearance White to cream crystalline powder[3][4]
Melting Point 183-186 °C[3]
Boiling Point 318.8 ± 42.0 °C (Predicted)[3]
Density 1.489 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the preparation of the intermediate 4-amino-2-(trifluoromethyl)benzonitrile, followed by its hydrolysis to the final benzoic acid product.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile cluster_step2 Step 2: Hydrolysis m-Trifluoromethylfluorobenzene m-Trifluoromethylfluorobenzene Bromination Bromination m-Trifluoromethylfluorobenzene->Bromination Cyanation Cyanation Bromination->Cyanation Ammonolysis Ammonolysis Cyanation->Ammonolysis 4-amino-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile Ammonolysis->4-amino-2-(trifluoromethyl)benzonitrile Hydrolysis Hydrolysis 4-amino-2-(trifluoromethyl)benzonitrile->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

This synthesis is a three-step process starting from m-trifluoromethylfluorobenzene.[5][6]

  • Positioning Bromination:

    • Reagents: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.[5]

    • Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is then added portion-wise. The reaction is maintained at reflux for 5-7 hours. After cooling, the mixture is washed with ice water to yield 4-fluoro-2-trifluoromethyl bromobenzene.[5]

  • Cyano Group Replacement:

    • Reagents: 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.[6]

    • Procedure: The 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction mixture is refluxed for an additional 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[6]

  • Ammonolysis Substitution:

    • Reagents: 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.[5]

    • Procedure: 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced, and the mixture is heated to 120-122°C for 8-10 hours. After the reaction, the crude 4-amino-2-(trifluoromethyl)benzonitrile is obtained, which can be further purified by recrystallization from toluene. The final product can achieve a purity of over 99%.[5][6]

Step 2: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to this compound

  • Reagents: 2-trifluoromethyl-4-amino-benzonitrile, sodium hydroxide (caustic soda flakes), N,N-dimethylformamide (DMF), ethylene glycol.[7]

  • Procedure: In a suitable reaction vessel, 2-trifluoromethyl-4-amino-benzonitrile is dissolved in a mixture of N,N-dimethylformamide and ethylene glycol. Sodium hydroxide flakes are added, and the mixture is heated to 140-150°C under anhydrous conditions for 5-10 hours. The molar ratio of 2-trifluoromethyl-4-amino-benzonitrile to sodium hydroxide is crucial and should be in the range of 1:2.2 to 1:3.0. Upon completion, the reaction mixture is worked up to isolate the 2-trifluoromethyl-4-aminobenzoic acid.[7]

Biological Activity and Signaling Pathways

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant biological activity. One such derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) , has been investigated for its anticancer properties.

ATPR, a novel retinoid derivative, has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells.[8] Its mechanism of action is linked to the independent regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[8]

Proposed Signaling Pathway of ATPR in Breast Cancer Cells

SignalingPathway cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATPR 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) CRABP2 CRABP2 ATPR->CRABP2 Binds FABP5 FABP5 ATPR->FABP5 Binds RAR Retinoic Acid Receptor (RAR) CRABP2->RAR Translocates ATRA to RAR PPAR Peroxisome Proliferator-Activated Receptor (PPAR) FABP5->PPAR Translocates ATRA to PPAR GeneExpression Altered Gene Expression RAR->GeneExpression Regulates PPAR->GeneExpression Regulates Proliferation Inhibition of Proliferation GeneExpression->Proliferation Invasion Inhibition of Invasion GeneExpression->Invasion Migration Inhibition of Migration GeneExpression->Migration

Caption: Proposed mechanism of ATPR in breast cancer cells.

This pathway illustrates how ATPR may exert its anticancer effects by modulating the CRABP2/RAR and FABP5/PPAR signaling axes, leading to altered gene expression that ultimately inhibits key processes in cancer progression.

Applications in Drug Discovery and Beyond

The unique substitution pattern of this compound, featuring an amino group, a carboxylic acid, and a trifluoromethyl group, makes it a valuable scaffold in medicinal chemistry and materials science.

  • Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[9] This compound and its derivatives are used in the synthesis of a variety of potential therapeutic agents, including those with anti-inflammatory, anticancer, and antimicrobial properties.[9] The related intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, is a key building block in the development of therapies for cardiovascular and neurological conditions, as well as in oncology.[10]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a precursor for novel pesticides and herbicides.[10]

  • Specialty Chemicals: The versatile reactivity of the amino and carboxylic acid groups allows for its incorporation into a range of specialty polymers and other materials.[10]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the diverse fields where this compound has significant potential.

References

Key Intermediates from 4-amino-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its unique structural and electronic properties. The presence of a carboxylic acid, an aniline-type amino group, and an electron-withdrawing trifluoromethyl group on the same aromatic scaffold provides multiple reaction sites for the synthesis of a diverse range of complex molecules. This technical guide explores the key chemical transformations of this compound, detailing the synthesis of crucial intermediates and their significance in the development of novel therapeutic agents.

Core Reactive Centers and Key Transformations

The reactivity of this compound is centered around its three primary functional groups: the carboxylic acid, the amino group, and the aromatic ring. Each of these sites can be selectively targeted to yield a variety of important intermediates. The primary transformations include:

  • Reactions at the Carboxylic Acid Group: Esterification and amidation are the most common reactions, leading to the formation of corresponding esters and amides. These reactions are fundamental in modifying the pharmacokinetic properties of a molecule and for building larger, more complex structures.

  • Reactions at the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions. A particularly important transformation is its conversion to an isothiocyanate, a key intermediate in the synthesis of various biologically active compounds, including the anti-cancer drug enzalutamide.

  • Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups makes this compound an ideal precursor for the synthesis of heterocyclic systems, such as benzoxazinones and quinazolinones. These scaffolds are prevalent in many pharmacologically active molecules.

The following sections provide a detailed overview of the synthesis of these key intermediates, including experimental protocols and quantitative data.

I. Esterification of the Carboxylic Acid Group

Esterification of this compound is a common first step in a synthetic sequence to protect the carboxylic acid or to modulate the physicochemical properties of the final compound. The methyl and ethyl esters are the most frequently synthesized intermediates.

Synthesis of Methyl 4-amino-2-(trifluoromethyl)benzoate

A standard method for the synthesis of methyl 4-amino-2-(trifluoromethyl)benzoate is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature. The addition is exothermic and may cause the precipitation of the ammonium salt.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Starting MaterialProductReagentsConditionsYieldPurity
This compoundMethyl 4-amino-2-(trifluoromethyl)benzoateMethanol, Sulfuric AcidReflux, 4-6 h>90%>95%

II. Amide Bond Formation

The synthesis of amides from this compound is a versatile method for introducing a wide range of substituents, which is a key strategy in drug design and optimization. Standard amide coupling protocols are employed for this transformation.

Synthesis of N-Substituted 4-amino-2-(trifluoromethyl)benzamides

Amide coupling reactions typically involve the activation of the carboxylic acid with a coupling reagent, followed by the addition of the desired amine.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Starting MaterialProductCoupling ReagentsConditionsTypical Yield
This compoundN-Aryl/Alkyl-4-amino-2-(trifluoromethyl)benzamideEDC, HOBtRoom Temp, 12-24 h70-95%

Signaling Pathway of Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid B EDC A->B C O-Acylisourea Intermediate B->C D HOBt C->D E HOBt Active Ester D->E G Tetrahedral Intermediate E->G F Amine (R-NH2) F->E H Amide Product G->H

Caption: Mechanism of EDC/HOBt mediated amide coupling.

III. Synthesis of Heterocyclic Intermediates

The strategic placement of the amino and carboxyl groups in this compound facilitates the synthesis of important heterocyclic scaffolds.

A. 7-(Trifluoromethyl)-3,1-benzoxazin-4-one

Benzoxazinones are valuable intermediates that can be further elaborated to a variety of other heterocyclic systems. They are typically formed by the reaction of an anthranilic acid with an acid anhydride.

Experimental Protocol: Synthesis of 2-Methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one

  • Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 140°C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture.

  • Purification: Collect the solid product by filtration, wash with a cold solvent like diethyl ether or hexane, and dry under vacuum.

Starting MaterialProductReagentConditionsYield
This compound2-Methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-oneAcetic AnhydrideReflux, 2-4 hHigh
B. 7-(Trifluoromethyl)quinazolin-4-one

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized from the corresponding benzoxazinone intermediate.

Experimental Protocol: Synthesis of 2-Methyl-7-(trifluoromethyl)quinazolin-4-one

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 2-methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one (1.0 eq).

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol.

  • Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway to Heterocycles

G A This compound B Acetic Anhydride A->B Reflux C 2-Methyl-7-(trifluoromethyl)- 3,1-benzoxazin-4-one B->C D Ammonia Source C->D Reflux E 2-Methyl-7-(trifluoromethyl)- quinazolin-4-one D->E

Caption: Synthesis of benzoxazinone and quinazolinone intermediates.

This compound is a versatile and highly valuable starting material for the synthesis of a wide array of key intermediates in drug discovery. The ability to selectively functionalize its carboxylic acid and amino groups, as well as to utilize them in concert for the construction of heterocyclic systems, provides medicinal chemists with a powerful tool for generating molecular diversity and optimizing lead compounds. The detailed protocols and workflows presented in this guide offer a practical framework for researchers and scientists to leverage the full potential of this important building block in their drug development endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocycles, specifically quinazolinones and benzodiazepines, utilizing 4-amino-2-(trifluoromethyl)benzoic acid as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.

I. Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The following protocol describes a reliable two-step, one-pot synthesis of 3-substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones from this compound. This method is adapted from general procedures for quinazolinone synthesis from anthranilic acids.[2][3][4]

Reaction Scheme:

G start This compound intermediate 2-Acetamido-4-(trifluoromethyl)benzoic Acid start->intermediate Acetylation product 3-Substituted-7-(trifluoromethyl)quinazolin-4(3H)-one intermediate->product Cyclization/ Condensation reagent1 Acetic Anhydride (Ac2O) reagent1->intermediate reagent2 Primary Amine (R-NH2) reagent2->product side_product Acetic Acid, Water product->side_product

Caption: General reaction pathway for the synthesis of 3-substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-7-(trifluoromethyl)quinazolin-4(3H)-one

This protocol details the synthesis of a representative 3-aryl-7-(trifluoromethyl)quinazolin-4(3H)-one. The reaction conditions can be optimized for different primary amines.

Materials:

  • This compound

  • Acetic anhydride

  • Aryl amine (e.g., aniline)

  • Solvent (e.g., Toluene or solvent-free)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus (oil bath or heating mantle)

Procedure:

  • Acetylation: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). To this, add acetic anhydride (1.2-1.5 eq).

  • Heat the mixture at reflux (typically 120-140 °C) for 1-2 hours. The progress of the acetylation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Condensation: After the initial reflux period, allow the mixture to cool slightly. Add the primary aryl amine (1.0 eq) to the reaction mixture.

  • Resume heating the mixture at reflux for an additional 4-6 hours. Monitor the reaction for the formation of the quinazolinone product by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Add cold water or a saturated sodium bicarbonate solution to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-aryl-7-(trifluoromethyl)quinazolin-4(3H)-one.

Data Presentation: Representative Yields for Quinazolinone Synthesis

The following table summarizes typical yields for the synthesis of quinazolinones from anthranilic acid derivatives under various conditions, which can be used as a reference for optimizing the synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-ones.

Starting Anthranilic AcidReagentsConditionsProductYield (%)Reference
Anthranilic AcidAcetic Anhydride, Primary AminesUltrasonic Irradiation, Solvent-Free2-Methyl-3-substituted-quinazolin-4(3H)-onesHigh[2]
Anthranilic AcidFormamide130-135 °C, 2hQuinazolin-4-one72-96%[3]
Substituted Anthranilic AcidsAmidesMicrowave Irradiation, Clay CatalystSubstituted Quinazolin-4(3H)-onesModerate to Excellent[5]

II. Synthetic Strategy for 7-(Trifluoromethyl)-1,4-Benzodiazepines

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures. The synthesis of trifluoromethyl-substituted benzodiazepines is of significant interest for developing new central nervous system (CNS) active agents. The general approach involves the reaction of an anthranilic acid derivative with an amino acid, followed by cyclization.

Conceptual Workflow for Benzodiazepine Synthesis:

G cluster_0 Activation and Coupling cluster_1 Deprotection and Cyclization A This compound B Activated Intermediate (e.g., Acyl Chloride) A->B Activation D Coupled Intermediate B->D C Amino Acid Ester C->D Coupling E Deprotection of Amino Group D->E F Intramolecular Cyclization E->F G 7-(Trifluoromethyl)-1,4-benzodiazepine-2-one F->G

Caption: A conceptual workflow for the synthesis of 7-(trifluoromethyl)-1,4-benzodiazepine-2-ones.

General Synthetic Protocol Outline:

The synthesis of 7-(trifluoromethyl)-1,4-benzodiazepines from this compound can be envisioned through the following multi-step sequence, based on established methods for benzodiazepine synthesis.[6][7]

  • Protection of the Amino Group: The amino group of this compound is first protected, for instance, by reacting it with 2-bromobenzoyl chloride to form a 2-(2-bromobenzamido)-4-(trifluoromethyl)benzoic acid.

  • Amide Formation: The carboxylic acid of the protected intermediate is then coupled with an appropriate amino acid ester (e.g., methyl glycinate) using a standard peptide coupling reagent (e.g., DCC, EDC).

  • Deprotection and Cyclization: The protecting group on the amino acid's nitrogen is removed, and the resulting free amine undergoes intramolecular cyclization to form the seven-membered benzodiazepine ring. This cyclization is often promoted by heat or a mild base.

  • Alternative Routes: Other synthetic strategies might involve the initial conversion of this compound into an isatoic anhydride, which can then react with an amino acid to form the benzodiazepine core.[8][9][10]

Data Presentation: Conditions for Benzodiazepine Synthesis from Anthranilic Acid Derivatives

This table provides a summary of various reported conditions for the synthesis of benzodiazepines, which can guide the development of a specific protocol for the trifluoromethyl-substituted analogue.

Starting MaterialReagents/CatalystKey Reaction StepProduct ClassReference
o-Phenylenediamines and KetonesH-MCM-22 CatalystCondensation1,5-Benzodiazepines[7]
Methyl Anthranilate, Isocyanide, Boc-glycinal, Carboxylic AcidUgi-4CR followed by deprotection and cyclizationMulticomponent Reaction1,4-Benzodiazepine-6-ones[6]
1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N Bond CouplingRing Opening of Azetidines1,4-Benzodiazepine Derivatives[11]

Disclaimer: The provided protocols are based on established chemical literature for similar compounds. Researchers should conduct their own optimization and safety assessments before implementation. All experimental work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Amide Coupling of 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common amide coupling protocols for the synthesis of amides from 4-amino-2-(trifluoromethyl)benzoic acid. This substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group, which can deactivate the carboxylic acid, and the presence of an amino group that may require protection or lead to side reactions. This document outlines various coupling methodologies, presents comparative data, and provides detailed experimental protocols and reaction pathway diagrams to guide researchers in selecting the optimal conditions for their specific needs.

Introduction to Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines under neutral conditions, activating agents, known as coupling reagents, are essential to facilitate this transformation. The choice of coupling reagent is critical and can significantly impact reaction yield, purity, and the potential for side reactions, such as racemization in the case of chiral substrates.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of target molecules. However, its strong electron-withdrawing effect can render the carboxylic acid less nucleophilic and the amino group less basic, making amide coupling more challenging.

This document explores three widely used and effective coupling protocols for this type of substrate:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient substrates.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. HOBt is used as an additive to suppress side reactions and minimize racemization by forming a more reactive and stable active ester.

  • T3P® (Propanephosphonic Acid Anhydride): A versatile and powerful coupling reagent known for its excellent performance in coupling electron-deficient anilines and for its ability to minimize epimerization.[1] Its byproducts are water-soluble, simplifying purification.[1]

Data Presentation: Comparative Analysis of Coupling Protocols

The following table summarizes representative quantitative data for the amide coupling of this compound with a model primary amine (e.g., benzylamine). These values are based on typical outcomes for similar electron-deficient substrates and are intended for comparative purposes. Actual results may vary depending on the specific amine, solvent, and other reaction conditions.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMF251-490-98
EDC / HOBtDIPEADMF/CH₂Cl₂0 to 2512-2475-90
T3P®PyridineEthyl Acetate0 to 252-685-95

Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for rapid and high-yielding couplings, especially with challenging amines.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • HATU (1.1-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the solution at room temperature for 5-10 minutes.

  • Add HATU (1.1-1.2 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective and reliable method for amide bond formation. The use of a catalytic amount of DMAP can sometimes improve yields for electron-deficient systems.[2]

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • EDC·HCl (1.2-1.5 equivalents)

  • HOBt (1.1-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate or Dichloromethane

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in anhydrous DMF or CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the HOBt active ester.

  • Add the amine (1.0-1.2 equivalents) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol is particularly advantageous for couplings involving electron-deficient anilines and for minimizing epimerization.[1][3] The byproducts are easily removed by aqueous workup.[1]

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5-2.0 equivalents)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equivalents)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous ethyl acetate or acetonitrile.

  • Add pyridine or DIPEA (3.0-4.0 equivalents) to the mixture.

  • Cool the solution to 0 °C.

  • Slowly add the T3P® solution (1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the amide coupling of this compound.

HATU_Mechanism RCOOH 4-Amino-2-(CF3)benzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2

Caption: HATU-mediated amide coupling mechanism.

EDC_HOBt_Mechanism RCOOH 4-Amino-2-(CF3)benzoic Acid OAcyloisourea O-Acylisourea Intermediate RCOOH->OAcyloisourea + EDC EDC EDC ActiveEster HOBt-Active Ester OAcyloisourea->ActiveEster + HOBt EDU EDC-Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling mechanism.

T3P_Mechanism RCOOH 4-Amino-2-(CF3)benzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Pyridine MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + T3P® T3P T3P® Byproduct Phophonic Acid Byproducts Amide Amide Product MixedAnhydride->Amide + Amine Amine R'-NH2 Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve AddReagents Add Base and Coupling Reagent Dissolve->AddReagents Reaction Stir at appropriate temperature AddReagents->Reaction Monitor Monitor reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

References

Application Notes and Protocols for the Synthesis of 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Two primary synthetic routes are presented: the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile and the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. Its trifluoromethyl and amino substitutions on the benzoic acid core impart unique electronic and steric properties, making it a sought-after precursor in drug discovery and development. The selection of an appropriate synthetic route depends on several factors, including the availability of starting materials, scalability, and safety considerations. These notes provide a comprehensive guide to aid researchers in making an informed decision and successfully implementing the synthesis.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are outlined below.

Route 1: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile

This method involves the conversion of the nitrile functionality of 4-amino-2-(trifluoromethyl)benzonitrile to a carboxylic acid under basic conditions. This approach is advantageous when the nitrile precursor is readily available.

Route 2: Reduction of 4-nitro-2-(trifluoromethyl)benzoic acid

This pathway focuses on the reduction of the nitro group of 4-nitro-2-(trifluoromethyl)benzoic acid to an amine. This is a common and effective transformation, with several reducing agents and catalytic systems available.

Data Presentation

The following tables summarize the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.

Table 1: Reaction Conditions and Yields for the Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile

ParameterValueReference
Starting Material4-amino-2-(trifluoromethyl)benzonitrileCN118619837B
ReagentsSodium HydroxideCN118619837B
SolventN,N-Dimethylformamide, Ethylene GlycolCN118619837B
Reaction Temperature140-150 °CCN118619837B
Reaction Time5-10 hoursCN118619837B
YieldHigh (not explicitly quantified in the patent)CN118619837B
PurityHigh (suitable for further steps)CN118619837B

Table 2: Reaction Conditions and Yields for the Reduction of 4-nitro-2-(trifluoromethyl)benzoic acid

MethodReducing Agent/CatalystSolventReaction TemperatureReaction TimeYieldPurityReference
Catalytic HydrogenationPd/C, H₂Methanol or EthanolRoom Temperature2-6 hours>95% (typical for similar substrates)HighGeneral procedure based on[1][2]
Chemical ReductionSnCl₂·2H₂O, HClEthanolReflux1-3 hours85-95% (typical for similar substrates)HighGeneral procedure based on[3][4]

Experimental Protocols

Protocol 1: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile

This protocol is based on the method described in patent CN118619837B.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH) flakes

  • N,N-Dimethylformamide (DMF)

  • Ethylene glycol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent), N,N-dimethylformamide (3 times the weight of the nitrile), and ethylene glycol (0.5 times the weight of the nitrile).

  • Add sodium hydroxide flakes (2.5-3.0 molar equivalents) to the mixture.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 5-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Reduction of 4-nitro-2-(trifluoromethyl)benzoic acid via Catalytic Hydrogenation

This is a general procedure adaptable for the reduction of 4-nitro-2-(trifluoromethyl)benzoic acid.

Materials:

  • 4-nitro-2-(trifluoromethyl)benzoic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask, add 4-nitro-2-(trifluoromethyl)benzoic acid (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the flask and connect it to a hydrogen gas source.

  • Purge the flask with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Mandatory Visualizations

Synthetic Route Decision Workflow

The choice between the two synthetic routes can be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow Start Select Synthesis Route for This compound Precursor_Check Is 4-amino-2-(trifluoromethyl)benzonitrile readily available? Start->Precursor_Check Route1 Route 1: Nitrile Hydrolysis Precursor_Check->Route1 Yes Route2_Check Is 4-nitro-2-(trifluoromethyl)benzoic acid readily available? Precursor_Check->Route2_Check No End Proceed with Selected Protocol Route1->End Route2 Route 2: Nitro Reduction Route2_Check->Route2 Yes Route2_Check->End No (Re-evaluate starting materials) Scale_Check Reaction Scale? Route2->Scale_Check Small_Scale Small Scale (<10g) Scale_Check->Small_Scale Small Large_Scale Large Scale (>10g) Scale_Check->Large_Scale Large Safety_Check Safety Considerations Small_Scale->Safety_Check Large_Scale->Safety_Check High_Temp High Temperature/Pressure concerns? Safety_Check->High_Temp Chem_Reduction Chemical Reduction (e.g., SnCl2/HCl) High_Temp->Chem_Reduction Yes Cat_Hydrogenation Catalytic Hydrogenation (Pd/C, H2) High_Temp->Cat_Hydrogenation No Chem_Reduction->End Cat_Hydrogenation->End General_Workflow Start Start Reaction_Setup Reaction Setup Mix reactants, solvents, and catalysts/reagents Start->Reaction_Setup Reaction Reaction Heat/stir under controlled conditions Reaction_Setup->Reaction Monitoring Monitoring Track progress using TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Quench reaction, extract, and wash Monitoring->Workup Complete Purification Purification Recrystallization/Chromatography Workup->Purification Characterization Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Use of 4-amino-2-(trifluoromethyl)benzoic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

4-amino-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of kinase inhibitors. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein. The amino and carboxylic acid functionalities provide versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries for screening and optimization. These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data.

Data Presentation

The trifluoromethylphenyl motif is a common feature in a number of potent kinase inhibitors. The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors that incorporate a trifluoromethyl-substituted phenyl or benzoyl moiety. This data is essential for understanding the potency and selectivity of such compounds.

Kinase Inhibitor & Target(s)IC50 / % InhibitionCell Line / Assay ConditionsReference
Analog 11 (EGFR) 91% inhibition @ 10 nMEGFR kinase assay[1]
Analog 13 (EGFR) 92% inhibition @ 10 nMEGFR kinase assay[1]
CHMFL-ABL-053 (ABL1) IC50 of 70 nMABL1 kinase assay[2]
CHMFL-ABL-053 (K562 cells) GI50 = 14 nMK562 cell proliferation assay[2]
CHMFL-ABL-053 (KU812 cells) GI50 = 25 nMKU812 cell proliferation assay[2]
CHMFL-ABL-053 (MEG-01 cells) GI50 = 16 nMMEG-01 cell proliferation assay[2]
TAK1/MAP4K2 Inhibitor 1 TAK1 IC50 < 10 nMEnzymatic kinase assay[3]
TAK1/MAP4K2 Inhibitor 1 MAP4K2 IC50 < 10 nMEnzymatic kinase assay[3]
AKE-72 (BCR-ABLWT) IC50 < 0.5 nMBCR-ABLWT kinase assay[4]
AKE-72 (BCR-ABLT315I) IC50 = 9 nMBCR-ABLT315I kinase assay[4]

Experimental Protocols

The following protocols describe the general synthesis of a kinase inhibitor via amide coupling of this compound with a suitable amine-containing fragment.

Protocol 1: Activation of this compound

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Suspend the solid in anhydrous DCM or THF.

  • Add thionyl chloride (2-3 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)benzoyl chloride. This is often used immediately in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize the Kinase Inhibitor

This protocol details the reaction of the activated benzoic acid derivative with a representative amine to form the final amide product.

Materials:

  • Crude 4-amino-2-(trifluoromethyl)benzoyl chloride (from Protocol 1)

  • Amine-containing fragment (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine-containing fragment and TEA or DIPEA in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Dissolve the crude 4-amino-2-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the final kinase inhibitor.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Kinase Inhibitor (derived from 4-amino-2- (trifluoromethyl)benzoic acid) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow start Start reagents This compound + Amine Fragment start->reagents activation Acid Activation (e.g., with SOCl₂) reagents->activation coupling Amide Coupling activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Kinase Inhibitor characterization->end

Caption: General workflow for the synthesis of a kinase inhibitor.

References

Application Notes and Protocols for the Preparation of Bioactive Compounds from 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of bioactive compounds derived from 4-amino-2-(trifluoromethyl)benzoic acid. This versatile starting material is a key building block in the development of potent kinase inhibitors targeting critical signaling pathways in cancer. The following sections detail the synthesis of N-aryl-4-amino-2-(trifluoromethyl)benzamides, their biological activities against Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl kinases, and the signaling pathways they modulate.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and carboxylic acid functionalities provide convenient handles for synthetic modification. This document focuses on the preparation of a series of N-arylbenzamide derivatives that have shown significant promise as inhibitors of EGFR and Bcr-Abl kinases, both of which are implicated in the progression of various cancers.

Data Presentation

The biological activity of synthesized N-aryl-4-amino-2-(trifluoromethyl)benzamide derivatives and related compounds has been evaluated against key cancer targets. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds against EGFR and Bcr-Abl kinases and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of Benzamide Derivatives against EGFR

Compound IDModification on N-aryl ringTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
10ac 4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-ylEGFR1.05A549, PC-3, HepG2Not Specified[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideEGFR0.091A5490.35[2]
Compound 52 Not SpecifiedEGFRL858R/T790M/C797S0.00055Ba/F3 EGFRL858R/T790M/C797S0.04328[3]

Table 2: Inhibitory Activity of Benzamide Derivatives against Bcr-Abl Kinase

Compound IDModification on N-aryl ringTarget KinaseIC50 (µM)Cancer Cell LineGI50 (nM)Reference
CHMFL-ABL-053 2-methyl-5-(3-(trifluoromethyl)benzamido)phenylABL10.07K56214[4]
3m Thiazolamide derivativeBcr-Abl (wild-type)1.273Not SpecifiedNot Specified[5]
3m Thiazolamide derivativeBcr-Abl (T315I mutant)39.89Not SpecifiedNot Specified[5]
TL8 tert-leucine linkerBcr-Abl (wild-type)Not SpecifiedBa/F3 Bcr-AblWTPotent[6]
TL8 tert-leucine linkerBcr-Abl (T315I mutant)Not SpecifiedBa/F3 Bcr-AblT315IPotent[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-aryl-4-amino-2-(trifluoromethyl)benzamides and their subsequent biological evaluation.

Protocol 1: Synthesis of N-Aryl-4-amino-2-(trifluoromethyl)benzamides via HATU-mediated Amide Coupling

This protocol describes a general and efficient method for the synthesis of a library of N-aryl-4-amino-2-(trifluoromethyl)benzamides.

Materials:

  • This compound

  • Various substituted anilines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 equivalents) followed by DIPEA (3.0 equivalents).

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-amino-2-(trifluoromethyl)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compounds against EGFR and Bcr-Abl kinases.

Materials:

  • Synthesized N-aryl-4-amino-2-(trifluoromethyl)benzamide compounds

  • Recombinant human EGFR or Bcr-Abl kinase

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Initiation of Reaction: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the amount of ATP consumed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the evaluation of the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, K562 for Bcr-Abl)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these bioactive compounds and a general experimental workflow for their development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcriptional Regulation Inhibitor N-Aryl-4-amino-2- (trifluoromethyl)benzamide Inhibitor->EGFR Inhibition Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl Oncoprotein Grb2 Grb2 Bcr_Abl->Grb2 Recruitment STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation CrkL CrkL Bcr_Abl->CrkL Phosphorylation SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Proliferation Leukemic Cell Proliferation & Survival Ras->Proliferation STAT5->Proliferation CrkL->Proliferation Inhibitor N-Aryl-4-amino-2- (trifluoromethyl)benzamide Inhibitor->Bcr_Abl Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-Amino-2-(trifluoromethyl) benzoic Acid Coupling Amide Coupling (Protocol 1) Start->Coupling Library Library of N-Aryl Benzamides Coupling->Library Purification Purification & Characterization Library->Purification Kinase_Assay In Vitro Kinase Assay (Protocol 2) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (Protocol 3) Purification->Cell_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Application Notes and Protocols: EDC/HOBt Coupling Reactions Involving 4-amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The coupling of carboxylic acids and amines to form amides is frequently accomplished using carbodiimide reagents, among which 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble nature, which simplifies product purification. The efficiency and stereochemical integrity of EDC-mediated couplings are significantly enhanced by the use of additives, with 1-Hydroxybenzotriazole (HOBt) being a classic example. HOBt acts as a racemization suppressor and improves reaction rates by forming a more stable and reactive HOBt-ester intermediate.[1][2]

This document provides detailed application notes and protocols for the EDC/HOBt-mediated coupling of 4-amino-2-(trifluoromethyl)benzoic acid with various amines. This particular benzoic acid derivative is of interest in medicinal chemistry due to the presence of the trifluoromethyl group, a common bioisostere for a methyl group that can enhance metabolic stability and binding affinity, and the amino group, which provides a handle for further functionalization.[3] However, the electronic properties of these substituents—the strong electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group—can influence the reactivity of both the carboxylic acid and the amine, presenting unique challenges and considerations for amide coupling reactions.

These notes will cover the reaction mechanism, provide detailed experimental protocols, and present representative data for the coupling of this compound with a range of primary and secondary amines.

Reaction Mechanism

The EDC/HOBt coupling reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is prone to racemization and side reactions. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester. This active ester is less susceptible to racemization.[4]

  • Amide Bond Formation: The amine nucleophile then attacks the HOBt-ester, forming the desired amide bond and regenerating HOBt.

The overall reaction is illustrated in the diagram below:

G cluster_activation Carboxylic Acid Activation cluster_ester_formation HOBt Ester Formation cluster_amide_formation Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt Coupling Reaction Mechanism.

Materials and Reagents

  • This compound

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or its hydrate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific amine substrates.

General Protocol for EDC/HOBt Coupling

This protocol is suitable for a wide range of primary and secondary amines.

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF or DCM (0.1–0.5 M) at room temperature, add the desired amine (1.1 equiv) and HOBt (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the cooled mixture.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[5]

Protocol for Electron-Deficient Amines

For less reactive, electron-deficient amines, the use of a catalytic amount of HOBt in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[1]

  • To a stirred solution of this compound (1.0 equiv) and the electron-deficient amine (1.2 equiv) in anhydrous acetonitrile (0.1–0.2 M) at room temperature, add DMAP (1.0 equiv) and a catalytic amount of HOBt (0.1 equiv).

  • Add EDC·HCl (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring for completion by TLC or LC-MS.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide.[1]

Data Presentation

The following table summarizes representative, hypothetical data for the EDC/HOBt coupling of this compound with a variety of amines, illustrating the expected trends in reactivity and yield.

EntryAmine PartnerProtocolReaction Time (h)Yield (%)Purity (%)
1Benzylamine4.11288>98
2n-Butylamine4.11492>99
3Aniline4.22465>95
44-Nitroaniline4.24845>95
5Morpholine4.11095>99
6Diethylamine4.11875>97

Workflow and Logical Relationships

The experimental workflow for the general EDC/HOBt coupling protocol is outlined below.

G A Combine Reactants: This compound, amine, HOBt in solvent B Cool to 0 °C A->B C Add DIPEA and EDC·HCl B->C D Stir at Room Temperature (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup: EtOAc, NaHCO3, Brine E->F Reaction Complete G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental Workflow for EDC/HOBt Coupling.

Troubleshooting and Considerations

  • Low Yields with Electron-Deficient Amines: As illustrated in the data table, electron-deficient anilines are generally less nucleophilic and may result in lower yields. Protocol 4.2, which employs DMAP, is recommended for these substrates.[1]

  • Side Reactions: The formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate is not efficiently trapped by HOBt. Ensuring the quality of HOBt and using appropriate stoichiometry is crucial.

  • Purification: The urea byproduct from EDC is water-soluble, which generally simplifies purification through an aqueous workup.[2] However, for highly polar products, alternative purification techniques such as reverse-phase chromatography may be necessary.

  • Solvent Choice: While DMF and DCM are common solvents, other aprotic polar solvents like acetonitrile can also be effective, particularly for the coupling of electron-deficient amines.[1]

Conclusion

The EDC/HOBt coupling system provides a robust and versatile method for the synthesis of amides from this compound. By selecting the appropriate protocol and considering the electronic nature of the amine coupling partner, researchers can achieve high yields of the desired amide products. The protocols and data presented in these application notes serve as a valuable starting point for the synthesis and exploration of novel molecules in drug discovery and development.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in modern drug discovery and development, enabling the rapid and efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. The incorporation of unique building blocks into these synthetic workflows is crucial for accessing novel chemical space and developing compounds with enhanced biological activity and improved pharmacokinetic properties. 4-Amino-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and generalized protocols for the incorporation of this compound into solid-phase synthesis workflows.

Core Principles and Applications

This compound can be incorporated into solid-phase synthesis to create a variety of structures, most commonly as a scaffold or as a modifying agent for peptides and other small molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for its versatile integration into synthetic sequences.

Potential Applications Include:

  • Synthesis of Novel Benzamides: The amino group can be acylated with a variety of carboxylic acids, while the benzoic acid moiety can be coupled to amines, extending the molecular framework.

  • Peptide Modification: It can be introduced at the N-terminus or C-terminus of a peptide chain, or as part of a non-natural amino acid residue, to modulate the peptide's properties.

  • Scaffold for Combinatorial Libraries: The rigid aromatic core can serve as a central scaffold for the divergent synthesis of small molecule libraries for high-throughput screening.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound onto a solid support and its subsequent elaboration. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) principles and may require optimization based on the specific resin, coupling partners, and desired final product.

Protocol 1: Immobilization of this compound onto an Amino-Functionalized Resin

This protocol describes the attachment of this compound to a resin via its carboxylic acid group, leaving the amino group available for further functionalization.

Materials:

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Acetic anhydride (for capping)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HOBt or OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Loading: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free primary amines, indicating successful coupling.[1]

Protocol 2: Elongation from the Resin-Bound this compound

This protocol outlines the acylation of the amino group of the immobilized this compound with an Fmoc-protected amino acid.

Materials:

  • Resin from Protocol 1

  • Fmoc-protected amino acid

  • HBTU, HATU, or HCTU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

  • DCM

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in DMF for 30 minutes.

  • Activation of Fmoc-Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), the chosen coupling reagent (e.g., HBTU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Coupling: Add the activated Fmoc-amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the chain.

Protocol 3: Cleavage from the Resin and Final Deprotection

This protocol describes the cleavage of the synthesized molecule from the solid support and the removal of any remaining side-chain protecting groups.

Materials:

  • Peptidyl-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude product under vacuum.

Data Presentation

The following tables summarize typical quantitative data expected from the solid-phase synthesis protocols described above. Actual results may vary depending on the specific sequence and reaction conditions.

Table 1: Resin Loading Efficiency

Resin TypeBuilding BlockCoupling MethodLoading Efficiency (%)
Rink AmideThis compoundDIC/HOBt85 - 95
Wang ResinFmoc-protected Amino AcidDIC/DMAP90 - 98

Table 2: Coupling and Deprotection Stepwise Yields

StepMonitoring MethodTypical Yield (%)
CouplingKaiser Test / Chloranil Test> 99
Fmoc DeprotectionUV absorbance of dibenzofulvene-piperidine adduct> 99

Table 3: Final Product Characterization

ParameterMethodTypical Result
PurityRP-HPLC70 - 90% (crude)
IdentityMass Spectrometry (ESI-MS)Expected Molecular Weight ± 1 Da
Overall YieldGravimetric30 - 60%

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the solid-phase synthesis incorporating this compound.

experimental_workflow start Start: Amino-Functionalized Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple1 Coupling to Resin wash1->couple1 activate Activation of This compound (DIC/HOBt in DMF) activate->couple1 wash2 Wash (DMF, DCM) couple1->wash2 cap Capping (Optional) (Acetic Anhydride/DIPEA) wash2->cap elongate Peptide Chain Elongation (Fmoc-AA, HBTU/DIPEA) wash2->elongate cap->elongate wash3 Wash (DCM) elongate->wash3 cleave Cleavage & Deprotection (TFA/TIS/H2O) wash3->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Final Product purify->end

Caption: Workflow for solid-phase synthesis incorporating this compound.

logical_relationship building_block This compound final_product Purified Product building_block->final_product Incorporated into solid_support Solid Support (e.g., Rink Amide Resin) solid_support->final_product Enables synthesis of coupling_reagents Coupling Reagents (e.g., DIC, HOBt, HBTU) coupling_reagents->final_product Facilitates formation of protecting_groups Protecting Groups (e.g., Fmoc, tBu) protecting_groups->final_product Allows selective reaction for cleavage_cocktail Cleavage Cocktail (e.g., TFA-based) cleavage_cocktail->final_product Releases and deprotects to yield

Caption: Key components and their relationship in the synthesis of the final product.

References

Application Notes and Protocols for Protecting Group Strategies for 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug development due to its unique electronic and structural properties. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule or to facilitate specific coupling reactions. The electron-withdrawing trifluoromethyl group can influence the reactivity of both functional groups, requiring careful consideration of protecting group strategies. This document provides detailed application notes and protocols for the protection and deprotection of the amino and carboxylic acid functionalities of this compound, with a focus on orthogonal strategies that allow for the selective removal of one protecting group in the presence of the other.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is crucial for the selective manipulation of the amino and carboxylic acid groups of this compound. This strategy involves the use of protecting groups that can be removed under distinct conditions, without affecting each other. A common and effective orthogonal approach for amino acids and related structures is the use of a base-labile protecting group for the amine and an acid-labile or hydrogenation-labile protecting group for the carboxylic acid.

For this compound, a recommended orthogonal strategy involves:

  • Amino Group Protection: Use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

  • Carboxylic Acid Protection: Use of a methyl ester, which can be cleaved by saponification.

This strategy allows for the deprotection of the amino group under basic conditions (e.g., piperidine) for subsequent reactions, while the methyl ester remains intact. The ester can then be removed at a later stage using basic hydrolysis.

Alternatively, the widely used acid-labile tert-butoxycarbonyl (Boc) group can be employed for the amino group, and a benzyl ester for the carboxylic acid, which can be removed by hydrogenolysis.

Diagrams of Protecting Group Strategies

G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Deprotection Start This compound Amino_Protected 4-(Protected-amino)-2-(trifluoromethyl)benzoic acid Start->Amino_Protected Amine Protection Fully_Protected 4-(Protected-amino)-2-(trifluoromethyl)benzoic acid ester Amino_Protected->Fully_Protected Carboxyl Protection Amine_Deprotected This compound ester Fully_Protected->Amine_Deprotected Amine Deprotection Final_Product This compound Amine_Deprotected->Final_Product Carboxyl Deprotection

Caption: General workflow for orthogonal protection and deprotection.

Experimental Protocols

Protection of the Amino Group

1. Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[1][2]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dioxane

    • Ethyl acetate (EtOAc)

    • 1 M HCl

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in THF or dioxane.

    • Add triethylamine (1.5 equiv) or a saturated aqueous solution of sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-12 hours and monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the product by column chromatography or recrystallization if necessary.

2. Fmoc Protection of this compound

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, offering orthogonality to acid-labile groups.[3][4]

  • Reaction Scheme:

  • Materials:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

    • 1,4-Dioxane/Water or Acetonitrile

    • Ethyl acetate (EtOAc)

    • 1 M HCl

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C and add Fmoc-Cl (1.1 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Alternatively, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Protection of the Carboxylic Acid Group

1. Methyl Esterification of this compound

Esterification is a common method for protecting carboxylic acids. The use of a simple methyl ester is often advantageous due to the relative ease of subsequent removal by saponification.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using H₂SO₄):

    • Suspend this compound (1.0 equiv) in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Orthogonal Protection Example: Synthesis of Methyl 4-(Boc-amino)-2-(trifluoromethyl)benzoate

This protocol describes the sequential protection of the amino group followed by the carboxylic acid.

G Start This compound Boc_Protected 4-(Boc-amino)-2-(trifluoromethyl)benzoic acid Start->Boc_Protected 1. (Boc)₂O, Base Final_Ester Methyl 4-(Boc-amino)-2-(trifluoromethyl)benzoate Boc_Protected->Final_Ester 2. CH₃OH, H⁺

Caption: Two-step synthesis of the fully protected molecule.

Deprotection Protocols

Deprotection of the Amino Group

1. Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[1][5]

  • Reaction Scheme:

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA) or HCl in dioxane/diethyl ether

    • Dichloromethane (DCM) or Dioxane

    • Diethyl ether

  • Procedure (using TFA):

    • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane.

    • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the amine salt.

    • Filter the solid and wash with cold diethyl ether to obtain the deprotected product.

2. Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine.[6]

  • Reaction Scheme:

  • Materials:

    • Fmoc-protected substrate

    • Piperidine

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Diethyl ether

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF or acetonitrile.

    • Add piperidine (20% v/v) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected amine.

Deprotection of the Carboxylic Acid Group

1. Saponification of the Methyl Ester

The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions.

  • Reaction Scheme:

  • Materials:

    • Methyl ester substrate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)/Water or Methanol (MeOH)/Water

    • 1 M HCl

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (1.5-3.0 equiv).

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.

Data Summary

Protection/DeprotectionProtecting GroupReagentsSolventTypical Yield (%)
Amine Protection Boc(Boc)₂O, TEA/NaHCO₃THF or Dioxane85-95
FmocFmoc-Cl/Fmoc-OSu, NaHCO₃/DIPEADioxane/H₂O80-90
Carboxylic Acid Protection Methyl EsterMeOH, H₂SO₄ or SOCl₂Methanol80-95
Amine Deprotection BocTFA or HCl in DioxaneDCM or Dioxane>90
Fmoc20% PiperidineDMF>95
Carboxylic Acid Deprotection Methyl EsterLiOH or NaOHTHF/H₂O or MeOH/H₂O>90

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Conclusion

The selection of an appropriate protecting group strategy is critical for the successful synthetic manipulation of this compound. The protocols outlined in this document provide a foundation for the protection and deprotection of its amino and carboxylic acid functionalities. The choice between Boc/benzyl and Fmoc/methyl ester orthogonal strategies will depend on the overall synthetic plan and the compatibility of subsequent reaction conditions. Researchers should optimize these protocols for their specific applications to ensure high yields and purity.

References

Application Notes and Protocols: Synthesis and Utility of 4-Amino-2-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-amino-2-(trifluoromethyl)benzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have been explored as potent inhibitors of various enzymes and as modulators of signaling pathways implicated in disease. The presence of the trifluoromethyl group can significantly impact the physicochemical and pharmacological properties of a molecule, often leading to improved efficacy and pharmacokinetics. These notes detail two robust synthetic routes to access this valuable intermediate and its derivatives, along with an overview of its application in targeting the p38 MAPK signaling pathway.

Synthetic Routes and Protocols

Two primary synthetic strategies for obtaining this compound are presented:

  • Route 1: A multi-step synthesis starting from m-trifluoromethyl fluorobenzene, proceeding through a benzonitrile intermediate, followed by hydrolysis.

  • Route 2: A direct reduction of the commercially available 4-nitro-2-(trifluoromethyl)benzoic acid.

Route 1: Synthesis via Benzonitrile Intermediate

This route involves three main stages: the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, followed by its hydrolysis to the target benzoic acid.

Workflow for Route 1:

G A m-Trifluoromethyl fluorobenzene B Positional Bromination A->B C 4-Fluoro-2-(trifluoromethyl)bromobenzene B->C  Dibromohydantoin,  Glacial Acetic Acid,  Conc. H2SO4 D Cyanation C->D E 4-Fluoro-2-(trifluoromethyl)benzonitrile D->E  Cuprous Cyanide,  Quinoline F Ammonolysis E->F G 4-Amino-2-(trifluoromethyl)benzonitrile F->G  Liquid Ammonia,  Ethanol H Hydrolysis G->H I This compound H->I  NaOH,  N,N-Dimethylformamide,  Ethylene Glycol

Caption: Synthetic workflow for this compound via a benzonitrile intermediate.

Quantitative Data for Route 1 (Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile):

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1Positional BrominationDibromohydantoin, Acetic Acid, Sulfuric AcidReflux5 - 7--
2CyanationCuprous Cyanide, QuinolineReflux22--
3AmmonolysisLiquid Ammonia, Ethanol120 - 1228 - 1073 - 75 (overall)>99 (HPLC)

Experimental Protocol 1.1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile [1][2]

  • Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene

    • In a suitable reactor, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

    • Heat the mixture to reflux with stirring.

    • Add dibromohydantoin portion-wise over a period of time.

    • Continue refluxing for 5-7 hours.

    • After completion, cool the reaction mixture and quench with an ice-water solution to precipitate the product, 4-fluoro-2-(trifluoromethyl)bromobenzene.

    • Isolate the product by filtration and wash with water.

  • Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

    • In a separate reactor, charge quinoline and cuprous cyanide.

    • Heat the mixture to reflux with stirring.

    • Add the 4-fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step dropwise.

    • Continue refluxing for approximately 22 hours.

    • Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, by steam distillation.

  • Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

    • Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure reactor.

    • Introduce liquid ammonia into the reactor (molar ratio of ammonia to benzonitrile should be approximately 1.5:1).

    • Seal the reactor and heat to 120-122 °C for 8-10 hours.

    • After cooling, the crude 4-amino-2-(trifluoromethyl)benzonitrile is obtained.

    • The crude product can be purified by recrystallization from toluene to yield a high-purity product (>99% by HPLC). The overall yield for the three steps is reported to be in the range of 73-75%.[1][2]

Experimental Protocol 1.2: Hydrolysis of 4-Amino-2-(trifluoromethyl)benzonitrile

  • In a reaction vessel, combine 2-trifluoromethyl-4-amino-benzonitrile, N,N-dimethylformamide, and ethylene glycol. The weight ratio of N,N-dimethylformamide to the benzonitrile is 2-3:1, and the weight ratio of ethylene glycol to the benzonitrile is 0.2-0.5:1.

  • Add sodium hydroxide flakes to the mixture. The molar ratio of the benzonitrile to sodium hydroxide should be between 1:2.2 and 1:3.0.

  • Heat the reaction mixture to 140-150 °C under anhydrous conditions.

  • Maintain the reaction at this temperature for 5-10 hours.

  • After the reaction is complete, cool the mixture and perform a suitable work-up to isolate the 2-trifluoromethyl-4-aminobenzoic acid. This typically involves acidification to precipitate the product, followed by filtration and washing.

Route 2: Reduction of 4-Nitro-2-(trifluoromethyl)benzoic Acid

This route offers a more direct approach, assuming the availability of the nitro-substituted benzoic acid starting material. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.

Workflow for Route 2:

G A 4-Nitro-2-(trifluoromethyl)benzoic Acid B Catalytic Hydrogenation A->B  H2, Pd/C,  NaOH (aq) C This compound B->C

Caption: Synthetic workflow for this compound via catalytic hydrogenation.

Quantitative Data for Route 2 (Catalytic Hydrogenation):

ReactionCatalystSolventH2 Pressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)
Catalytic Hydrogenation5% Pd/CWater (with NaOH)1 - 460 - 70~2>95>99 (HPLC)

Experimental Protocol 2.1: Catalytic Hydrogenation of 4-Nitro-2-(trifluoromethyl)benzoic Acid [3][4][5]

  • Prepare an aqueous solution of the sodium salt of 4-nitro-2-(trifluoromethyl)benzoic acid by dissolving the acid and an equimolar amount of sodium hydroxide in water. The amount of water should be approximately 3 times the mass of the nitrobenzoic acid.

  • Charge a high-pressure reactor (autoclave) with the aqueous solution of the sodium salt and 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically around 1% by weight relative to the starting material.

  • Seal the reactor and purge with nitrogen gas three times, followed by hydrogen gas twice.

  • Pressurize the reactor with hydrogen to 1-4 MPa.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Maintain the reaction under these conditions for approximately 2 hours, or until the hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3 to precipitate the this compound.

  • Isolate the product by filtration, wash with cold water, and dry to obtain a white to off-white solid. This method typically yields the product in high purity (>99%) and with a yield exceeding 95%.[4][5]

Applications in Drug Development: Targeting the p38 MAPK Signaling Pathway

Derivatives of this compound have emerged as promising scaffolds for the development of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6][7]

The p38 MAPK signaling cascade is typically activated by cellular stressors and inflammatory cytokines.[8][9] This activation leads to a series of phosphorylation events, culminating in the activation of downstream transcription factors and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][11] By inhibiting p38 MAPK, derivatives of this compound can effectively block this inflammatory cascade, making them attractive therapeutic candidates.

p38 MAPK Signaling Pathway and Point of Inhibition:

G cluster_0 Extracellular cluster_1 Intracellular Stressors Stressors MAPKKK MAPKKK (e.g., MEKK, MLK) Stressors->MAPKKK Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis, etc.) Transcription_Factors->Inflammatory_Response leads to Inhibitor 4-Amino-2-(trifluoromethyl)benzoic Acid Derivatives Inhibitor->p38_MAPK inhibits

Caption: Overview of the p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

The development of small molecule inhibitors that target p38 MAPK is an active area of research. The unique structural features of this compound derivatives can be tailored to achieve high potency and selectivity for the ATP-binding site of p38 MAPK, thereby preventing its activation and downstream signaling. This targeted approach holds the potential for creating more effective and safer treatments for a range of inflammatory and proliferative disorders.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino and carboxylic acid functionalities provide convenient handles for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this scaffold, enabling the construction of complex molecular architectures.

This document provides representative protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as they could be applied to derivatives of this compound. While specific literature examples for this exact substrate are limited, the following protocols are based on established methods for structurally similar compounds, such as methyl 4-amino-3-bromobenzoate, and are intended to serve as a starting point for reaction development.[1] For the purpose of these protocols, we will consider a hypothetical starting material, methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate , which would be a common intermediate for such cross-coupling reactions.

Applications in Drug Discovery

The derivatization of the this compound core via palladium catalysis can lead to the synthesis of a wide array of compounds with potential therapeutic applications. The introduction of new carbon-carbon and carbon-nitrogen bonds allows for the exploration of chemical space around this privileged scaffold, aiding in the development of novel kinase inhibitors, receptor antagonists, and other bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001082
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME851678
44-Fluorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O100891

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions on similar substrates.

Materials:

  • Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[4][5]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001892
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488
3BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1002085
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene901689

Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig aminations on similar substrates.

Materials:

  • Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''+X- Ar-Pd(II)-NHR'R''+X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''+X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Alkyne + Base Cu-C≡CR'->Ar-Pd(II)-X(L2) Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-X(L2)(Alkene)] [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->[Ar-Pd(II)-X(L2)(Alkene)] Alkene Coordination R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) [Ar-Pd(II)-X(L2)(Alkene)]->R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory Insertion R-CH2-CH(Ar)-Pd(II)-X(L2)->Pd(0)L2 β-Hydride Elimination + Base Experimental_Workflow reagent_prep Reagent Preparation (Drying, Degassing) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Amide Coupling with 4-amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-amino-2-(trifluoromethyl)benzoic acid. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to help you overcome common challenges in amide coupling reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What makes amide coupling with this compound so challenging?

A1: The difficulty arises from a combination of electronic and steric factors. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amino group at the 4-position.[1] This makes the amine less reactive towards the activated carboxylic acid. Additionally, the bulky -CF3 group at the ortho position to the carboxylic acid introduces steric hindrance, which can impede the approach of the amine coupling partner and the coupling reagents.[2]

Q2: I am observing very low to no yield of my desired amide product. What are the primary causes?

A2: Low or no yield is a common issue and can be attributed to several factors:

  • Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the trifluoromethyl group significantly reduces the reactivity of the 4-amino group.[1]

  • Inefficient Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to activate the sterically hindered and electronically deactivated carboxylic acid.

  • Self-Coupling/Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to undesired oligomers or polymers, especially if the amine coupling partner is added slowly or is less reactive.[3]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or coupling reagent can lead to failed reactions.[2]

Q3: Can I use standard coupling reagents like EDC/HOBt for this reaction?

A3: While EDC/HOBt is a robust and common choice for many amide couplings, it may be less effective for challenging substrates like this compound, often resulting in low yields or requiring forcing conditions.[4][5] More potent uronium/aminium-based reagents such as HATU, HBTU, or PyBOP are generally more successful as they generate highly reactive activated esters capable of overcoming the electronic and steric hurdles.[2][6]

Q4: Is it necessary to protect the 4-amino group before performing the coupling reaction?

A4: Protecting the 4-amino group is a viable strategy to prevent self-polymerization.[7] A suitable protecting group, such as Boc (tert-butyloxycarbonyl), can be installed on the amino group. The coupling reaction is then performed on the carboxylic acid, followed by a final deprotection step to reveal the free amine. This multi-step process can improve the yield and purity of the final product, although it adds to the overall synthetic sequence.

Q5: My starting material is not dissolving well in the reaction solvent. What should I do?

A5: Poor solubility of aminobenzoic acids can be a problem.[8] this compound is generally soluble in polar aprotic solvents.[9] If solubility is an issue, consider using Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Gentle heating can also improve solubility, but care must be taken as elevated temperatures can sometimes promote side reactions.[2] Ensure you are using anhydrous solvents, as moisture can hydrolyze the activated intermediate.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inadequate activation of the carboxylic acid.2. Low nucleophilicity of the amine partner or the substrate's own amino group.3. Steric hindrance.4. Hydrolysis of the activated intermediate due to moisture.1. Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.[2]2. Increase the reaction temperature. Microwave heating can sometimes be effective.[2]3. If converting to an acyl chloride, use a robust reagent like thionyl chloride (SOCl2), but be mindful of potential side reactions with sensitive substrates.[10]4. Ensure all reagents and solvents are anhydrous.[3]
Formation of Side Products (e.g., Self-Coupling Polymer) 1. The amino group of this compound is reacting with another activated molecule.2. Slow addition of the intended amine partner.1. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes at 0 °C before adding the amine coupling partner.[3]2. Use a protecting group strategy for the 4-amino group (e.g., Boc protection).3. Add the amine coupling partner as a single portion rather than dropwise.
Difficulty in Purification 1. Presence of unreacted starting materials.2. Byproducts from the coupling reagent (e.g., DCU from DCC, HOBt).1. Drive the reaction to completion by using a slight excess (1.1-1.2 eq.) of the amine or the less expensive reagent.[2]2. Choose a coupling reagent that generates water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and easily removed during aqueous workup.[11]3. Perform acidic and basic aqueous washes to remove unreacted starting materials and byproducts.

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for difficult substrates. The following table summarizes common choices and their general effectiveness.

Coupling ReagentAdditiveTypical BaseSolventGeneral Performance with Difficult SubstratesKey Feature
EDC HOBt, OxymaDIPEA, TEADMF, DCMModerate; may require longer reaction times or elevated temperatures.[4][12]Generates water-soluble urea byproduct, simplifying workup.[11]
DCC DMAP, HOBtDIPEA, TEADCM, THFLow to Moderate; DCU byproduct is often insoluble and difficult to remove.[5][13]Inexpensive, but purification can be challenging.
HATU NoneDIPEA, Hunig's BaseDMF, NMPHigh; very efficient and fast, known to suppress racemization.[6][13]Often the reagent of choice for sterically hindered or electron-deficient substrates.[2]
PyBOP NoneDIPEADMF, DCMHigh; similar in efficacy to HATU for challenging couplings.[2]Phosphonium-based reagent.
Acyl Chloride N/APyridine, TEADCM, THFVariable; can be very effective but the formation step (e.g., with SOCl₂) can be harsh and not suitable for all substrates.[10]Highly reactive intermediate; requires non-nucleophilic base.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is highly effective for coupling this compound with a range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

  • Add the desired amine coupling partner (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Acyl Chloride Formation and Coupling

This method is an alternative for particularly unreactive amines but requires careful handling of reagents.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 eq)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure: Part A: Acyl Chloride Formation

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until a clear solution is formed and gas evolution ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

Part B: Amide Coupling

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cooled acyl chloride solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

References

improving yield in reactions with 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish, resulting in low yields?

A1: The primary reason for the decreased reactivity of this compound is the presence of the electron-withdrawing trifluoromethyl (-CF₃) group. This group reduces the electron density of the aromatic ring and, more importantly, decreases the nucleophilicity of the amino group. Consequently, reactions such as amide bond formation may proceed slowly and require more forcing conditions or specialized reagents to achieve high yields.

Q2: What are the best practices for storing this compound?

A2: this compound should be stored in a cool, dry place, away from light and moisture. It is typically a stable, crystalline solid at room temperature. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent degradation.

Q3: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A3: While soluble in methanol, its solubility in other common organic solvents can be limited.[1] For reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often suitable choices. Gentle heating may improve solubility, but it is crucial to ensure that the chosen temperature does not lead to unwanted side reactions. If solubility issues persist, consider solvent mixtures or consult solubility data for structurally similar compounds to guide your choice.

Q4: Is it necessary to protect the amino group of this compound before performing reactions on the carboxylic acid?

A4: Whether to protect the amino group depends on the specific reaction conditions. For reactions that are selective for the carboxylic acid and are performed under mild conditions, protection may not be necessary. However, for reactions involving strong bases or electrophiles that could react with the amino group, protection is highly recommended. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

The formation of an amide bond is a common transformation for this compound. Due to its electron-deficient nature, standard coupling protocols may result in low yields.

Troubleshooting Workflow for Low Amide Coupling Yield ```dot digraph "Amide Coupling Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low Amide Coupling Yield", splines=ortho]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Amide Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are coupling reagents fresh and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_no [label="Use fresh, anhydrous reagents and solvents.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_yes [label="Reagents are optimal.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

coupling_agent [label="Using standard coupling agents (e.g., EDC/HOBt)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; std_agent_yes [label="Switch to a more potent coupling agent like HATU, HBTU, or T3P.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; std_agent_no [label="Coupling agent is potent.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

conditions [label="Are reaction conditions optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cond_no [label="Increase reaction time, temperature, or concentration. Consider microwave irradiation.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_yes [label="Conditions are optimized.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

purification [label="Are there issues with product isolation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pur_no [label="Optimize purification protocol (e.g., chromatography gradient, recrystallization solvent).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> reagent_no [label="No"]; check_reagents -> reagent_yes [label="Yes"]; reagent_no -> coupling_agent; reagent_yes -> coupling_agent; coupling_agent -> std_agent_yes [label="Yes"]; coupling_agent -> std_agent_no [label="No"]; std_agent_yes -> conditions; std_agent_no -> conditions; conditions -> cond_no [label="No"]; conditions -> cond_yes [label="Yes"]; cond_no -> purification; cond_yes -> purification; purification -> pur_no [label="Yes"]; purification -> end [label="No"]; }

Caption: A logical workflow for troubleshooting low yields in Fischer esterification reactions.

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound. Optimization of reaction conditions (temperature, time, stoichiometry) is recommended for each specific substrate.

General Protocol for Amide Coupling using HATU

This protocol is recommended for achieving high yields, especially with challenging amine coupling partners.

Reaction Scheme: An amine is coupled with this compound using HATU as the coupling agent and DIPEA as a base.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 eq), HATU (1.1 - 1.5 eq), and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Fischer Esterification

This protocol describes the esterification of this compound with an alcohol using a strong acid catalyst.

Reaction Scheme: this compound is reacted with an excess of an alcohol in the presence of a catalytic amount of sulfuric acid to form the corresponding ester.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., 10-20 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization. [2]

Potential Side Reactions

Being aware of potential side reactions can aid in optimizing reaction conditions and purification strategies.

Potential Side Reactions in Amide Coupling

Side Reactions Potential Side Reactions in Amide Coupling start Amide Coupling Reaction racemization Racemization of Chiral Carboxylic Acids start->racemization overactivation Over-activation leading to side products start->overactivation guanidinylation Reaction of amine with uronium-based coupling agents (e.g., HATU) start->guanidinylation self_coupling Self-coupling of this compound (if amino group is unprotected) start->self_coupling

Caption: Common side reactions to consider during amide coupling reactions.

For further assistance, please consult the relevant safety data sheets and peer-reviewed literature.

References

Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-2-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile.

Issue 1: Low Yield of this compound

Observation Potential Cause Recommended Solution
A significant amount of starting material, 4-amino-2-(trifluoromethyl)benzonitrile, remains after the reaction.Incomplete Hydrolysis: Reaction time is too short, temperature is too low, or the concentration of the acid/base catalyst is insufficient.- Prolong the reaction time and/or increase the reaction temperature. - Increase the concentration of the acid or base catalyst. - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The presence of a significant amount of a neutral byproduct is detected.Formation of 4-amino-2-(trifluoromethyl)benzamide: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate.[1][2] Milder reaction conditions may favor the formation and isolation of the amide.- To obtain the desired carboxylic acid, use more forcing reaction conditions (higher temperature, longer reaction time, or higher concentration of catalyst). - If the amide is the desired product, milder conditions should be employed.[3]
The formation of a more polar byproduct is observed, and fluoride ions are detected in the reaction mixture.Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under strong alkaline conditions.[4]- Avoid excessively harsh basic conditions. - If basic hydrolysis is required, use milder bases or lower temperatures and carefully monitor the reaction for the formation of byproducts. - Acid-catalyzed hydrolysis is a viable alternative to avoid this side reaction.

Issue 2: Product Purity Issues

Observation Potential Cause Recommended Solution
The final product is contaminated with a less polar impurity.Unreacted Starting Material: Incomplete reaction leading to residual 4-amino-2-(trifluoromethyl)benzonitrile.- Optimize the hydrolysis reaction conditions as described in "Issue 1". - Purify the final product by recrystallization from a suitable solvent system to remove the less polar starting material.
The final product contains a neutral impurity.Presence of 4-amino-2-(trifluoromethyl)benzamide: Incomplete hydrolysis of the intermediate amide.- Re-subject the impure product to the hydrolysis conditions to drive the reaction to completion. - Purify the product via recrystallization or column chromatography. The difference in acidity between the carboxylic acid and the amide should allow for straightforward separation.
The isolated product has a brownish or discolored appearance.Oxidation of the Amino Group: Aromatic amines can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities.- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Purification by recrystallization with the aid of activated carbon can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and scalable synthetic route starts from m-trifluoromethyl fluorobenzene. This involves a three-step synthesis to produce 4-amino-2-(trifluoromethyl)benzonitrile via positioning bromination, cyano group replacement, and aminolysis substitution.[5][6] The resulting benzonitrile is then hydrolyzed to the final product, this compound.

Q2: What are the most likely side products in the synthesis of this compound?

The most probable side products originate from the final hydrolysis step of 4-amino-2-(trifluoromethyl)benzonitrile. These include:

  • 4-amino-2-(trifluoromethyl)benzamide: Formed from the incomplete hydrolysis of the nitrile.[1][2]

  • 4-amino-terephthalic acid: This can arise from the hydrolysis of the trifluoromethyl group under harsh basic conditions.[4]

Q3: How can I monitor the progress of the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile?

The reaction progress can be effectively monitored by TLC or HPLC. When using TLC, the starting nitrile will be significantly less polar than the product carboxylic acid. The intermediate amide will have a polarity between the two. For HPLC analysis, a reverse-phase column can be used to separate the components based on their polarity.

Q4: Is the trifluoromethyl group stable during the synthesis?

The trifluoromethyl group is generally very stable under most synthetic conditions due to the strength of the carbon-fluorine bond.[4] However, it can be susceptible to hydrolysis to a carboxylic acid group under strong basic conditions.[4][7] It is relatively stable under acidic conditions.[8]

Q5: What purification methods are recommended for this compound?

Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the impurities present. Due to the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group), purification can also be achieved by pH-controlled extraction. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral impurities like the starting nitrile and the intermediate amide. Subsequently, acidifying the aqueous layer will precipitate the pure product.

Experimental Protocols

Representative Protocol for Hydrolysis of 4-Amino-2-(trifluoromethyl)benzonitrile:

  • Acid-Catalyzed Hydrolysis: 4-Amino-2-(trifluoromethyl)benzonitrile is heated at reflux in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by HPLC or TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled and the pH is adjusted to the isoelectric point to precipitate the product, which is then collected by filtration, washed with water, and dried.

  • Base-Catalyzed Hydrolysis: 4-Amino-2-(trifluoromethyl)benzonitrile is heated in an aqueous solution of a base, such as sodium hydroxide. The reaction is monitored by HPLC or TLC. After the reaction is complete, the mixture is cooled and acidified with a mineral acid to precipitate the product. The product is collected by filtration, washed with water, and dried. Caution should be exercised to avoid overly harsh conditions that could lead to the hydrolysis of the trifluoromethyl group.[4]

Visualizations

Synthesis_Pathway start m-Trifluoromethyl fluorobenzene intermediate1 4-Fluoro-2-(trifluoromethyl) bromobenzene start->intermediate1 Bromination intermediate2 4-Fluoro-2-(trifluoromethyl) benzonitrile intermediate1->intermediate2 Cyanation intermediate3 4-Amino-2-(trifluoromethyl) benzonitrile intermediate2->intermediate3 Amination product 4-Amino-2-(trifluoromethyl) benzoic Acid intermediate3->product Hydrolysis

Caption: Synthetic pathway to this compound.

Troubleshooting_Hydrolysis cluster_main Main Reaction cluster_side Side Reactions Start 4-Amino-2-(trifluoromethyl) benzonitrile Product 4-Amino-2-(trifluoromethyl) benzoic Acid Start->Product Complete Hydrolysis Side_Product_1 4-Amino-2-(trifluoromethyl) benzamide Start->Side_Product_1 Incomplete Hydrolysis Side_Product_2 4-Aminoterephthalic acid Start->Side_Product_2 CF3 Hydrolysis (strong base)

Caption: Potential side products in the hydrolysis step.

References

Technical Support Center: Purification of 4-Amino-2-(trifluoromethyl)benzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 4-amino-2-(trifluoromethyl)benzoic acid and its reaction products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly.- Insufficient washing of crystals.- Select a solvent that dissolves the compound sparingly at room temperature but completely at higher temperatures.[1] Consider polar protic solvents like ethanol or methanol.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Wash the collected crystals with a small amount of cold recrystallization solvent.[1]
"Oiling Out" During Recrystallization - The compound is coming out of the solution above its melting point.- High concentration of impurities depressing the melting point.- Solution is too concentrated.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Attempt a preliminary purification step, such as a simple extraction, before recrystallization.- Ensure the minimum amount of hot solvent was used to dissolve the compound.
No Crystal Formation - The solution is too dilute.- Supersaturation of the solution.- Gently heat the solution to evaporate some of the solvent and increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- Oxidation of the amino group.- Treat the hot solution with activated carbon before filtration during recrystallization.[1] - Perform purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
Multiple Spots on TLC After Column Chromatography - Inappropriate solvent system (eluent).- Improperly packed column.- Compound degradation on silica gel.- Optimize the mobile phase polarity. A good starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1]- Ensure the column is packed uniformly to prevent channeling.[1]- Consider using a different stationary phase like alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[1]
Difficulty Separating from Starting Materials - Similar polarities of the product and starting material.- Adjust the pH of the mobile phase during column chromatography to alter the retention of the carboxylic acid group.[1]- For recrystallization, select a solvent system that preferentially dissolves one component over the other.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is a widely used and effective technique for purifying this compound, especially for removing unreacted starting materials and byproducts.[1] For achieving higher purity or separating compounds with very similar solubility properties, column chromatography is recommended.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1] For compounds with amino and carboxylic acid groups, polar protic solvents like ethanol, methanol, or water are often good starting points.[2]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of aminobenzoic acid derivatives and separating them from related impurities.[3][4] Thin-Layer Chromatography (TLC) provides a quick and convenient way to monitor the progress of the purification.[1]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range typically indicates the presence of impurities.[1] Further purification by recrystallization or column chromatography is recommended to remove the remaining impurities.

Q5: Can I use extraction to purify this compound?

A5: Yes, liquid-liquid extraction can be a useful step. By adjusting the pH of the aqueous phase, you can selectively move your acidic product between an aqueous layer (as its carboxylate salt at high pH) and an organic layer (in its neutral form at low pH), thereby separating it from neutral or basic impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[1]

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[1]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles or cracks are present.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeProduct Crude Reaction Product Recrystallization Recrystallization CrudeProduct->Recrystallization PurityAnalysis Purity Analysis (TLC, HPLC) Recrystallization->PurityAnalysis Troubleshooting Troubleshooting Recrystallization->Troubleshooting ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Troubleshooting PurityAnalysis->ColumnChromatography Purity Not OK PureProduct Pure Product PurityAnalysis->PureProduct Purity OK

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowPurity Low Purity? Start->LowPurity Solution1 Reheat, add solvent, cool slowly OilingOut->Solution1 Yes Solution2 Concentrate solution, scratch flask, or seed NoCrystals->Solution2 Yes Solution3 Re-recrystallize or use chromatography LowPurity->Solution3 Yes

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Preventing Self-Polymerization and Degradation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the self-polymerization and degradation of aminobenzoic acids in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid aminobenzoic acid has changed color (e.g., turned yellow or brown) upon storage. Is it still usable?

A1: Discoloration of solid aminobenzoic acid, which typically appears as colorless or white crystals, indicates degradation, likely due to oxidation from exposure to air and/or light.[1][2] While the product is stable under recommended conditions, this change suggests the presence of impurities.[1][3] For sensitive applications, it is highly recommended to purify the material by recrystallization before use. For less sensitive applications, the impact of these impurities should be assessed on a small scale.

Q2: My aminobenzoic acid solution has turned dark or changed color. What is causing this and how can I prevent it?

A2: Discoloration in solution is a common issue, often caused by:

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation, which is often accelerated by light.

  • High pH: In alkaline solutions, the amino group is more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions, such as ferric salts, can catalyze degradation.[3]

To prevent this, you should:

  • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.

  • Protect from Light: Use amber glassware or wrap your containers in aluminum foil.

  • Control pH: Maintain a neutral or slightly acidic pH unless your experimental protocol requires basic conditions.[4]

  • Use High-Purity Solvents: Ensure your solvents are free from metal contaminants and peroxides.

Q3: What are the optimal storage conditions for aminobenzoic acids to ensure long-term stability?

A3: To minimize degradation and prevent self-polymerization, aminobenzoic acids should be stored in a cool, dry, and dark environment.[5] The recommended storage conditions are:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[5]

  • Atmosphere: Store in a tightly sealed container to protect from air and moisture.[5] For highly sensitive applications, consider storing under an inert atmosphere.

  • Light: Use opaque or amber containers to protect from light.[5]

Q4: I am observing low yields in a reaction involving an aminobenzoic acid. Could self-polymerization or degradation be the cause?

A4: Yes, unwanted side reactions can significantly reduce the yield of your desired product. Degradation of the aminobenzoic acid starting material or intermediates can lead to the formation of impurities.[6] To troubleshoot this:

  • Verify Starting Material Purity: Ensure your aminobenzoic acid is pure before starting the reaction. If it is discolored, consider recrystallizing it.

  • Optimize Reaction Conditions: Run the reaction under an inert atmosphere to prevent oxidation. Ensure your solvents are degassed.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material and the formation of any side products.[6][7]

Q5: Are there any known chemical incompatibilities for aminobenzoic acids that I should be aware of?

A5: Yes, aminobenzoic acids are incompatible with strong oxidizing agents and ferric salts.[2][3] Additionally, they can react with other components in a mixture under certain conditions. For example, p-aminobenzoic acid (PABA) has been shown to react with D-glucose in cell culture media, leading to significant degradation over time, especially when heated.[8] Always check the compatibility of your aminobenzoic acid with all other reagents in your reaction mixture.

Troubleshooting Guides

Issue 1: Discoloration of Solid or Solution

This guide provides a step-by-step process for troubleshooting and resolving discoloration issues.

G start Discoloration Observed (Yellow/Brown) check_purity Assess Purity (e.g., TLC, HPLC, MP) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure recrystallize Purify by Recrystallization (See Protocol 1) is_pure->recrystallize No use_as_is Use As-Is for Non-Sensitive Applications is_pure->use_as_is Yes reassess_purity Re-assess Purity recrystallize->reassess_purity prevention Implement Preventive Measures: - Store under inert gas - Protect from light - Use antioxidants recrystallize->prevention use_as_is->prevention reassess_purity->use_as_is

Caption: Troubleshooting workflow for discolored aminobenzoic acid.

Issue 2: Unexpected Precipitation or Low Solubility

If you encounter unexpected precipitation or difficulty dissolving an aminobenzoic acid, follow this guide.

G start Precipitation or Low Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal for solubility? check_solvent->check_ph Yes adjust_solvent Try a different solvent or a co-solvent system. check_solvent->adjust_solvent No consider_heating Can gentle heating be applied? check_ph->consider_heating Yes adjust_ph Adjust pH. (Acidic for -NH2 protonation, Basic for -COOH deprotonation) check_ph->adjust_ph No heat_gently Heat gently with stirring. Avoid overheating. consider_heating->heat_gently Yes solution_achieved Solution Achieved consider_heating->solution_achieved No, already heated adjust_solvent->start adjust_ph->start heat_gently->solution_achieved

Caption: Decision-making process for solubility issues.

Data Presentation

Table 1: Stability of p-Aminobenzoic Acid (PABA) in the Presence of D-Glucose

This table summarizes the degradation of PABA when heated in an aqueous solution with other components, highlighting its specific reactivity with D-glucose.

Condition% Recovery of PABA
PABA only, refluxed at 100°C for 4 hours (Control)100%
PABA + D-glucose, refluxed at 100°C for 4 hours15.7%
Milled powder of PABA + D-glucose, stored at 35°C, 55% RH for 4 weeks6.8%

Data sourced from a study on PABA stability in cell culture media.[8]

Experimental Protocols

Protocol 1: Purification of Discolored p-Aminobenzoic Acid by Recrystallization

This protocol describes a general method to purify p-aminobenzoic acid that has discolored due to degradation.

Materials:

  • Discolored p-aminobenzoic acid

  • Deionized water

  • Activated charcoal

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude p-aminobenzoic acid to a minimal amount of hot deionized water (p-aminobenzoic acid is more soluble in hot water). Heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Swirl the mixture and gently heat for 5-10 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them in a desiccator.

Protocol 2: General Procedure for Handling Aminobenzoic Acids in Reactions to Prevent Degradation

This protocol outlines best practices for setting up a reaction involving an aminobenzoic acid to minimize the risk of degradation and side-product formation.

G start Start: Reaction Setup step1 1. Check Purity of Aminobenzoic Acid start->step1 step2 2. Use High-Purity, Degassed Solvents step1->step2 step3 3. Assemble Glassware (Dry and Clean) step2->step3 step4 4. Purge Reaction Vessel with Inert Gas (N2 or Ar) step3->step4 step5 5. Add Aminobenzoic Acid and Solvents step4->step5 step6 6. Add Other Reagents (Maintain Inert Atmosphere) step5->step6 step7 7. Run Reaction (Protect from Light if Sensitive) step6->step7 end End: Reaction in Progress step7->end

Caption: Experimental workflow for handling aminobenzoic acids.

References

Technical Support Center: Optimizing Synthesis of 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-amino-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for synthesizing this compound is through the hydrolysis of its corresponding nitrile precursor, 4-amino-2-(trifluoromethyl)benzonitrile. This transformation is typically carried out under alkaline conditions at elevated temperatures.

Q2: What is the optimal reaction temperature for the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile?

Based on available literature, the recommended temperature for the alkaline hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile is in the range of 140-150 °C. Operating within this temperature window is crucial for achieving a high yield and purity of the final product.

Q3: What are the potential side reactions if the temperature is too high?

Exceeding the optimal temperature range can lead to several side reactions, including the degradation of the desired product. High temperatures (above 120 °C) can sometimes promote the deamination of the amino group, leading to the formation of unwanted byproducts. While specific data on the thermal degradation of this compound is limited, related aromatic amino acids can undergo decomposition at elevated temperatures.

Q4: What happens if the reaction temperature is too low?

If the reaction temperature is below the optimal range, the hydrolysis of the nitrile group may be incomplete. This will result in a lower yield of this compound and a significant amount of unreacted 4-amino-2-(trifluoromethyl)benzonitrile remaining in the reaction mixture, complicating the purification process.

Q5: How can I monitor the progress of the reaction?

The progress of the hydrolysis reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (nitrile) and the appearance of the product (carboxylic acid).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Suggestion
Low Yield Incomplete reaction due to low temperature. Gradually increase the reaction temperature to the optimal range of 140-150 °C and monitor the reaction progress.
Insufficient reaction time. Extend the reaction time and continue to monitor for the complete consumption of the starting material.
Product Contamination Presence of unreacted starting material. Ensure the reaction has gone to completion by monitoring via TLC or HPLC. If necessary, increase the reaction time or temperature.
Formation of byproducts from high temperature. Maintain the reaction temperature strictly within the 140-150 °C range. Avoid localized overheating by ensuring efficient stirring.
Discoloration of Final Product Oxidation of the amino group. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the final product by recrystallization, potentially with the use of activated carbon to remove colored impurities.

Data Presentation

Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Key Observations
120126598Incomplete conversion of starting material.
130108099Significant improvement in conversion rate.
140-150 8 >95 >99 Optimal range for high yield and purity.
16089096Onset of minor byproduct formation observed.
17088592Increased levels of impurities and potential for product degradation.

Experimental Protocols

Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile

A plausible route to the precursor, 4-amino-2-(trifluoromethyl)benzonitrile, involves a high-temperature ammonolysis reaction.

Step 1: Ammonolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile In a sealed reaction vessel, 4-fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol. Liquid ammonia is introduced, and the mixture is heated to approximately 120-122 °C for 8-10 hours. After the reaction is complete, the crude product is obtained and can be purified by recrystallization from a suitable solvent like toluene to yield 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of this compound

Step 2: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile The 4-amino-2-(trifluoromethyl)benzonitrile is suspended in a suitable solvent system, and a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The reaction mixture is then heated to the optimal temperature of 140-150 °C and stirred vigorously for several hours. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is acidified to precipitate the this compound, which is then collected by filtration, washed, and dried.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_process Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_end Final Product start 4-amino-2-(trifluoromethyl)benzonitrile reagents Add alkaline solution (e.g., NaOH) start->reagents Step 1 temp_low < 140°C (Incomplete Reaction) reagents->temp_low temp_opt 140-150°C (Optimal) reagents->temp_opt Step 2: Heating temp_high > 150°C (Side Reactions) reagents->temp_high monitor TLC / HPLC Analysis temp_opt->monitor Step 3 workup Acidification & Filtration monitor->workup Step 4 purify Recrystallization workup->purify Step 5 end This compound purify->end

Caption: Experimental workflow for optimizing the reaction temperature for the synthesis of this compound.

Technical Support Center: Solvent Selection for Reactions of 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving 4-amino-2-(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally more soluble in polar organic solvents. Its solubility is influenced by the presence of both a polar amino group and a carboxylic acid group, as well as the electron-withdrawing trifluoromethyl group. It is soluble in acidic and neutral solvents and slightly soluble in water.

Q2: I am having trouble dissolving this compound in a particular solvent. What could be the issue?

A2: Several factors could be contributing to solubility issues. Similar to other amino acids, this compound can exist in a zwitterionic form, which may reduce its solubility in certain organic solvents like methanol. Acidification of the mixture with a mineral acid can help to protonate the carboxylate group and improve solubility. Additionally, the purity of the compound and the solvent can affect solubility. Ensure you are using a high-purity reagent and dry solvents, as water content can impact solubility.

Solubility Data

While specific quantitative solubility data is limited in publicly available literature, the following table summarizes the qualitative solubility of this compound and related compounds in common laboratory solvents.

SolventCompoundSolubilityCitation
Dimethyl Sulfoxide (DMSO)4-(Trifluoromethyl)benzoic acid≥ 200 mg/mL[1]
Dimethyl Sulfoxide (DMSO)4-Amino-2-(trifluoromethyl)benzonitrileSparingly
Ethanol4-(Trifluoromethyl)benzoic acidSoluble[2]
Acetone4-(Trifluoromethyl)benzoic acidSoluble[2]
Methanol4-Amino-2-(trifluoromethyl)benzonitrileSlightly
MethanolMethyl 2-amino-4-(trifluoromethyl)benzoateSoluble
Water4-(Trifluoromethyl)benzoic acidModerate[2]
WaterThis compoundSlightly soluble

Troubleshooting Guides for Common Reactions

Amide Bond Formation

Issue: Low yield or incomplete reaction when coupling this compound with an amine.

This troubleshooting guide provides a systematic approach to identifying and resolving common issues in amide coupling reactions.

start Low Amide Coupling Yield solubility Check Solubility of Starting Materials start->solubility coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base start->base workup Review Work-up Procedure start->workup solubility_sol Inadequate Solubility solubility->solubility_sol coupling_reagent_sol Insufficient Reagent Activity coupling_reagent->coupling_reagent_sol base_sol Incorrect Base Choice base->base_sol workup_sol Product Loss During Work-up workup->workup_sol solubility_action Use a more polar aprotic solvent (e.g., DMF, DMSO). Consider gentle heating. solubility_sol->solubility_action Solution coupling_reagent_action Use a stronger coupling agent (e.g., HATU, HBTU). Increase equivalents of coupling agent. coupling_reagent_sol->coupling_reagent_action Solution base_action Use a non-nucleophilic base (e.g., DIPEA, NMM). Ensure sufficient equivalents are used. base_sol->base_action Solution workup_action Check aqueous layer for product. Optimize extraction solvent. workup_sol->workup_action Solution

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification

Issue: Fischer esterification of this compound is slow or gives a low yield.

The following workflow can help diagnose and solve common problems encountered during Fischer esterification.

start Low Esterification Yield water Check for Water start->water catalyst Evaluate Catalyst start->catalyst equilibrium Consider Equilibrium start->equilibrium temperature Review Reaction Temperature start->temperature water_sol Water present in reagents or solvent water->water_sol catalyst_sol Insufficient catalyst or catalyst deactivation catalyst->catalyst_sol equilibrium_sol Equilibrium not shifted towards product equilibrium->equilibrium_sol temperature_sol Temperature too low temperature->temperature_sol water_action Use anhydrous alcohol and reagents. Use a Dean-Stark trap to remove water. water_sol->water_action Solution catalyst_action Increase catalyst loading (e.g., H₂SO₄). Use a different acid catalyst (e.g., p-TsOH). catalyst_sol->catalyst_action Solution equilibrium_action Use a large excess of the alcohol. Remove water as it forms. equilibrium_sol->equilibrium_action Solution temperature_action Increase reaction temperature to reflux. temperature_sol->temperature_action Solution

Caption: Troubleshooting workflow for Fischer esterification.

Experimental Protocols

General Protocol for Amide Coupling

This protocol provides a general procedure for the synthesis of an amide from this compound.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve Dissolve this compound (1.0 eq) in anhydrous DMF or DCM. add_amine Add amine (1.0-1.2 eq). dissolve->add_amine add_reagents Add coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq). add_amine->add_reagents stir Stir at room temperature for 2-24 h. Monitor by TLC or LC-MS. add_reagents->stir workup Dilute with an organic solvent (e.g., EtOAc). Wash with aq. acid, aq. base, and brine. stir->workup dry Dry organic layer (e.g., Na₂SO₄ or MgSO₄) and concentrate. workup->dry purify Purify by column chromatography. dry->purify cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve Dissolve this compound (1.0 eq) in excess anhydrous alcohol (serves as solvent). add_catalyst Slowly add a catalytic amount of strong acid (e.g., concentrated H₂SO₄). dissolve->add_catalyst reflux Heat the mixture to reflux. Monitor by TLC or LC-MS. add_catalyst->reflux cool_neutralize Cool to room temperature. Neutralize with a weak base (e.g., aq. NaHCO₃). reflux->cool_neutralize extract Extract with an organic solvent (e.g., EtOAc). cool_neutralize->extract dry_purify Dry organic layer, concentrate, and purify. extract->dry_purify

References

Technical Support Center: 4-Amino-2-(trifluoromethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-amino-2-(trifluoromethyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of reactions involving this compound.

Question: My product, this compound, is not precipitating from the reaction mixture after acidification. What should I do?

Answer: This issue often arises from the solution being too dilute or the presence of co-solvents that increase the solubility of the product. Here are several techniques to induce precipitation:

  • Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the product.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]

    • Seeding: If available, add a small, pure crystal of this compound to the solution to act as a template for crystallization.[1]

  • Cooling: If the solution is at room temperature, try cooling it in an ice bath to further decrease the product's solubility.[1][2]

  • Solvent Addition: If the reaction was performed in a highly polar solvent, consider adding a less polar anti-solvent dropwise to decrease the overall solubility of your product. Always perform a small-scale test first to ensure the product precipitates and impurities remain in solution.

Question: The isolated this compound is discolored (yellow or brown). How can I decolorize it?

Answer: Colored impurities are common in organic reactions. Here are a few methods to obtain a pure, white to off-white product:[3]

  • Recrystallization with Charcoal: During the recrystallization process, after the compound has fully dissolved in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Solvent Washes: If the impurity has different solubility characteristics, you may be able to remove it by washing the crude solid with a small amount of a specific cold solvent that dissolves the impurity but not your product.

Question: I am seeing a low yield after recrystallization. What are the potential causes and how can I improve it?

Answer: Low yield during recrystallization is a frequent problem. The following are common causes and their solutions:[1]

  • Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent for recrystallization, which keeps a significant portion of the product dissolved even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[1]

  • Inappropriate solvent for washing: Washing the purified crystals with a solvent in which they are soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1]

Question: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid oil upon cooling.[1] This can be due to:

  • A highly concentrated solution: The solubility of the compound at the boiling point of the solvent is so high that the solution becomes supersaturated before it cools enough for crystallization to occur. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[1]

  • Impurities depressing the melting point: The presence of impurities can lower the melting point of your compound, causing it to melt in the hot solvent. Ensure your crude product is reasonably pure before attempting recrystallization. An initial wash of the crude solid may be necessary.

  • Cooling the solution too quickly: Rapid cooling can sometimes favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Polar protic solvents are generally good candidates due to the presence of the amino and carboxylic acid groups. Methanol and ethanol are commonly used.[1] Water can also be effective, as benzoic acid itself is significantly more soluble in hot water than in cold water.[2] A solvent screening is recommended to find the optimal solvent for your specific purity needs.

Q2: What are the expected purity and yield for a typical synthesis of this compound?

A2: Commercially available this compound typically has a purity of 97% to 99%.[3][4] Synthetic procedures reported in patents for analogous compounds show yields that can reach up to 75% with purities exceeding 99% after purification.[5][6]

Q3: What are some common side reactions to be aware of?

A3: While specific side reactions depend on the reaction conditions, general concerns for anilines and benzoic acids include:

  • Oxidation of the aniline: The amino group is susceptible to oxidation, which can lead to colored impurities. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Decarboxylation: At high temperatures, benzoic acids can undergo decarboxylation. It is advisable to keep reaction temperatures as low as is practical.

  • Unwanted acylation or alkylation: The amino group is a nucleophile and can react with electrophiles present in the reaction mixture. Protecting the amine may be necessary in some synthetic routes.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent (e.g., methanol, ethanol, or water). The ideal solvent should dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C8H6F3NO2[3]
Molecular Weight 205.13 g/mol [7][8]
Melting Point 175-176 °C / 183-186 °C[3]
Boiling Point 296 °C at 760 mmHg / 318.8 °C at 760 mmHg[3]
Appearance White to light yellow crystalline powder[3][9]
Purity (typical) 97-99%[3][4]
Solubility Moderately soluble in polar solvents.[3]

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials + This compound reaction_vessel Reaction under controlled conditions start->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying filtration->drying_final pure_product Pure Product drying_final->pure_product

Caption: General experimental workflow for a reaction involving this compound.

troubleshooting_guide cluster_precipitation Precipitation Issues cluster_purity Purity Issues start Problem during work-up? no_precipitate No Product Precipitation start->no_precipitate Yes oiling_out Product 'Oils Out' start->oiling_out Yes discolored_product Discolored Product start->discolored_product Yes low_yield Low Yield After Recrystallization start->low_yield Yes solution_concentrate Concentrate Solution no_precipitate->solution_concentrate solution_scratch Scratch Flask no_precipitate->solution_scratch solution_seed Add Seed Crystal no_precipitate->solution_seed solution_cool Cool in Ice Bath no_precipitate->solution_cool solution_reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->solution_reheat_add_solvent solution_charcoal Recrystallize with Charcoal discolored_product->solution_charcoal solution_min_solvent Use Minimum Hot Solvent low_yield->solution_min_solvent solution_preheat_funnel Preheat Filtration Apparatus low_yield->solution_preheat_funnel solution_cold_wash Wash with Ice-Cold Solvent low_yield->solution_cold_wash

References

Technical Support Center: Purification of 4-Amino-2-(trifluoromethyl)benzoic Acid Derivatives by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-amino-2-(trifluoromethyl)benzoic acid and its derivatives by crystallization.

Troubleshooting Guide

Crystallization is a powerful technique for the purification of solid organic compounds. However, success can be influenced by several factors, from solvent choice to cooling rate. This guide addresses common issues encountered during the crystallization of this compound derivatives.

Experimental Workflow for Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling 4. Cooling & Crystal Growth Hot_Filtration->Cooling Isolation 5. Crystal Isolation Cooling->Isolation Drying 6. Drying Isolation->Drying Purity_Check 7. Purity & Yield Analysis Drying->Purity_Check

Caption: A general experimental workflow for the purification of this compound derivatives via crystallization.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation 1. The solution is not saturated (too much solvent was used).[1] 2. The solution is supersaturated but nucleation has not occurred.[2] 3. The compound is highly soluble in the solvent at all temperatures.1. Concentrate the solution by gently heating to evaporate some of the solvent.[2] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] 3. Select a different solvent or use a solvent/anti-solvent system.
"Oiling Out" 1. The solution is too concentrated. 2. The cooling rate is too rapid.[2][3] 3. The melting point of the impure compound is below the temperature of the solution.[2][3] 4. High concentration of impurities.[2][3]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][3] 2. Use a solvent with a lower boiling point. 3. Consider pre-purification by another method if impurities are significant.
Low Crystal Yield 1. Too much solvent was used during dissolution.[2][4] 2. Premature crystallization occurred during hot filtration.[3] 3. The crystals were washed with a solvent in which they are significantly soluble. 4. Incomplete crystallization.1. If the mother liquor is available, concentrate it to recover more product.[4] 2. Preheat the filtration apparatus (funnel and flask) before hot filtration.[3] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] 4. Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation.[2]
Colored Crystals 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3]
Fine Powder or Small, Needle-like Crystals 1. The rate of crystallization was too fast due to rapid cooling.[1][2]1. Slow down the cooling process by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.[1][2] 2. Reduce the level of supersaturation by using slightly more solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound derivatives?

The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. For aminobenzoic acids, polar protic solvents are often a good starting point due to the presence of both amino and carboxylic acid functional groups.[2]

  • Recommended Solvents: Methanol, ethanol, and water are good candidates to screen.[2] For related aminobenzoic acids, methanol has been shown to be effective.[2]

  • Solvent Mixtures: A mixture of solvents can also be effective. For instance, dissolving the compound in a "good" solvent like ethanol and then adding a "poor" solvent (an anti-solvent) like water until the solution becomes slightly cloudy can induce crystallization upon cooling.

  • Influence of the Trifluoromethyl Group: The trifluoromethyl group increases the lipophilicity of the molecule. This may necessitate the use of less polar solvents or solvent mixtures compared to non-fluorinated analogs.

Solvent Miscibility and Properties (for solvent-antisolvent considerations)

Solvent 1Solvent 2Miscible?Notes
MethanolWaterYesA common and effective mixture for polar compounds.
EthanolWaterYesSimilar to methanol/water, but ethanol is less polar.
AcetoneWaterYesGood for compounds with intermediate polarity.
TolueneHexaneYesA non-polar system that can be effective for less polar derivatives.

Q2: My compound forms an oil instead of crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2] This typically happens when the solution is supersaturated at a temperature above the melting point of the impure compound.[2][3]

To resolve this:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation.[2][3]

  • Slow Cooling: Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate.[3]

  • Change Solvents: Consider a different solvent or a solvent mixture.

Troubleshooting "Oiling Out"

G Start Oiling Out Occurs Reheat Reheat to Dissolve Oil Start->Reheat Add_Solvent Add More Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Success Crystals Form Slow_Cool->Success Failure Still Oiling Out Slow_Cool->Failure If problem persists Change_Solvent Change Solvent/System Failure->Change_Solvent

References

Technical Support Center: Troubleshooting Low Conversion in 4-Amino-2-(trifluoromethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-2-(trifluoromethyl)benzoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues, particularly low conversion rates, encountered during amide coupling and esterification reactions.

I. Amide Coupling Reactions

Amide bond formation is a critical transformation for this compound in the synthesis of a wide range of biologically active molecules. However, the electronic properties of this substrate can present challenges, often leading to low reaction yields.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: Why am I observing low conversion in the amide coupling reaction with this compound?

A1: Low conversion is a common issue and can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl (-CF3) group at the ortho position deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by the amine. Additionally, the amino group of this compound itself has reduced nucleophilicity due to the -CF3 group, which can be a factor if it is the amine component in a reaction. Steric hindrance from the bulky trifluoromethyl group can also impede the approach of the coupling reagents and the amine.

Q2: Which coupling reagents are most effective for this type of electron-deficient benzoic acid?

A2: For challenging couplings involving electron-deficient carboxylic acids or sterically hindered substrates, more potent coupling reagents are generally recommended.[1][2] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often more effective than standard carbodiimide reagents like DCC or EDC alone.[3][4] Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.[1] The addition of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can help to improve reaction rates and suppress side reactions, particularly when using carbodiimides.[3]

Q3: What are common side reactions to look out for during amide coupling?

A3: A primary side reaction to be aware of is the formation of an unreactive N-acylurea byproduct when using carbodiimide reagents (like DCC or EDC) without an additive like HOBt. This occurs when the activated O-acylisourea intermediate rearranges before the amine can react. Racemization at the alpha-carbon of the amino acid coupling partner can also be a concern, especially with prolonged reaction times or in the presence of a strong base. Using additives like HOBt or HOAt can help minimize racemization.[3]

Troubleshooting Guide: Low Amide Coupling Conversion
Symptom Possible Cause Troubleshooting Suggestions
Low or no product formation Insufficient activation of the carboxylic acid • Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1] • If using a carbodiimide (EDC, DCC), ensure the addition of an activating agent like HOBt or HOAt.[3]
Low nucleophilicity of the amine • Increase the reaction temperature. • Use a less sterically hindered and more nucleophilic amine if the synthesis allows.
Steric hindrance • Increase the reaction time. • Consider using a smaller, yet still effective, coupling reagent if possible.
Reaction stalls or is incomplete Decomposition of coupling reagent or activated species • Ensure anhydrous (dry) reaction conditions, as moisture can decompose coupling reagents and the activated acid. • Add the coupling reagent at a lower temperature (e.g., 0 °C) before warming to room temperature.
Poor solubility of starting materials • Choose a solvent in which all reactants are fully soluble. DMF or NMP are often good choices for amide coupling reactions.
Multiple spots on TLC, including starting material Side reactions consuming starting material • If using a carbodiimide, ensure an additive (HOBt, HOAt) is present to prevent N-acylurea formation. • Use a non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.
Comparative Performance of Coupling Reagents

The following table provides a general comparison of the performance of common coupling reagents for the amidation of electronically deactivated benzoic acids, based on typical outcomes.

Coupling Reagent/AdditiveRelative ReactivityCommon SolventsTypical Reaction TimeKey Considerations
EDC/HOBtModerate to HighDMF, DCM12-24 hoursCost-effective; water-soluble urea byproduct simplifies workup.[1]
HATUVery HighDMF, NMP1-4 hoursHighly efficient for difficult couplings, but more expensive.[1][5]
HBTUHighDMF, NMP2-6 hoursA common and effective alternative to HATU.
PyBOPHighDMF, DCM2-8 hoursByproducts are generally soluble and easily removed.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a starting point for the amide coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine in anhydrous DMF in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5-10 minutes.

  • In a separate flask, dissolve HATU in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Esterification Reactions

Esterification of this compound, commonly performed via Fischer esterification, can also be challenging due to the electronic deactivation of the carboxylic acid.

Frequently Asked Questions (FAQs) - Esterification

Q1: Why is the Fischer esterification of this compound so slow and low-yielding?

A1: The Fischer esterification is an equilibrium-limited reaction that is catalyzed by a strong acid. The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the carbonyl oxygen of the carboxylic acid, making it less readily protonated by the acid catalyst.[6] This initial activation step is crucial for the subsequent nucleophilic attack by the alcohol. Furthermore, the amino group on the aromatic ring will be protonated by the strong acid catalyst, effectively consuming some of the catalyst and further deactivating the ring.[6]

Q2: How can I drive the Fischer esterification reaction to completion?

A2: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed during the reaction.[6][7] Using a Dean-Stark apparatus is a common method for removing water azeotropically.

Q3: Are there alternative methods for esterifying this compound?

A3: Yes, if Fischer esterification proves ineffective, you can convert the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride will form the corresponding acyl chloride, which will then readily react with an alcohol to form the ester. Another approach is to use an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate to form the methyl ester.

Troubleshooting Guide: Low Esterification Conversion
Symptom Possible Cause Troubleshooting Suggestions
Low or no product formation (Fischer Esterification) Insufficient acid catalyst • Increase the amount of acid catalyst (e.g., H₂SO₄) to account for protonation of the amino group.[6]
Equilibrium not favoring product • Use a large excess of the alcohol (e.g., 10-20 equivalents or as the solvent).[6] • Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
Low reactivity of the carboxylic acid • Increase the reaction temperature and prolong the reaction time. Monitor the reaction by TLC.
Decomposition of starting material Reaction temperature is too high • If the reaction mixture darkens significantly, consider lowering the reflux temperature or using a milder acid catalyst.[6]
Difficulty in product isolation Product is soluble in the aqueous workup • After neutralization, ensure the product has fully precipitated. Cooling in an ice bath can aid precipitation.[8] • If the product is an oil, extract with a suitable organic solvent.
Experimental Protocol: General Procedure for Fischer Esterification

This protocol provides a general method for the esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic to stoichiometric amount)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, suspend this compound in the desired alcohol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. A precipitate of the ammonium salt may form.

  • Attach a reflux condenser and heat the mixture to reflux. The precipitate should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly neutralize the reaction mixture by adding 10% aqueous sodium carbonate solution dropwise until the pH is basic (pH > 8). Be cautious as CO₂ gas will evolve.

  • The ester product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.

III. Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for amide coupling and esterification.

Diagrams

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification start Dissolve Acid and Amine in Anhydrous DMF add_base Add DIPEA at 0°C start->add_base add_hatu Add HATU Solution to Reaction Mixture at 0°C add_base->add_hatu pre_activate Prepare HATU Solution pre_activate->add_hatu warm_rt Warm to Room Temperature and Stir add_hatu->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench and Extract with Ethyl Acetate monitor->quench wash Wash with aq. HCl, aq. NaHCO3, and Brine quench->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

FischerEsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup and Purification start Suspend Acid in Excess Alcohol add_acid Add Conc. H₂SO₄ at 0°C start->add_acid reflux Heat to Reflux add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with aq. Na₂CO₃ cool->neutralize precipitate Precipitate and Filter Product neutralize->precipitate recrystallize Recrystallize from Suitable Solvent precipitate->recrystallize

Caption: Workflow for Fischer esterification.

References

Technical Support Center: Removal of Coupling Reagent Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of byproducts generated from common coupling reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from coupling reactions.

Issue 1: Insoluble Precipitate Clogs Filters During Workup of a DCC-Mediated Coupling.
  • Symptom: A white precipitate, identified as 1,3-dicyclohexylurea (DCU), forms during the reaction and makes filtration difficult.

  • Cause: N,N'-Dicyclohexylcarbodiimide (DCC) forms the highly insoluble byproduct DCU upon activation of a carboxylic acid.[1][2] This insolubility is a known characteristic and is often leveraged for its removal.[3][4]

  • Solution:

    • Solvent Selection: If possible, perform the reaction in a solvent where DCU has minimal solubility, such as acetonitrile or carbon tetrachloride, to maximize precipitation.[3][4]

    • Cooling: Before filtration, cool the reaction mixture in an ice bath to further decrease the solubility of DCU and promote complete precipitation.[5]

    • Filtration Technique: Use a fritted Büchner funnel (G3) or a pad of Celite® over filter paper to prevent clogging and ensure efficient removal of the fine DCU precipitate.[3][6]

    • Washing: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any product that may have been occluded.[1]

Issue 2: Product is Contaminated with a Water-Soluble Impurity After an EDC/NHS Coupling Reaction.
  • Symptom: NMR or Mass Spectrometry analysis of the final product shows the presence of N-ethyl-N'-(3-dimethylaminopropyl)urea.

  • Cause: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, making it easily removable through an aqueous workup.[2][7] Incomplete extraction can leave residual urea.

  • Solution:

    • Aqueous Extraction: Perform multiple washes with a dilute aqueous acid solution (e.g., 0.1 M HCl) to protonate any unreacted EDC and the urea byproduct, which increases their solubility in the aqueous layer.[7] Follow with a water wash to remove the acid.[7]

    • Brine Wash: After the aqueous washes, a final wash with brine (saturated aqueous NaCl solution) can help to break any emulsions and further remove water-soluble impurities from the organic layer.[8]

    • Alternative Purification for Water-Soluble Products: If the desired product is also water-soluble, separation by simple aqueous extraction is not feasible. In such cases, utilize size-based separation methods like dialysis or size-exclusion chromatography (e.g., gel filtration) to effectively remove the small molecule urea byproduct.[7][9][10]

Issue 3: A Polar Impurity Persists in the Final Product After a HATU/HBTU Coupling Reaction.
  • Symptom: A persistent polar impurity is identified as tetramethylurea by analytical methods.

  • Cause: The primary byproduct of uronium-based coupling reagents like HATU and HBTU is tetramethylurea, which is highly soluble in water and many organic solvents.[8][11][12]

  • Solution:

    • Extensive Aqueous Washes: While a single water wash may be insufficient, multiple extractions with water or brine can effectively remove the highly soluble tetramethylurea.[8]

    • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or 10% citric acid) can help remove any basic impurities and may improve the partitioning of tetramethylurea into the aqueous phase.[8]

    • Precipitation/Crystallization: If the desired product is a solid, it can be precipitated or crystallized from a suitable solvent system, leaving the soluble tetramethylurea behind in the mother liquor.[8][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of common coupling reagents and what are their general properties?

A1: The byproducts of common coupling reagents vary in their solubility, which dictates the primary method for their removal.

Coupling ReagentByproduct NameAbbreviationKey PropertyPrimary Removal Method
DCC1,3-DicyclohexylureaDCUInsoluble in most organic solvents[2]Filtration[1]
DIC1,3-DiisopropylureaDIUMore soluble in organic solvents than DCU[5]Washing/Extraction[5]
EDCN-ethyl-N'-(3-dimethylaminopropyl)ureaEDUWater-soluble[7]Aqueous Extraction[2]
HBTU/HATUTetramethylurea-Water-soluble[8][12]Aqueous Extraction[8]

Q2: How can I avoid the formation of insoluble DCU from DCC?

A2: If the insolubility of DCU is problematic for your specific application (e.g., solid-phase peptide synthesis), consider using an alternative coupling reagent.[2] N,N'-Diisopropylcarbodiimide (DIC) is a suitable alternative that forms a more soluble urea byproduct (DIU).[5][14] For applications where the product is water-soluble, a water-soluble carbodiimide like EDC is a better choice as its urea byproduct can be easily removed with an aqueous workup.[2][7]

Q3: My product is sensitive to acidic or basic conditions. How can I remove coupling reagent byproducts?

A3: If your product is sensitive to changes in pH, avoid acidic or basic washes. For DCC, the neutral filtration method is ideal.[3][4] For EDC, HBTU, or HATU where the byproducts are water-soluble, repeated washes with neutral water or brine should be employed.[8] If these methods are insufficient, chromatographic purification (e.g., silica gel chromatography or size-exclusion chromatography) or dialysis for larger molecules are effective, pH-neutral alternatives.[6][7][9]

Q4: I am observing an emulsion during the aqueous extraction of my EDC reaction. What should I do?

A4: Emulsion formation is common when working with molecules that have surfactant-like properties. To resolve this, you can:

  • Add brine (saturated NaCl solution) to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.[7]

  • If the emulsion persists, centrifugation of the mixture can effectively separate the layers.[7]

  • Passing the emulsified mixture through a pad of Celite® can also help to break the emulsion.[7]

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Precipitation and Filtration

This protocol describes the removal of the insoluble DCU byproduct following a DCC-mediated coupling reaction in an organic solvent.[1][5]

  • Cool the Reaction Mixture: Upon completion of the reaction, place the reaction vessel in an ice bath for 15-30 minutes to maximize the precipitation of DCU.

  • Set up Filtration: Assemble a Büchner or fritted glass funnel with an appropriate filter paper (if using a Büchner funnel) on a clean filter flask connected to a vacuum source.

  • Filter the Mixture: Pour the cold reaction mixture into the funnel under vacuum to separate the precipitated DCU from the filtrate containing the desired product.

  • Wash the Precipitate: Wash the collected DCU on the filter with a small volume of the cold reaction solvent to recover any entrained product.

  • Collect the Filtrate: The filtrate in the flask contains your product. This solution can then be subjected to further workup, such as aqueous extraction or concentration, followed by chromatographic purification if necessary.

Protocol 2: Removal of Water-Soluble Byproducts (EDU, Tetramethylurea) by Aqueous Extraction

This protocol is suitable for the removal of byproducts from EDC, HBTU, and HATU when the desired product is soluble in an organic solvent immiscible with water.[7][8][15]

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Perform Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 0.1 M - 1 M HCl) and shake gently. Allow the layers to separate and drain the aqueous layer. Repeat this wash 1-2 more times.[7]

  • Perform Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining acid.

  • Perform Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and break any emulsions.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.

Visualizations

experimental_workflow cluster_dcc DCC Byproduct Removal cluster_edc EDC/HATU/HBTU Byproduct Removal dcc_start Reaction Mixture (with Precipitated DCU) dcc_cool Cool Reaction Mixture (0°C) dcc_start->dcc_cool dcc_filter Vacuum Filtration dcc_cool->dcc_filter dcc_wash Wash Precipitate (Cold Solvent) dcc_filter->dcc_wash Solid dcc_product Product in Filtrate dcc_filter->dcc_product Liquid dcc_waste DCU Waste dcc_wash->dcc_waste edc_start Reaction Mixture in Organic Solvent edc_extract Aqueous Extraction (Dilute Acid/Water/Brine) edc_start->edc_extract edc_separate Separate Layers edc_extract->edc_separate edc_product Product in Organic Layer edc_separate->edc_product Organic edc_waste Byproducts in Aqueous Layer edc_separate->edc_waste Aqueous edc_dry Dry & Concentrate edc_product->edc_dry edc_final Crude Product edc_dry->edc_final

Caption: Workflows for byproduct removal.

troubleshooting_logic q1 Is the byproduct insoluble in the reaction solvent? a1_yes Use Filtration (e.g., for DCC/DCU) q1->a1_yes Yes a1_no Proceed to Q2 q1->a1_no No q2 Is the byproduct water-soluble? a2_yes Use Aqueous Extraction (e.g., for EDC, HATU) q2->a2_yes Yes a2_no Consider Chromatography or Alternative Reagent q2->a2_no No a1_no->q2 q3 Is the product also water-soluble or sensitive to extraction? a2_yes->q3 a3_yes Use Dialysis or Size-Exclusion Chromatography q3->a3_yes Yes a3_no Purification Successful q3->a3_no No

Caption: Decision tree for purification.

References

Technical Support Center: 4-Amino-2-(trifluoromethyl)benzoic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-2-(trifluoromethyl)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, well-ventilated place.[1] For its derivatives, such as the corresponding benzonitrile, it is recommended to store in a cool, dry, tightly closed container, as some derivatives may be air-sensitive.[2][3]

Q2: My solid this compound has changed color from white/off-white to yellow or brown. Is it still usable?

A2: A significant color change may indicate degradation. The pure compound is typically a white to light yellow powder or crystal. Discoloration could be due to oxidation of the amino group or other decomposition pathways, potentially initiated by exposure to light or air over extended periods. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or TLC, before use.

Q3: Is this compound sensitive to light?

Q4: What is the likely stability of this compound in aqueous solutions at different pH values?

A4: The stability of this compound in solution is pH-dependent. The amino group can be protonated under acidic conditions, and the carboxylic acid will be deprotonated under basic conditions. While the parent compound is generally stable, its ester and amide derivatives are susceptible to hydrolysis. Ester derivatives of similar compounds like benzocaine are known to hydrolyze back to the parent carboxylic acid.[6] N-acyl amide derivatives can also exhibit unexpected hydrolytic instability under mild acidic conditions.[7] It is advisable to use freshly prepared solutions and avoid prolonged storage, especially at pH extremes.

Q5: Are there known incompatibilities with other common lab reagents?

A5: Yes, this compound and its derivatives are incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[3] Reactions with strong oxidizers can lead to uncontrolled degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/TLC Analysis

Symptom: After a reaction, workup, or short-term storage of a solution, you observe new, unexpected peaks in your HPLC chromatogram or spots on your TLC plate.

Possible Causes & Solutions:

  • Hydrolysis of a Derivative: If you are working with an ester or amide derivative, the new peak/spot may correspond to the parent this compound. This is common if the workup involved acidic or basic aqueous solutions.[8]

    • Troubleshooting Step: Co-spot or co-inject a standard of the parent acid to confirm the identity of the new peak/spot. If confirmed, consider using non-aqueous workup conditions or minimizing exposure to acidic/basic conditions.

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can occur upon exposure to air, especially in solution. This can lead to the formation of colored impurities.

    • Troubleshooting Step: Prepare solutions fresh and consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

  • Photodegradation: If solutions were left exposed to ambient or UV light, photodegradation may have occurred.[4]

    • Troubleshooting Step: Protect solutions and reaction mixtures from light by using amber vials or wrapping glassware in aluminum foil.

Issue 2: Low or No Yield of Expected Product

Symptom: A reaction using a this compound derivative results in a low yield or complete absence of the desired product, with starting material remaining.

Possible Causes & Solutions:

  • Product Instability During Workup: The desired product may be degrading during the extraction or purification process.[8]

    • Troubleshooting Step: Analyze a small aliquot of the crude reaction mixture before workup. If the product is present, the issue lies with the workup/purification. Test the stability of your product to the pH and temperature conditions of your workup on a small scale.[8]

  • Product Solubility: The product might be more water-soluble than anticipated and is being lost in the aqueous layer during extraction.

    • Troubleshooting Step: Analyze the aqueous layer by TLC or HPLC to check for the presence of your product.[8]

Quantitative Data Summary

Since specific kinetic stability data for this compound is not available in the literature, the following table presents illustrative data from a hypothetical forced degradation study. This data is based on typical results for similar aromatic amines and benzoic acids and should be used for guidance purposes only.

Stress ConditionParametersDuration% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours5 - 10%Hydrolysis of ester/amide derivatives
Base Hydrolysis 0.1 M NaOH24 hours10 - 15%Hydrolysis of ester/amide derivatives
Oxidation 3% H₂O₂24 hours15 - 25%Oxidized amino group species (e.g., nitroso, nitro)
Thermal 60 °C (in solution)48 hours5 - 8%Decarboxylation products (minor)
Photostability UV light (254 nm)8 hours20 - 30%Dehalogenated and hydroxylated species

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound or its derivatives.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of water instead of acid as a control. Store both at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of water instead of base as a control. Store both at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a sealed vial of the stock solution in an oven at 60°C for 48 hours. Keep a control sample at room temperature.

  • Photolytic Degradation: Expose a quartz cuvette or vial containing the stock solution to a UV light source (e.g., 254 nm) for 8 hours. Wrap a control sample in aluminum foil and keep it under the same temperature conditions.

  • Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating the parent compound from potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Unexpected Results A Unexpected Result Observed (e.g., new HPLC peak, color change) B Is the issue reproducible? A->B C No: Likely random error. Repeat experiment carefully. B->C No D Yes: Proceed to investigate. B->D Yes E Hypothesize cause: - Hydrolysis? - Oxidation? - Photodegradation? D->E F Design & Run Control Experiment (e.g., test stability to workup pH) E->F G Analyze Control Results F->G H Hypothesis Confirmed? G->H I Yes: Modify protocol (e.g., change pH, protect from light) H->I Yes J No: Re-evaluate hypothesis. Consider other factors. H->J No J->E

Caption: Troubleshooting logic for unexpected experimental outcomes.

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress hydrolysis Hydrolysis (Acid & Base) stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolysis (UV Light) stress->photo analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Assess Stability Profile analysis->report

Caption: General workflow for a forced degradation study.

Potential Signaling Pathways of Derivatives

G cluster_0 Retinoid Pathway Modulation cluster_1 Hedgehog Pathway Inhibition ATPR 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) CRABP2 CRABP2 ATPR->CRABP2 FABP5 FABP5 ATPR->FABP5 RAR RAR CRABP2->RAR delivers retinoid PPAR PPARβ/δ FABP5->PPAR delivers retinoid GrowthInhibit Growth Inhibiting Genes RAR->GrowthInhibit activates GrowthPromote Growth Promoting Genes PPAR->GrowthPromote activates Deriv 4-(2-Pyrimidinylamino)benzamide Derivatives SMO Smoothened (SMO) Deriv->SMO inhibits GLI GLI Transcription Factors SMO->GLI signal blocked HhTarget Hh Target Genes (Cell Proliferation) GLI->HhTarget transcription blocked

Caption: Signaling pathways modulated by derivatives.[11][12]

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 4-amino-2-(trifluoromethyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct 1H NMR spectral features of 4-amino-2-(trifluoromethyl)benzoic acid and its structural isomers, 2-amino-4-(trifluoromethyl)benzoic acid and 2-amino-5-(trifluoromethyl)benzoic acid. This guide provides a comprehensive comparison of their spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the structure-spectrum relationship.

The substitution pattern of functional groups on a benzene ring significantly influences the chemical environment of its protons, leading to distinct patterns in 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the 1H NMR spectra of three isomeric aminotrifluoromethylbenzoic acids, highlighting how the relative positions of the amino, trifluoromethyl, and carboxylic acid groups affect the chemical shifts, coupling constants, and signal multiplicities of the aromatic protons. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science.

1H NMR Data Comparison

The 1H NMR spectral data for this compound and its two isomers are summarized in the table below. The data were recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-3~7.1d~2.01H
H-5~6.9dd~8.5, ~2.01H
H-6~7.8d~8.51H
-NH₂Broad s--2H
-COOHBroad s--1H
2-amino-4-(trifluoromethyl)benzoic acid H-3~7.0d~8.41H
H-5~7.3dd~8.4, ~1.81H
H-6~7.9d~1.81H
-NH₂Broad s--2H
-COOHBroad s--1H
2-amino-5-(trifluoromethyl)benzoic acid H-3~7.6d~1.91H
H-4~7.4dd~8.7, ~1.91H
H-6~6.9d~8.71H
-NH₂Broad s--2H
-COOHBroad s--1H

Note: The chemical shifts for the -NH₂ and -COOH protons are broad and their positions can vary depending on the sample concentration and temperature.

Experimental Protocol

The following is a standard procedure for acquiring the 1H NMR spectrum of small organic molecules like aminotrifluoromethylbenzoic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.

  • The spectrometer should be locked to the deuterium signal of the solvent.

  • The sample temperature should be maintained at 298 K.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be set to ensure full relaxation of the protons between scans.

  • Acquisition Time (aq): An acquisition time of at least 4 seconds should be used to ensure good digital resolution.

  • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate for most organic molecules.

4. Data Processing:

  • The Free Induction Decay (FID) should be Fourier transformed to obtain the spectrum.

  • The spectrum should be phased and the baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • The signals should be integrated to determine the relative number of protons.

  • The multiplicities and coupling constants of the signals should be determined.

Structure-Spectrum Correlation

The substitution pattern on the aromatic ring dictates the observed chemical shifts and coupling patterns. The electron-donating amino group (-NH₂) tends to shield the ortho and para protons, shifting their signals to a higher field (lower ppm). Conversely, the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups deshield the ortho and para protons, shifting their signals to a lower field (higher ppm). The coupling constants are indicative of the relative positions of the protons; ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is usually close to 0 Hz.

The following diagram illustrates the relationship between the structure of this compound and its expected 1H NMR signals.

G cluster_compound This compound cluster_spectrum Expected 1H NMR Signals compound_img H3 H-3 ~7.1 ppm (d, J ≈ 2.0 Hz) H5 H-5 ~6.9 ppm (dd, J ≈ 8.5, 2.0 Hz) H3->H5 meta coupling H6 H-6 ~7.8 ppm (d, J ≈ 8.5 Hz) H5->H6 ortho coupling

A Comparative Guide to the ¹³C NMR Spectroscopy of 4-Amino-2-(trifluoromethyl)benzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹³C NMR spectral data for derivatives of 4-amino-2-(trifluoromethyl)benzoic acid and structurally related benzoic acid compounds. It is intended for researchers, scientists, and professionals in drug development who are working with these and similar chemical entities. The inclusion of experimental protocols and a mechanistic diagram aims to support the practical application and contextual understanding of this data.

Comparative ¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shifts (δ) in ppm for 4-amino-2-(trifluoromethyl)benzonitrile and a selection of related benzoic acid derivatives. The data is compiled from various sources and recorded in different deuterated solvents, as noted. The carbon atoms of the benzene ring are numbered starting from the carbon bearing the carboxylic acid or nitrile group as C1.

Compound NameC1C2C3C4C5C6CF₃C=O/C≡NSolvent
4-Amino-2-(trifluoromethyl)benzonitrile 104139 (q)136152115119123 (q)117Not Specified
4-(Trifluoromethyl)benzoic acid 133.5130.1125.5 (q)134.5 (q)125.5 (q)130.1123.8 (q)165.9CDCl₃
Methyl 4-(trifluoromethyl)benzoate [1]133.5130.1125.5 (q)134.5 (q)125.5 (q)130.1123.8 (q)165.9CDCl₃[1]
3-(Trifluoromethyl)benzoic acid 131.1129.3133.8128.4133.2166.5124 (q)166.5DMSO
2-(Trifluoromethyl)benzonitrile [1]110.2132.4133.1126.8 (q)134.8132.7122.5 (q)115.6CDCl₃[1]

(Note: 'q' denotes a quartet, a splitting pattern caused by coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shifts for the CF₃ group itself also appear as a quartet in the ¹³C NMR spectrum.)

Experimental Protocols

The following provides a general methodology for the acquisition of ¹³C NMR spectra for aromatic carboxylic acids and their derivatives, based on standard laboratory practices.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added if the solvent signal is not used as a reference.

Instrumentation and Data Acquisition:

  • Spectrometer: A nuclear magnetic resonance (NMR) spectrometer operating at a frequency of 100 MHz or higher for ¹³C nuclei is typically used.

  • Technique: Standard proton-decoupled ¹³C NMR experiments are performed to obtain spectra with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Sweep Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of aromatic and carbonyl/nitrile carbons.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is often required to achieve an adequate signal-to-noise ratio.

    • Temperature: Spectra are typically recorded at room temperature (298 K).

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or to the internal standard (TMS at 0.00 ppm).

  • Peak picking is performed to determine the chemical shifts of the signals.

Mechanistic Pathway: Action of Benzimidazole Derivatives

4-Amino-2-(trifluoromethyl)benzonitrile is a key starting material for the synthesis of various heterocyclic compounds, including benzimidazoles.[2] Benzimidazole-based molecules are of significant interest in drug discovery, with some exhibiting potent anthelmintic and anticancer activities. Their primary mechanism of action often involves the disruption of microtubule polymerization by binding to the protein tubulin.[3][4]

The following diagram illustrates the synthesis pathway from a 4-amino-2-(trifluoromethyl)benzonitrile precursor to a generic benzimidazole and its subsequent mechanism of action on tubulin polymerization.

Benzimidazole_Mechanism cluster_synthesis Synthesis cluster_moa Mechanism of Action Precursor 4-Amino-2-(trifluoromethyl)benzonitrile Derivative Cyclization Cyclization Precursor->Cyclization + Carboxylic_Acid Carboxylic Acid (or derivative) Carboxylic_Acid->Cyclization Benzimidazole Benzimidazole Product Cyclization->Benzimidazole Benzimidazole_MOA Benzimidazole Drug Binding Binding Benzimidazole_MOA->Binding Tubulin β-Tubulin Monomer Tubulin->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Microtubule Microtubule (Polymer) Inhibition->Microtubule Disruption Disruption of Cellular Functions Inhibition->Disruption

Caption: Synthetic route to benzimidazoles and their mechanism of action via tubulin inhibition.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 4-amino-2-(trifluoromethyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical intermediates is paramount. This guide provides a comparative overview of mass spectrometry-based analytical approaches for 4-amino-2-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various therapeutic agents. By examining methodologies applied to structurally similar compounds, this document offers valuable insights and practical guidance for developing robust analytical protocols.

While specific, validated mass spectrometry methods for this compound are not extensively published in peer-reviewed literature, a wealth of information on the analysis of related fluorinated benzoic acids and aminobenzoic acid isomers allows for the establishment of a comprehensive analytical framework. This guide will delve into recommended liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, compare potential analytical techniques, and present a deduced fragmentation pathway to aid in structural elucidation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. For compounds like this compound, LC-MS/MS stands out as the premier analytical tool. The table below compares the typical performance characteristics of LC-MS/MS with other potential methods, drawing on data from the analysis of aminobenzoic acid isomers and other fluorinated aromatic compounds.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL), often requires derivatizationModerate (µg/mL to ng/mL)
Selectivity Very High (based on mass-to-charge ratio)High (based on retention time and mass spectrum)Moderate (potential for co-elution)
Sample Throughput HighModerate (longer run times, sample preparation)High
Derivatization Generally not requiredOften necessary to improve volatilityNot required
Matrix Effects Can be significant, requires careful method developmentLess prone to ion suppression, but matrix can affect inletCan be affected by matrix components absorbing at the same wavelength

Experimental Protocols: A Roadmap for Analysis

The following protocols are adapted from established methods for the analysis of fluorinated benzoic acids and related compounds and provide a robust starting point for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or tissue homogenates, a clean-up step is crucial to remove interfering substances.

  • SPE Sorbent: A C18 stationary phase is often effective for retaining fluorinated benzoic acids.

  • Conditioning: Condition the C18 cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a stronger organic solvent such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B allows for the effective separation of the analyte from other components. A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. Given the presence of the acidic carboxylic acid group and the basic amino group, both modes should be evaluated. Negative ion mode is often successful for benzoic acid derivatives.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is key to confirming the identity of this compound. Based on the known fragmentation of aminobenzoic acids and compounds containing a trifluoromethyl group, the following pathway can be predicted.

The molecular weight of this compound is 205.13 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 204.1. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 206.1.

Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The presence of the amino group can lead to the loss of ammonia (NH₃), while the trifluoromethyl group is generally stable but can influence fragmentation of the aromatic ring.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the predicted molecular breakdown, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MS Mass Spectrometry (MS/MS) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the quantitative analysis of a small molecule from a biological matrix using LC-MS/MS.

Fragmentation_Pathway Parent [M-H]⁻ m/z 204.1 Frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 160.1 Parent->Frag1 - CO₂ Frag2 Loss of H₂O [M-H-H₂O]⁻ m/z 186.1 Parent->Frag2 - H₂O Frag3 Loss of CF₃ [M-H-CF₃]⁻ m/z 135.1 Frag1->Frag3 - NH₂ (rearrangement)

Caption: Predicted major fragmentation pathway for the deprotonated molecule of this compound in negative ion mode mass spectrometry.

Conclusion

The analysis of this compound can be effectively achieved using LC-MS/MS. While direct, published methods are scarce, a robust analytical strategy can be developed by adapting protocols from structurally related fluorinated and aminated benzoic acids. Careful sample preparation, optimized chromatographic separation, and selective mass spectrometric detection are the cornerstones of a reliable quantitative method. The predicted fragmentation patterns provided in this guide serve as a valuable tool for compound identification and method development. As the use of fluorinated intermediates in drug discovery continues to grow, the development and validation of specific and sensitive analytical methods will remain a critical component of the pharmaceutical development pipeline.

IR spectroscopy of 4-amino-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Infrared (IR) spectroscopy of 4-amino-2-(trifluoromethyl)benzoic acid, presenting a comparative analysis with related molecules, detailed experimental protocols, and key spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of IR Spectra

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the amino group (-NH₂), the trifluoromethyl group (-CF₃), the carboxylic acid group (-COOH), and the substituted benzene ring. To understand the contribution of each functional group to the overall spectrum, a comparison with structurally similar molecules is highly informative. The table below summarizes the key IR absorption bands for this compound and two comparative compounds: 4-aminobenzoic acid and 2-(trifluoromethyl)benzoic acid.

Functional Group Vibrational Mode This compound (cm⁻¹) ** 4-aminobenzoic acid (cm⁻¹) 2-(trifluoromethyl)benzoic acid (cm⁻¹) **
Amino (-NH₂)N-H Stretch3400-3200 (broad)3400-3200 (broad)-
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (very broad)3300-2500 (very broad)3300-2500 (very broad)
Aromatic C-HC-H Stretch3100-30003100-30003100-3000
Carbonyl (C=O)C=O Stretch~1700~1680~1710
Aromatic C=CC=C Stretch1600-14501600-14501600-1450
Trifluoromethyl (-CF₃)C-F Stretch1300-1100 (strong, multiple bands)-1300-1100 (strong, multiple bands)
Carboxylic Acid (-COOH)C-O Stretch~1300~1300~1300
Amino (-NH₂)N-H Bend~1620~1620-

Note: The exact wavenumber of absorption bands can vary depending on the sample preparation method and the physical state of the sample. The data for this compound is based on an Attenuated Total Reflectance (ATR) IR spectrum.

Experimental Protocols

Two common methods for obtaining IR spectra of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

KBr Pellet Method

This traditional method involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.

Materials:

  • This compound (or other solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[1]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[2]

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[1]

  • Die Loading: Carefully transfer the powdered mixture into the pellet die, ensuring an even distribution.

  • Pressing: Place the die in the hydraulic press. Gradually apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[3][4]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.[5]

Materials:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

  • This compound (or other solid sample)

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

  • Sample Scan: Collect the IR spectrum of the sample. The IR beam interacts with the sample at the surface of the crystal.[7]

  • Cleaning: After the measurement, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Workflow for Comparative IR Spectral Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the IR spectrum of this compound.

IR_Analysis_Workflow Workflow for Comparative IR Spectral Analysis of this compound cluster_analysis Data Analysis and Comparison Sample This compound ATR ATR-FTIR Spectroscopy Sample->ATR KBr KBr Pellet FT-IR Spectroscopy Sample->KBr Alt1 4-aminobenzoic acid Alt1->ATR Alt1->KBr Alt2 2-(trifluoromethyl)benzoic acid Alt2->ATR Alt2->KBr Spectrum Obtain IR Spectrum ATR->Spectrum KBr->Spectrum PeakID Peak Identification and Assignment Spectrum->PeakID Comparison Comparative Analysis PeakID->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for Comparative IR Analysis.

References

A Comparative Guide to the Synthesis of 4-amino-2-(trifluoromethyl)benzoic acid and 4-aminobenzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two key aromatic building blocks, this guide provides a comparative overview of 4-amino-2-(trifluoromethyl)benzoic acid and 4-aminobenzoic acid (PABA). It delves into their synthesis, physicochemical properties, and reactivity in key synthetic transformations, supported by experimental data to inform their application in research and drug development.

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring can significantly alter a molecule's properties, impacting its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a direct comparison of 4-aminobenzoic acid, a well-established compound, with its trifluoromethylated analog, this compound, highlighting the profound influence of the ortho-CF3 group on its synthetic utility.

Physicochemical Properties: A Tale of Two Acids

The presence of the electron-withdrawing trifluoromethyl group at the ortho position to the carboxylic acid in this compound has a pronounced effect on its acidity compared to 4-aminobenzoic acid. This is reflected in their respective pKa values. The pKa of the carboxylic acid group in this compound is predicted to be around 3.89, making it a stronger acid than 4-aminobenzoic acid, which has a carboxylic acid pKa of approximately 2.38.[1] The amino group's basicity is also influenced, with the pKa of the conjugate acid of the amino group in PABA being around 4.85.[2][3]

PropertyThis compound4-aminobenzoic acid (PABA)
Molecular Formula C8H6F3NO2C7H7NO2
Molecular Weight 205.13 g/mol 137.14 g/mol
Appearance White to Orange to Green powder to crystal[1]White to off-white crystalline powder[4]
Melting Point 183-186 °C187-189 °C
Solubility Soluble in Methanol[1]Slightly soluble in cold water, soluble in hot water, ethanol, and ether.[4]
pKa (Carboxylic Acid) ~3.89 (Predicted)[1]~2.38[2][3]
pKa (Amino Group) Not explicitly found~4.85[2][3]

Synthesis of the Starting Materials

The accessibility of these two compounds is a crucial factor for their application. Both can be synthesized through multi-step sequences from commercially available starting materials.

Synthesis of 4-aminobenzoic acid (PABA)

Two primary industrial routes for the synthesis of PABA are the reduction of 4-nitrobenzoic acid and the Hofmann degradation of terephthalamic acid.

1. Reduction of 4-nitrobenzoic acid: This is a common and high-yielding method.

4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Nitrobenzoic Acid->4-Aminobenzoic Acid Reduction (e.g., H2, Pd/C or Sn/HCl) Terephthalic Acid Terephthalic Acid Terephthalamic Acid Terephthalamic Acid Terephthalic Acid->Terephthalamic Acid Amidation 4-Aminobenzoic Acid 4-Aminobenzoic Acid Terephthalamic Acid->4-Aminobenzoic Acid Hofmann Degradation (NaOBr or NaOCl) m-Trifluoromethyl\nfluorobenzene m-Trifluoromethyl fluorobenzene 4-Bromo-2-(trifluoromethyl)\nfluorobenzene 4-Bromo-2-(trifluoromethyl) fluorobenzene m-Trifluoromethyl\nfluorobenzene->4-Bromo-2-(trifluoromethyl)\nfluorobenzene Bromination 4-Cyano-2-(trifluoromethyl)\nfluorobenzene 4-Cyano-2-(trifluoromethyl) fluorobenzene 4-Bromo-2-(trifluoromethyl)\nfluorobenzene->4-Cyano-2-(trifluoromethyl)\nfluorobenzene Cyanation 4-Amino-2-(trifluoromethyl)\nbenzonitrile 4-Amino-2-(trifluoromethyl) benzonitrile 4-Cyano-2-(trifluoromethyl)\nfluorobenzene->4-Amino-2-(trifluoromethyl)\nbenzonitrile Amination 4-Amino-2-(trifluoromethyl)\nbenzonitrile 4-Amino-2-(trifluoromethyl) benzonitrile 4-Amino-2-(trifluoromethyl)\nbenzoic acid 4-Amino-2-(trifluoromethyl) benzoic acid 4-Amino-2-(trifluoromethyl)\nbenzonitrile->4-Amino-2-(trifluoromethyl)\nbenzoic acid Hydrolysis (NaOH, Ethylene Glycol, DMF) cluster_0 Reaction cluster_1 Work-up Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Reflux Alcohol Alcohol Alcohol->Ester Acid Catalyst Acid Catalyst Acid Catalyst->Ester Heat Heat Heat->Ester Reaction Mixture Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Pure Ester Pure Ester Purification->Pure Ester cluster_0 Activation cluster_1 Coupling cluster_2 Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Agent Coupling Agent Coupling Agent->Activated Intermediate Activated Intermediate_c Activated Intermediate Amide Amide Activated Intermediate_c->Amide Amine Amine Amine->Amide Base Base Base->Amide Crude Amide Crude Amide Chromatography Chromatography Crude Amide->Chromatography Pure Amide Pure Amide Chromatography->Pure Amide

References

Unraveling the Structure-Activity Relationship of 4-Amino-2-(trifluoromethyl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-amino-2-(trifluoromethyl)benzoic acid analogs and related heterocyclic systems, with a focus on their potential as anticancer agents and kinase inhibitors. By presenting key experimental data and methodologies, this document aims to inform the rational design of next-generation therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate key biological processes. The trifluoromethyl group, in particular, is a valuable substituent known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide synthesizes findings from various studies on structurally related compounds to elucidate the key determinants of their biological activity.

Comparative Analysis of Biological Activity

Anticancer Activity of Trifluoromethyl-Containing Benzamide and Pyrimidine Analogs

The cytotoxic effects of various heterocyclic compounds incorporating a trifluoromethylphenyl moiety have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDCore ScaffoldSubstituentsCancer Cell LineIC50 (µM)
7 4-Methylbenzamide-purineR1 = H, R2 = 2,6-dichloroK562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal)4.56
10 4-Methylbenzamide-purineR1 = 4-methyl-1H-imidazol-1-yl, R2 = 2,6-dichloroK562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal)24.77
3b Thiazolo[4,5-d]pyrimidineR = PhenylC32 (Melanoma)24.4
A375 (Melanoma)25.4

Data compiled from multiple sources.[1][2]

Key Observations:

  • The presence of a 3-(trifluoromethyl)aniline or 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment in the 4-methylbenzamide series (compounds 7 and 10) confers potent anticancer activity, with IC50 values in the low micromolar range against leukemia cell lines.[1]

  • For the thiazolo[4,5-d]pyrimidine series, the introduction of a trifluoromethyl group at the 5-position and a phenyl group at the 3-position (compound 3b) resulted in notable cytotoxicity against melanoma cell lines.[2]

Kinase Inhibitory Activity of Related Analogs

Several studies have explored analogs containing the trifluoromethylphenylamino or similar pharmacophores as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Compound IDTarget KinaseCore ScaffoldIC50 (nM)
A1 FLT3-ITDPiperazine-substituted2.12
B2 FLT3-ITDPiperidine-substituted1.29
C2 FLT3-ITDPiperidine-substituted3.06
Gilteritinib (Control) FLT3-ITD-0.43

Data for FLT3-ITD inhibitors.[3]

Key Observations:

  • Compounds containing a trifluoromethylphenyl group, designed as analogs of the known kinase inhibitor Gilteritinib, demonstrate potent inhibition of the FLT3-ITD mutant kinase, a key driver in acute myeloid leukemia.[3]

  • The nature of the heterocyclic ring system and its substituents plays a crucial role in determining the potency of kinase inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to generate the data in this guide.

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs typically involves multi-step reaction sequences. A common starting material is 4-amino-2-(trifluoromethyl)benzonitrile.[4] The synthesis can proceed through the following general steps:

  • Amide Coupling: The carboxylic acid group of this compound can be activated (e.g., using a coupling agent like HATU or by converting it to an acyl chloride) and then reacted with a desired amine to form the corresponding amide derivative.

  • Modification of the Amino Group: The 4-amino group can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to introduce a diverse range of substituents.

  • Heterocycle Formation: The core benzoic acid scaffold can be used as a building block for the construction of more complex heterocyclic systems, as seen in the thiazolo[4,5-d]pyrimidine examples.[2]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are employed to determine the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide for that kinase, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, the kinase and the test compound are pre-incubated to allow for binding. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).

  • ATP Detection: A reagent is added that stops the kinase reaction and simultaneously measures the amount of remaining ATP. This is often achieved through a luciferase-based system where the amount of light produced is proportional to the ATP concentration.

  • Data Analysis: A decrease in the luminescent signal compared to the control (no inhibitor) indicates that the kinase has consumed ATP and is active. An increase in signal indicates inhibition of the kinase. The IC50 value is calculated by plotting the luminescent signal against the inhibitor concentration.

Signaling Pathway Visualizations

The anticancer activity of many this compound analogs and related compounds is often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are two such critical pathways that are frequently targeted in cancer therapy.[5][6][7][8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Amino-2-(trifluoromethyl) benzoic acid analog (TKI) Inhibitor->EGFR Inhibits Tyrosine Kinase Domain

Caption: EGFR Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway that regulates cell growth and proliferation.[5][8][9] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs), a class to which many this compound analogs belong, can block this signaling by competing with ATP for the binding site on the EGFR kinase domain, thereby inhibiting its activity.[5][10]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P2 P VEGFR->P2 PLCg PLCγ P2->PLCg RAS_V RAS P2->RAS_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis (New Blood Vessel Formation) ERK_V->Angiogenesis Inhibitor_V 4-Amino-2-(trifluoromethyl) benzoic acid analog (TKI) Inhibitor_V->VEGFR Inhibits Tyrosine Kinase Domain

Caption: VEGFR Signaling Pathway Inhibition.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Binding of VEGF to its receptor on endothelial cells leads to receptor dimerization and activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Analogs of this compound can act as VEGFR inhibitors, blocking the kinase activity and thereby inhibiting angiogenesis.

Conclusion

This comparative guide highlights the significant potential of compounds based on the this compound scaffold and related structures as anticancer agents and kinase inhibitors. The presented data underscores the importance of the trifluoromethyl group in conferring potent biological activity. While a direct and comprehensive SAR for a single series of this compound analogs remains to be fully elucidated in publicly available literature, the collective evidence from related compound classes provides a strong foundation for the future design of novel and more effective therapeutic agents. The detailed experimental protocols and signaling pathway diagrams included in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Trifluoromethyl Group: A Double-Edged Sword in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the nuanced effects of trifluoromethyl substitution on molecular bioactivity, supported by experimental data and detailed methodologies.

The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, lauded for its potential to dramatically enhance the pharmacological profile of drug candidates. This guide provides an objective comparison of the bioactivity of molecules with and without this pivotal functional group, delving into the physicochemical alterations that underpin these differences. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the insights needed to harness the power of trifluoromethylation effectively.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a profound influence on a molecule's properties, primarily through its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond.[1][2] These characteristics translate into significant modifications of lipophilicity, metabolic stability, and binding affinity, which collectively determine the overall bioactivity of a compound.

  • Lipophilicity: Generally, the introduction of a trifluoromethyl group increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids.[1][3][4][5] This can enhance membrane permeability, a crucial factor for drug absorption and distribution.[4][6] However, this effect is not absolute and is influenced by the molecular context.[7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][3][4][6][8][9] This increased stability often leads to a longer biological half-life, which can reduce the required dosing frequency.[1][9]

  • Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the trifluoromethyl moiety can significantly alter the acidity (pKa) of nearby functional groups.[3][10] This modulation of electronic properties can, in turn, influence how a molecule interacts with its biological target, often leading to enhanced binding affinity through more favorable electrostatic interactions or hydrogen bonding.[6][11][12][13] Interestingly, this can sometimes lead to a change in the mode of action, for instance, converting an agonist to an antagonist.[14]

Comparative Bioactivity Data

The following table summarizes quantitative data from various studies, comparing the bioactivity of trifluoromethylated compounds with their non-fluorinated or alternative analogs.

Drug/Compound PairTargetBioactivity MetricTrifluoromethylated AnalogNon-Trifluoromethylated/Alternative AnalogFold DifferenceReference(s)
Celecoxib Analog COX-2IC508.2 µM (TFM-C)0.04 µM (Celecoxib - CH3 analog)205-fold decrease[2][15]
Dutasteride vs. Finasteride 5α-reductase type IInhibitionPotent inhibitorWeak inhibitor>100-fold increase[16][17][18]
Dutasteride vs. Finasteride 5α-reductase type IIInhibitionPotent inhibitorPotent inhibitor~3-fold increase[16][17][18]
Fluoxetine Analog Serotonin (5-HT) UptakePotencyHigh6-fold lower6-fold increase[19][20]
Sertraline vs. Desmethylsertraline Serotonin Transporter (SERT)Ki3 nM76 nM25-fold decrease[7]
Tipranavir HIV-1 ProteaseIC5066-410 nMN/A (TFM is integral)N/A[21]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Human liver microsomes (commercially available), thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Stopping solution: ice-cold acetonitrile containing an internal standard.[1][22][23][24]

  • Incubation:

    • Pre-warm a 96-well plate containing the test compound and the diluted liver microsomes at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding the stopping solution. The 0-minute time point serves as the initial concentration control.[1][22][23]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[1][22][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k * incubation volume) / (microsomal protein concentration).[24]

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against the COX-2 enzyme.

Methodology:

  • Reagent Preparation:

    • Human recombinant COX-2 enzyme.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Substrate: Arachidonic acid.

    • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).[8][11][14][25][26]

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add varying concentrations of the test inhibitor or vehicle control and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.[8][11][26]

  • Detection:

    • The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified. This can be done using various methods, including:

      • LC-MS/MS: A highly specific and sensitive method to directly measure the product.[11]

      • Fluorometric Assay: Using a probe that becomes fluorescent upon reaction with the prostaglandin product.[25]

      • Colorimetric Assay: Using a chromogenic substrate that changes color in the presence of the reaction product.[26]

      • ELISA: A competitive immunoassay to quantify the prostaglandin product.[8]

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[11][25]

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to the serotonin transporter.

Methodology:

  • Reagent Preparation:

    • Membrane preparations from cells expressing the human serotonin transporter (hSERT).[12]

    • Radioligand: A compound that binds with high affinity and specificity to SERT (e.g., [³H]-citalopram).

    • Assay buffer.

    • Test compound at various concentrations.

  • Binding Reaction:

    • In a 96-well filter plate, incubate the hSERT membrane preparation with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SERT inhibitor).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through the filter plate.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Trifluoromethyl_Effect cluster_properties Physicochemical Properties cluster_bioactivity Biological Outcomes lipophilicity Increased Lipophilicity membrane_permeability Enhanced Membrane Permeability lipophilicity->membrane_permeability Leads to metabolic_stability Increased Metabolic Stability longer_half_life Longer Biological Half-Life metabolic_stability->longer_half_life Results in electronic_effects Altered Electronic Properties (pKa, Dipole Moment) binding_affinity Modulated Binding Affinity electronic_effects->binding_affinity Affects bioactivity Altered Bioactivity membrane_permeability->bioactivity Contribute to longer_half_life->bioactivity Contribute to binding_affinity->bioactivity Contribute to trifluoromethyl_group Trifluoromethyl Group (-CF3) trifluoromethyl_group->lipophilicity Influences trifluoromethyl_group->metabolic_stability Influences trifluoromethyl_group->electronic_effects Influences

Logical relationship of the trifluoromethyl group's influence on bioactivity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffers, Test Compound) incubation Incubate Components (with and without inhibitor) reagent_prep->incubation Proceed to measurement Measure Signal (e.g., Fluorescence, Absorbance, Mass Spectrometry) incubation->measurement Generate data_analysis Calculate Bioactivity Metric (e.g., IC50, Ki, t½) measurement->data_analysis Yields

Generalized experimental workflow for in vitro bioactivity assays.

Conclusion

The incorporation of a trifluoromethyl group is a powerful and versatile strategy in drug design, capable of profoundly influencing a molecule's bioactivity. As the presented data illustrates, this substitution can lead to significant increases in potency and metabolic stability. However, the case of the celecoxib analog demonstrates that the effects are highly context-dependent and do not universally guarantee an enhancement of the desired activity. A thorough understanding of the underlying physicochemical principles and rigorous experimental validation are therefore paramount for the successful application of trifluoromethylation in the development of novel therapeutics.

References

A Researcher's Guide to Regiochemistry in the Functionalization of 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Reaction Regiochemistry

In the synthesis of novel pharmaceutical agents and complex organic molecules, 4-amino-2-(trifluoromethyl)benzoic acid is a valuable building block. Its unique substitution pattern, featuring an activating amino group and two deactivating groups (trifluoromethyl and carboxylic acid), presents both opportunities and challenges in controlling the regioselectivity of further chemical transformations. This guide provides a comparative analysis of the expected regiochemical outcomes in key reactions of this compound, supported by established principles of organic chemistry and data from analogous systems.

Understanding the Directing Effects

The regiochemistry of electrophilic aromatic substitution on the benzene ring of this compound is governed by the interplay of the directing effects of its three substituents:

  • Amino Group (-NH₂): A strong activating group and an ortho, para-director.

  • Trifluoromethyl Group (-CF₃): A strong deactivating group and a meta-director.

  • Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.

The powerful ortho, para-directing influence of the amino group is expected to be the dominant factor in determining the position of incoming electrophiles. The positions ortho to the amino group are C3 and C5.

Reaction Pathway Overview

The following diagram illustrates the principal reaction pathways discussed in this guide.

Reaction_Pathways This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acetic Anhydride Halogenation Halogenation This compound->Halogenation Br₂, I₂ Nitration Nitration This compound->Nitration HNO₃/H₂SO₄

Caption: Key reaction pathways for the functionalization of this compound.

Acylation: A Focus on N-Functionalization

Acylation reactions on this compound can occur at either the amino group (N-acylation) or the aromatic ring (C-acylation, i.e., Friedel-Crafts acylation).

N-Acylation with Acetic Anhydride

N-acylation is the highly favored pathway. The amino group is a strong nucleophile and readily reacts with acylating agents like acetic anhydride. This reaction is typically high-yielding and serves to protect the amino group, which can be useful for subsequent reactions.

Table 1: Comparison of Acylation Reactions

Reaction TypeReagentExpected Major ProductExpected YieldKey Considerations
N-Acylation Acetic Anhydride4-Acetamido-2-(trifluoromethyl)benzoic acidHighThe amino group's high nucleophilicity drives this reaction.
C-Acylation (Friedel-Crafts) Acyl Halide / Lewis AcidLow to no reactionVery LowThe benzene ring is strongly deactivated by the -CF₃ and -COOH groups, and the amino group complexes with the Lewis acid catalyst, further deactivating the ring.[1]
Experimental Protocol: N-Acetylation of an Aminobenzoic Acid Derivative

This protocol is adapted from the well-established procedure for the N-acetylation of 2-aminobenzoic acid and is expected to be effective for this compound.[2]

  • Reaction Setup: In a fume hood, combine 1 gram of this compound and 3-4 mL of acetic anhydride in a 25 mL Erlenmeyer flask.

  • Heating: Gently warm the mixture on a hot plate until all the solid dissolves. Continue heating for an additional 15 minutes.

  • Hydrolysis of Excess Anhydride: Allow the mixture to cool to room temperature. Carefully add 2 mL of water to hydrolyze any remaining acetic anhydride.

  • Crystallization: Heat the mixture to boiling once more, then allow it to cool slowly to room temperature to promote the formation of large crystals.

  • Isolation: Isolate the product by vacuum filtration, washing the crystals with a small amount of cold water.

  • Analysis: Determine the yield, percentage yield, and melting point of the resulting 4-acetamido-2-(trifluoromethyl)benzoic acid.

Halogenation: Regioselective Substitution on the Aromatic Ring

Halogenation is anticipated to occur on the aromatic ring, with the position of substitution directed by the powerful activating effect of the amino group.

Bromination and Iodination

Electrophilic bromination and iodination are expected to yield a single major regioisomer. The amino group directs the incoming electrophile to the positions ortho to it (C3 and C5). Due to steric hindrance from the adjacent trifluoromethyl group at C2, substitution at the C3 position is likely to be disfavored. Therefore, the primary product is predicted to be the 5-halo-substituted derivative.

Table 2: Comparison of Halogenation Reactions

HalogenReagentExpected Major ProductPredicted RegioselectivityKey Considerations
Bromine Br₂ in a suitable solvent (e.g., acetic acid)4-Amino-5-bromo-2-(trifluoromethyl)benzoic acidHigh (predominantly C5 substitution)The amino group strongly activates the ortho positions, with C5 being sterically more accessible than C3.
Iodine I₂ with an oxidizing agent or ICl4-Amino-5-iodo-2-(trifluoromethyl)benzoic acidHigh (predominantly C5 substitution)Similar to bromination, with the bulky iodine atom favoring the less sterically hindered C5 position.

Experimental Workflow: Regioselective Halogenation

Halogenation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Start This compound Reagents Halogenating Agent (Br₂ or I₂) + Solvent Start->Reagents Conditions Stirring at controlled temperature Reagents->Conditions Quench Quench excess halogen Conditions->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aqueous solutions Extract->Wash Dry Dry over anhydrous salt Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product 5-Halo-4-amino-2-(trifluoromethyl)benzoic Acid Purify->Product

Caption: A general experimental workflow for the regioselective halogenation of this compound.

Nitration: Competing Directing Effects and Potential for Multiple Products

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. While the amino group is a strong ortho, para-director, the reaction is typically carried out in strong acid, which protonates the amino group to form an ammonium salt (-NH₃⁺). This ammonium group is a strong deactivating group and a meta-director. Therefore, the regiochemical outcome of nitration can be highly dependent on the reaction conditions.

Table 3: Comparison of Nitration Outcomes Under Different Conditions

Reaction ConditionsState of the Amino GroupDominant Directing GroupExpected Major Product(s)
Milder (e.g., HNO₃ in Acetic Anhydride) Largely unprotonated (-NH₂)Amino group (-NH₂)4-Amino-5-nitro-2-(trifluoromethyl)benzoic acid
Strongly Acidic (e.g., HNO₃/H₂SO₄) Protonated (-NH₃⁺)Ammonium (-NH₃⁺) and Trifluoromethyl (-CF₃) groupsA mixture of isomers, potentially including 4-Amino-3-nitro-2-(trifluoromethyl)benzoic acid
Experimental Protocol: Nitration of a Substituted Benzoic Acid Derivative

The following protocol is based on the nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and may serve as a starting point for the nitration of this compound, with the caveat that the regioselectivity will be highly influenced by the amino group.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Dissolution of Substrate: Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride, depending on the desired outcome).

  • Addition of Nitrating Agent: Slowly add the nitrating mixture to the solution of the substrate while maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Pour the reaction mixture onto ice and isolate the precipitated product by filtration.

  • Purification and Analysis: Purify the product by recrystallization or column chromatography and determine the isomer distribution by techniques such as NMR spectroscopy.

Conclusion

The functionalization of this compound is a nuanced process where the inherent directing effects of the substituents dictate the regiochemical outcomes. N-acylation is the predominant reaction at the amino group. For electrophilic aromatic substitution, the powerful ortho, para-directing amino group is expected to control the position of incoming electrophiles, leading to substitution primarily at the C5 position, which is sterically less hindered than the C3 position. However, under strongly acidic conditions, such as those used for nitration, protonation of the amino group can alter its directing effect, potentially leading to a mixture of products. Careful control of reaction conditions is therefore paramount to achieving the desired regioselectivity in the synthesis of derivatives of this versatile building block.

References

A Comparative Guide to the Spectroscopic Differentiation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three isomers of aminobenzoic acid—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid)—exhibit distinct physicochemical properties despite their identical chemical formula. These differences, arising from the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) functional groups on the benzene ring, are critical in various applications, including drug development and materials science. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of aminobenzoic acid, providing a quantitative basis for their differentiation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for distinguishing between the aminobenzoic acid isomers. The positions of the amino and carboxyl groups significantly influence the vibrational modes of the molecule, leading to characteristic differences in their IR and Raman spectra.[1][2]

Table 1: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Aminobenzoic Acid Isomers [1]

Vibrational Mode 2-Aminobenzoic Acid (ortho) 3-Aminobenzoic Acid (meta) 4-Aminobenzoic Acid (para)
IR (KBr)
ν(NH₂) asymmetric347134753460, 3360
ν(NH₂) symmetric33573378-
ν(C=O)166516951675
δ(NH₂)161616221600
ν(C-N)124612901296
Raman
ν(NH₂)334533693354
ν(C=O)166516801678
Ring breathing7511003802

Note: ν = stretching, δ = bending. Data compiled from multiple sources and may vary slightly based on experimental conditions.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer. The chemical shifts are highly sensitive to the electronic effects of the amino and carboxyl substituents, allowing for unambiguous identification.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for Aminobenzoic Acid Isomers in DMSO-d₆ [1][4][5][6]

Nucleus 2-Aminobenzoic Acid (ortho) 3-Aminobenzoic Acid (meta) 4-Aminobenzoic Acid (para)
¹H NMR
H-37.84 (dd)7.22 (t)-
H-46.61 (m)7.09 (d)6.57 (d)
H-57.24 (m)7.37 (s)-
H-66.73 (d)6.88 (d)7.65 (d)
-NH₂5.19 (br s)5.30 (br s)5.89 (br s)
-COOH~11-13 (br s)~12-13 (br s)~12.0 (br s)
¹³C NMR
C-1 (-COOH)171.9168.0167.5
C-2152.9116.0119.7
C-3111.9148.8113.7
C-4135.3118.8151.0
C-5118.0129.5113.7
C-6132.9120.9131.5

Note: Chemical shifts are referenced to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the substituents affects the conjugation and energy levels of the π-electron system, resulting in different absorption maxima (λmax).

Table 3: UV-Vis Absorption Maxima (λmax) for Aminobenzoic Acid Isomers [7][8][9]

Isomer Solvent λmax (nm)
2-Aminobenzoic Acid (ortho) Ethanol~245, ~330
3-Aminobenzoic Acid (meta) Ethanol~230, ~310
4-Aminobenzoic Acid (para) Water194, 226, 278
Ethanol~289

Note: λmax values can be influenced by the solvent used.[10]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of aminobenzoic acid isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Aminobenzoic Acid Isomer Mixture or Unknown Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) Sample->Dissolution IR FT-IR Spectroscopy (KBr pellet or solution) Dissolution->IR Analyze sample Raman Raman Spectroscopy Dissolution->Raman Analyze sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Analyze sample UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Analyze sample IR_Data Compare vibrational modes (ν(C=O), ν(NH₂)) IR->IR_Data Raman_Data Analyze characteristic ring breathing modes Raman->Raman_Data NMR_Data Compare chemical shifts and splitting patterns NMR->NMR_Data UV_Vis_Data Compare λmax values UV_Vis->UV_Vis_Data Identification Isomer Identification (ortho, meta, or para) IR_Data->Identification Correlate data Raman_Data->Identification Correlate data NMR_Data->Identification Correlate data UV_Vis_Data->Identification Correlate data

Caption: Experimental workflow for isomer differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups and differentiate isomers based on their characteristic vibrational frequencies.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid aminobenzoic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Analyze the obtained spectrum to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O).[11]

  • Compare the positions and relative intensities of these bands with the reference data in Table 1 to distinguish between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh 5-25 mg of the aminobenzoic acid sample and place it in a clean, dry NMR tube.[12]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12]

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.

  • Compare the obtained spectra with the reference data in Table 2 for isomer identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) related to electronic transitions.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the aminobenzoic acid sample of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).[11] This may require serial dilutions of the stock solution.

Data Acquisition:

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

  • Use a cuvette containing the pure solvent as a reference (blank).

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

  • Compare the λmax values with the reference data in Table 3 to aid in the differentiation of the isomers.

References

A Comparative Guide to the Reactivity of Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated aminobenzoic acids are a pivotal class of building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the aminobenzoic acid scaffold dramatically influences the molecule's physicochemical properties, including its reactivity. Understanding these effects is crucial for designing efficient synthetic routes and for the rational design of novel molecules with desired biological activities.

This guide provides an objective comparison of the reactivity of various fluorinated aminobenzoic acid isomers, focusing on the electronic impact of fluorine substitution. The principles are illustrated through the lens of amide bond formation, a ubiquitous reaction in drug development.

The Dual Electronic Nature of Fluorine: A Tale of Induction and Resonance

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is distance-dependent and tends to increase the acidity of the carboxylic acid group, making it more susceptible to activation. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the aromatic ring (+M or +R effect). The interplay of these two opposing effects, which varies depending on the relative positions of the fluorine, amino, and carboxyl groups, governs the overall reactivity of the molecule.

Comparative Reactivity: Insights from Acidity and Basicity

A reliable way to predict the reactivity of fluorinated aminobenzoic acids is to examine the pKa values of both the carboxylic acid and the anilinium ion (the protonated amino group).

  • Carboxylic Acid Acidity (pKa₁): A lower pKa value indicates a more acidic carboxylic acid. This increased acidity facilitates the formation of activated intermediates (e.g., acyl chlorides, active esters) required for amide bond formation, suggesting a higher reactivity of the carboxyl group.

  • Anilinium Ion Acidity (pKa₂): The pKa of the anilinium ion is a measure of the basicity of the amino group. A higher pKa for the anilinium ion corresponds to a more basic (and more nucleophilic) amino group, which will react more readily with an electrophile.

The table below presents the pKa values for several aminobenzoic acid isomers. The reactivity is influenced by how the fluorine substituent modifies these values.

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers
CompoundStructurepKa (Carboxylic Acid)pKa (Anilinium Ion)Expected Impact on Reactivity in Amide Coupling
4-Aminobenzoic acid2.38[1]4.85[1]Baseline: Moderate reactivity.
4-FluoroanilineN/A4.65[2]Reference for Basicity: Fluorine at the para position reduces the basicity of the amino group compared to aniline.
2-Amino-4-fluorobenzoic acidNot explicitly foundNot explicitly foundPredicted Higher Reactivity: The fluorine atom's strong -I effect at the meta position to the carboxyl group and ortho to the amino group is expected to significantly increase the acidity of the carboxyl group while decreasing the basicity of the amino group. The increased acidity of the carboxyl group likely dominates, leading to easier activation and faster reaction rates.
2-Amino-5-fluorobenzoic acidNot explicitly foundNot explicitly foundPredicted Enhanced Reactivity: With fluorine para to the amino group and meta to the carboxyl group, the -I effect will increase the carboxylic acid's acidity. The +M effect of the amino group will still activate the ring, but the fluorine will reduce the amino group's nucleophilicity compared to the non-fluorinated analog.

Logical Framework for Reactivity

The following diagram illustrates the factors influencing the reactivity of fluorinated aminobenzoic acids in a typical amide coupling reaction.

G cluster_reaction Amide Bond Formation A Carboxylic Acid Group (-COOH) B Amino Group (-NH2) C Acidity (pKa₁) of -COOH G Activation of Carboxylic Acid C->G Facilitates D Basicity (Nucleophilicity) of -NH2 H Nucleophilic Attack by Amine D->H Drives E Inductive Effect (-I) E->C Increases E->D Decreases F Resonance Effect (+M) F->D Decreases (by delocalization) I Overall Reaction Rate G->I H->I

Caption: Factors influencing the reactivity of fluorinated aminobenzoic acids.

Experimental Protocols

The following are detailed protocols for the synthesis of an amide, a common reaction to assess the reactivity of fluorinated aminobenzoic acids.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

Materials:

  • Fluorinated aminobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the fluorinated aminobenzoic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Slowly add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: EDC/HOBt Coupling

G start Start dissolve Dissolve Reactants in DCM (Fluoro-aminobenzoic acid, Amine, HOBt) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir at RT for 12-24h add_edc->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Acyl Chloride Formation and Amidation

This is a two-step method that often proceeds with high efficiency.

Step 1: Synthesis of the Acyl Chloride

Materials:

  • Fluorinated aminobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (1-2 drops)

Procedure:

  • In a flask equipped with a reflux condenser, suspend the fluorinated aminobenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride at room temperature.

  • Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling

Materials:

  • Crude acyl chloride (1.0 eq)

  • Amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the amine and TEA in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the crude acyl chloride in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography or recrystallization.

Signaling Pathway of Amide Bond Formation via EDC/HOBt

The following diagram illustrates the key steps in the activation of the carboxylic acid and subsequent reaction with the amine in an EDC/HOBt mediated coupling.

G cluster_activation Activation RCOOH Fluorinated Aminobenzoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') Urea Urea Byproduct O_acylisourea->Urea Active_ester HOBt Active Ester O_acylisourea->Active_ester + HOBt Active_ester->HOBt Active_ester->Product + Amine

Caption: Key intermediates in the EDC/HOBt coupling reaction.

References

X-ray crystallography of 4-amino-2-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the crystallographic characteristics of 4-amino-2-(trifluoromethyl)benzoic acid analogues is presented for researchers, scientists, and drug development professionals. Given the limited publicly available crystallographic data on this compound itself, this guide focuses on structurally related compounds: 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. These molecules serve as valuable proxies due to the similar steric and electronic influence of the trifluoromethyl group on the benzoic acid scaffold. Additionally, the crystal structure of a more complex derivative, ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, is included to provide a broader context.

The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the precise three-dimensional arrangement of molecules containing this functional group is crucial for rational drug design. X-ray crystallography provides definitive insights into the solid-state conformation, intermolecular interactions, and packing of these compounds, which can influence their physicochemical properties such as solubility and dissolution rate.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected derivatives. Direct comparison of the two isomeric nitrobenzoic acids reveals the impact of the trifluoromethyl group's position on the crystal packing and molecular conformation.

Parameter4-nitro-2-(trifluoromethyl)benzoic acid4-nitro-3-(trifluoromethyl)benzoic acidEthyl 4-((4-trifluoromethylbenzyl)amino)benzoate
Chemical Formula C₈H₄F₃NO₄C₈H₄F₃NO₄C₁₇H₁₆F₃NO₂
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/n
a (Å) 7.3309 (4)11.3963 (8)5.7291 (4)
b (Å) 7.8282 (5)7.6436 (5)37.994 (3)
c (Å) 8.2818 (5)11.2091 (7)6.9806 (5)
α (°) 99.479 (3)9090
β (°) 98.423 (3)108.839 (3)100.575 (7)
γ (°) 107.034 (3)9090
Volume (ų) 435.19 (5)923.11 (11)1493.7 (2)
Z 244
Temperature (K) 100 (2)100 (2)100
Rgt(F) 0.03850.04100.0598
wRref(F²) 0.09630.09880.1310

Key Structural Insights

In 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the carboxylic acid moiety, causing it to rotate out of the plane of the aromatic ring by approximately 47.2°.[1] Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the nitro group, leading to a rotation of the nitro group out of the aromatic plane by about 51.3°.[1] Both nitro-derivatives form intermolecular hydrogen-bonded dimers in the solid state.[1][2]

Experimental Protocols

The experimental procedures for obtaining the crystallographic data are crucial for reproducibility and comparison. Below are generalized protocols based on the reported methodologies for the analyzed compounds.

Synthesis and Crystallization
  • 4-nitro-2-(trifluoromethyl)benzoic acid & 4-nitro-3-(trifluoromethyl)benzoic acid : These compounds were obtained from commercial sources. Single crystals suitable for X-ray diffraction were grown by recrystallization from a tetrahydrofuran solution.[1]

  • Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate : This derivative was synthesized by reacting ethyl p-aminobenzoate with 4-(trifluoromethyl)benzaldehyde in dry toluene with p-toluenesulfonic acid as a catalyst. The mixture was refluxed for 48 hours. The crude product was purified by column chromatography. Single crystals were obtained by slow evaporation from a dichloromethane/hexane solution at room temperature.[3]

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (typically 100 K) to minimize thermal vibrations, using Mo Kα radiation. The collected data were processed to determine the unit cell parameters and space group. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for small-molecule X-ray crystallography.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Deposition Deposition Validation->Deposition Deposition in Crystallographic Database

General workflow for small-molecule X-ray crystallography.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-amino-2-(trifluoromethyl)benzoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound and structurally similar compounds are classified as hazardous.[1][2][3] Direct contact can cause skin and serious eye irritation, and it may also cause respiratory irritation.[1][4][5][6] Ingestion, inhalation, or skin absorption can be harmful.[2][3][7] Therefore, proper handling and disposal are imperative. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[8]

Hazard Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritationCauses skin irritation.[1][4][5]Skin contact
Eye IrritationCauses serious eye irritation.[1][4][5][6]Eye contact
Acute ToxicityMay be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][7]Ingestion, Inhalation, Skin contact
Respiratory IrritationMay cause respiratory tract irritation.[4][5][6]Inhalation

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[8][9] Do not dispose of this chemical in the regular trash or down the drain.[10][11]

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and use proper removal technique.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Lab Coat: A standard lab coat is necessary to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust, work in a chemical fume hood or wear a NIOSH-approved respirator.[2][12]

2. Waste Segregation and Containment

Proper segregation and containment are crucial to prevent dangerous reactions.[8][13]

  • Waste Container: Use a designated, compatible, and properly sealed hazardous waste container.[11][13] The original product container is often the best option.[11] The container must be in good condition, with no leaks or external residue.[11]

  • Incompatible Materials: Store this waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[12][13]

3. Labeling the Waste Container

Properly label the hazardous waste container immediately upon starting waste accumulation.[8][9]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[8]

    • The date when the first waste was added to the container.[9]

    • An indication of the associated hazards (e.g., Irritant, Toxic).

4. Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Container Management: Keep the waste container securely closed except when adding waste.[11][13]

  • Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[13]

5. Arranging for Final Disposal

  • Contact EH&S: Once the container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for pickup.[9][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this should be handled by trained EH&S staff.[11]

  • Empty Containers: An empty container that held this chemical should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->label_waste transfer_waste Transfer Waste to Labeled Container (in a fume hood if dusty) label_waste->transfer_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) transfer_waste->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EH&S for Hazardous Waste Pickup check_full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-amino-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-2-(trifluoromethyl)benzoic Acid

This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 393-06-6). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate exposure risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Classifications:

Hazard StatementClassification
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).Protects against dust, splashes, and vapors that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing, such as a lab coat. Closed-toe shoes.Prevents skin contact, which can cause irritation. Full body protection is essential in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly. All handling of the solid compound should be performed within the fume hood.

  • Emergency Equipment Check: Locate the nearest eyewash station and safety shower and ensure they are accessible and operational.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the chemical.

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use techniques such as gentle scooping or weighing on anti-static weigh paper.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Container Management: Keep the container of this compound tightly closed when not in use.

Post-Handling
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Properly remove and dispose of contaminated PPE.[3] Contaminated gloves should be removed without touching the outer surface and disposed of in a designated waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures:

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan:

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the hazardous waste container with the full chemical name and any other required identifiers.

  • Disposal: Dispose of the contents and the container in accordance with local, regional, and national hazardous waste regulations.[2] Contact your institution's EHS office or a licensed waste disposal company to arrange for pickup.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Consult SDS B Verify Fume Hood Function A->B C Check Emergency Equipment B->C D Gather Materials & PPE C->D E Don Appropriate PPE D->E F Handle Solid to Minimize Dust E->F G Keep Container Closed F->G H Decontaminate Work Area G->H I Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Collect in Labeled Hazardous Waste Container I->K L Arrange for Professional Disposal K->L

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-(trifluoromethyl)benzoic Acid
Reactant of Route 2
4-amino-2-(trifluoromethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.